Product packaging for Cy-FBP/SBPase-IN-1(Cat. No.:)

Cy-FBP/SBPase-IN-1

货号: B428110
分子量: 485.4g/mol
InChI 键: CAADZXPPXDWQSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cy-FBP/SBPase-IN-1 (compound S5) is a potent and selective inhibitor of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase), a crucial regulatory enzyme in the Calvin cycle and gluconeogenesis . By targeting Cy-FBP/SBPase, this compound effectively inhibits the Calvin cycle and photosystem function, leading to a significant decrease in photosynthetic efficiency in cyanobacteria . It exhibits potent inhibitory activity with an IC50 of 6.7 ± 0.7 μM against Cy-FBP/SBPase and an EC50 of 7.7 ± 1.4 μM against the growth of Synechocystis sp. PCC6803 . Physiochemical and metabolomic analyses have shown that this compound reduces the quantum yield of photosystem II and the maximum electron transfer rate, while also downregulating transcript levels of genes related to the Calvin cycle and photosystem . This action disrupts essential metabolic pathways, including the Calvin cycle and the tricarboxylic acid (TCA) cycle, ultimately leading to efficient algicide activity . Importantly, this inhibitor demonstrates a high safety profile, showing no significant toxicity in human-derived cells and zebrafish models, highlighting its potential as a selective agent for controlling cyanobacterial blooms . This compound is for research use only and is not intended for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14Cl2N4O2S3 B428110 Cy-FBP/SBPase-IN-1

3D Structure

Interactive Chemical Structure Model





属性

分子式

C18H14Cl2N4O2S3

分子量

485.4g/mol

IUPAC 名称

2-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C18H14Cl2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-24-18(29-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)

InChI 键

CAADZXPPXDWQSZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl

规范 SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl

产品来源

United States

Foundational & Exploratory

The Algicidal Action of Cy-FBP/SBPase-IN-1: A Deep Dive into its Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, China - A novel thiadiazole-bridged thioacetamide compound, identified as Cy-FBP/SBPase-IN-1 (also referred to as compound S5), has been characterized as a potent and selective inhibitor of a key enzyme in cyanobacterial photosynthesis. This discovery, detailed in the Journal of Agricultural and Food Chemistry, presents a promising avenue for the development of new algaecides to combat harmful cyanobacterial blooms. The inhibitor targets the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase), a crucial enzyme in the Calvin cycle, leading to a cascade of events that ultimately suppress cyanobacterial growth. This technical guide provides an in-depth analysis of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its algicidal effects by directly inhibiting the enzymatic activity of Cy-FBP/SBPase. This enzyme is a pivotal component of the Calvin cycle in cyanobacteria, responsible for the dephosphorylation of fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate. By blocking this step, the inhibitor disrupts the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in carbon fixation. This disruption has a dual impact on the cyanobacterial cell:

  • Inhibition of the Calvin Cycle: The direct inhibition of Cy-FBP/SBPase leads to a bottleneck in the Calvin cycle, reducing the overall efficiency of carbon fixation. This starves the cell of essential building blocks for growth and proliferation.

  • Disruption of Photosynthetic Electron Transport: The impaired Calvin cycle leads to a downstream effect on the photosynthetic electron transport chain. The reduced demand for ATP and NADPH, the products of the light-dependent reactions, causes a backup in the electron flow. This results in a significant decrease in the quantum yield of photosystem II and a lower maximum electron transfer rate.

Metabolomic analyses have confirmed that treatment with this compound leads to a significant downregulation of metabolites involved in both the Calvin cycle and the tricarboxylic acid (TCA) cycle. Furthermore, gene transcription analysis has shown reduced expression of genes encoding key enzymes of the Calvin cycle and photosystems.[1][2][3]

A visual representation of this inhibitory mechanism is provided below:

Mechanism_of_Action cluster_photosynthesis Photosynthesis Light-Dependent Reactions Light-Dependent Reactions Calvin Cycle Calvin Cycle Disrupted Light-Dependent Reactions->Calvin Cycle ATP, NADPH Calvin Cycle->Light-Dependent Reactions Regenerates NADP+, ADP Cyanobacterial Growth Cyanobacterial Growth Calvin Cycle->Cyanobacterial Growth Supports Photosystem II Photosystem II Electron Transport Chain Electron Transport Chain Photosystem II->Electron Transport Chain Electron Transport Chain->Light-Dependent Reactions This compound This compound This compound->Photosystem II Reduces Quantum Yield Cy-FBP/SBPase Cy-FBP/SBPase This compound->Cy-FBP/SBPase Inhibits Cy-FBP/SBPase->Calvin Cycle Key Enzyme

Inhibitory action of this compound on the cyanobacterial photosynthetic pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through both enzymatic and in vivo assays. The key data is summarized in the table below.

CompoundTargetAssay TypeIC50 (µM)EC50 (µM)OrganismReference
This compound (S5) Cy-FBP/SBPaseEnzymatic Inhibition6.7 ± 0.7----INVALID-LINK--
This compound (S5) Cyanobacterial GrowthIn vivo Inhibition-7.7 ± 1.4Synechocystis sp. PCC6803--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the procedures described by Zuo L, et al. in the Journal of Agricultural and Food Chemistry (2023).

Cy-FBP/SBPase Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Cy-FBP/SBPase.

  • Enzyme and Substrate Preparation:

    • Recombinant Cy-FBP/SBPase is expressed and purified.

    • A stock solution of the substrate, fructose-1,6-bisphosphate (FBP), is prepared in the assay buffer.

  • Assay Buffer:

    • A suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme is used. The buffer should contain MgCl2, a required cofactor for the enzyme.

  • Inhibitor Preparation:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of the inhibitor are prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the purified Cy-FBP/SBPase enzyme, and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the FBP substrate.

    • Incubate the reaction mixture at a controlled temperature for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In vivo Cyanobacterial Growth Inhibition Assay

This assay assesses the effect of the inhibitor on the growth of whole cyanobacterial cells.

  • Cyanobacterial Culture:

    • Synechocystis sp. PCC6803 is cultured in a standard growth medium (e.g., BG-11) under controlled conditions of light and temperature.

  • Inhibitor Treatment:

    • The cyanobacterial culture is diluted to a specific cell density.

    • Aliquots of the culture are distributed into a 96-well plate.

    • This compound is added to the wells at various concentrations from a stock solution. A solvent control (e.g., DMSO) is also included.

  • Incubation:

    • The plate is incubated under the same growth conditions for a period of several days.

  • Growth Measurement:

    • Cell growth is monitored daily by measuring the optical density (OD) at a specific wavelength (e.g., 730 nm) using a microplate reader.

  • Data Analysis:

    • The growth curves for each inhibitor concentration are plotted.

    • The EC50 value, the concentration of the inhibitor that causes a 50% reduction in growth compared to the control, is calculated from the dose-response curve at a specific time point (e.g., 72 or 96 hours).

Visualizing the Discovery and Validation Workflow

The discovery of this compound was facilitated by a computer-assisted drug screening approach, followed by experimental validation. The workflow is depicted below.

Discovery_Workflow cluster_insilico In Silico Discovery cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Pharmacophore Model Pharmacophore Model Virtual Screening Virtual Screening Pharmacophore Model->Virtual Screening Guides Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Identifies Hits Enzyme Inhibition Assay Enzyme Inhibition Assay Molecular Docking->Enzyme Inhibition Assay Predicts Binding Site-Directed Mutagenesis Site-Directed Mutagenesis Enzyme Inhibition Assay->Site-Directed Mutagenesis Confirms Target Growth Inhibition Assay Growth Inhibition Assay Enzyme Inhibition Assay->Growth Inhibition Assay Validates Potency Metabolomics & Transcriptomics Metabolomics & Transcriptomics Growth Inhibition Assay->Metabolomics & Transcriptomics Elucidates MoA

References

Unveiling the Enigmatic Target: A Technical Guide to Cyanobacterial Fructose-1,6-/Sedoheptulose-1,7-Bisphosphatase (Cy-FBP/SBPase)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial investigations did not yield public domain information on a specific inhibitor designated "Cy-FBP/SBPase-IN-1." This technical guide, therefore, focuses on the discovery, synthesis, and characterization of the enzyme cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) , a pivotal enzyme in the Calvin-Benson-Bassham cycle and a potential therapeutic target. This document is intended for researchers, scientists, and professionals in drug development interested in the fundamental properties of this key metabolic enzyme.

Discovery and Significance

Cyanobacteria possess a unique dual-function enzyme, fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase), which catalyzes two distinct steps in the regenerative phase of the Calvin-Benson-Bassham (CBB) cycle.[1][2][3] This bifunctionality contrasts with plants and algae, which typically have separate enzymes, fructose-1,6-bisphosphatase (FBPase) and sedoheptulose-1,7-bisphosphatase (SBPase), to perform these roles.[2] Cy-FBP/SBPase is essential for carbon fixation in cyanobacteria, and disruption of its corresponding gene can be lethal.[3] Its vital role in cyanobacterial metabolism has led to its investigation as a potential target for the development of inhibitors to control harmful cyanobacterial blooms.[4][5]

Biochemical and Structural Properties

Cy-FBP/SBPase is a homotetrameric enzyme that catalyzes the dephosphorylation of both fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P).[1][4][5] The enzyme's activity can be allosterically inhibited by adenosine monophosphate (AMP).[4][5] Structural studies of Cy-FBP/SBPase from Synechocystis sp. PCC 6803 have revealed the binding modes of both its substrate (FBP) and its allosteric inhibitor (AMP).[4][5] These studies provide a foundation for the rational design of specific inhibitors.

Synthesis: Recombinant Production and Purification of Cy-FBP/SBPase

The synthesis of Cy-FBP/SBPase for research purposes is achieved through heterologous expression in organisms like Escherichia coli. The following protocol is a composite of methodologies described in the literature.[1][3]

Experimental Protocol: Recombinant Expression and Purification
  • Gene Cloning: The gene encoding FBP/SBPase is cloned into an expression vector, often with a polyhistidine tag (6xHis tag) to facilitate purification.[3]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., KRX cells).[3]

  • Cell Culture and Induction: The transformed E. coli are cultured in an appropriate medium. Protein expression is induced at the optimal cell density and temperature.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 100 mM Tris pH 8, 150 mM NaCl, 1 mM EDTA).[1] Cell disruption is achieved by sonication.[1]

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant containing the His-tagged Cy-FBP/SBPase is loaded onto a nickel-affinity chromatography column (e.g., Strep-Tactin XT Superflow High-Capacity resin).[1][3]

  • Elution: After washing the column to remove non-specifically bound proteins, the recombinant Cy-FBP/SBPase is eluted. For Strep-Tactin systems, elution is performed with a buffer containing biotin (e.g., 100 mM Tris-HCl, pH 8, 150 mM NaCl, 1 mM EDTA, and 50 mM biotin).[1]

  • Tag Cleavage (Optional): The affinity tag can be removed by enzymatic cleavage (e.g., with thrombin) if required for downstream applications.[3]

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

Role in the Calvin-Benson-Bassham Cycle

Cy-FBP/SBPase plays a crucial role in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO₂ acceptor in the CBB cycle. The following diagram illustrates the position of Cy-FBP/SBPase within this vital metabolic pathway.

Calvin_Benson_Bassham_Cycle RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO RuBisCO RuBP->RuBisCO CO₂ PGA 3-Phosphoglycerate (3-PGA) PGA_kinase PGA kinase PGA->PGA_kinase ATP BPGA 1,3-Bisphosphoglycerate G3P_dehydrogenase G3P dehydrogenase BPGA->G3P_dehydrogenase NADPH G3P Glyceraldehyde-3-phosphate (G3P) TPI Triose phosphate isomerase G3P->TPI Aldolase1 Aldolase G3P->Aldolase1 Transketolase1 Transketolase G3P->Transketolase1 Transketolase2 Transketolase G3P->Transketolase2 DHAP Dihydroxyacetone phosphate (DHAP) DHAP->Aldolase1 Aldolase2 Aldolase DHAP->Aldolase2 FBP Fructose-1,6-bisphosphate (FBP) Cy_FBP_SBPase1 Cy-FBP/SBPase FBP->Cy_FBP_SBPase1 F6P Fructose-6-phosphate (F6P) F6P->Transketolase1 E4P Erythrose-4-phosphate (E4P) E4P->Aldolase2 SBP Sedoheptulose-1,7-bisphosphate (SBP) Cy_FBP_SBPase2 Cy-FBP/SBPase SBP->Cy_FBP_SBPase2 S7P Sedoheptulose-7-phosphate (S7P) S7P->Transketolase2 X5P Xylulose-5-phosphate (X5P) RPE Ribulose phosphate 3-epimerase X5P->RPE R5P Ribose-5-phosphate (R5P) RPI Ribose-5-phosphate isomerase R5P->RPI Ru5P Ribulose-5-phosphate (Ru5P) PRK Phosphoribulokinase Ru5P->PRK ATP RuBisCO->PGA PGA_kinase->BPGA G3P_dehydrogenase->G3P TPI->DHAP Aldolase1->FBP Cy_FBP_SBPase1->F6P Pi Transketolase1->E4P Transketolase1->X5P Aldolase2->SBP Cy_FBP_SBPase2->S7P Pi Transketolase2->X5P Transketolase2->R5P RPE->Ru5P RPI->Ru5P PRK->RuBP

Diagram of the Calvin-Benson-Bassham Cycle highlighting Cy-FBP/SBPase.

Experimental Protocols for Enzyme Activity Assays

The activity of Cy-FBP/SBPase can be determined by measuring the rate of inorganic phosphate (Pi) release from its substrates, FBP or SBP.

Protocol 1: FBPase/SBPase Activity Assay

This assay measures the production of NAD⁺, which is coupled to the dephosphorylation of FBP or SBP.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris–HCl buffer (pH 8.0)

    • 10 mM MgCl₂

    • 20 mM KCl

    • 20 mM DTT

    • 0.1 mM ATP

    • 0.15 mM NADH

    • 1 mM phosphoenolpyruvate

    • 2 U of pyruvate kinase

    • 2 U of lactate dehydrogenase

    • 0.5 U of 6-phosphofructokinase

    • 0.1 mM SBP (or FBP)

    • Enzyme solution (purified Cy-FBP/SBPase)[6]

  • Initiation: Start the reaction by adding the enzyme solution to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

Quantitative Data

The following table summarizes the impact of expressing cyanobacterial FBP/SBPase in soybean plants, demonstrating the enzyme's potential to enhance photosynthetic capacity.

Plant TypeConditionCarbon Assimilation IncreaseVc,max IncreaseJmax IncreaseSeed Yield Change under Elevated CO₂ and Temperature
Wild-Type (WT)Elevated CO₂ and Temperature---11-22% Reduction
FBP/SBPase-expressing (FS)Elevated CO₂ and Temperature4-14%5-8%4-8%Maintained
Data adapted from a study on soybean plants grown under ambient and elevated CO₂ and temperature conditions.[7]

Conclusion

While a specific inhibitor named "this compound" is not documented in the public domain, the enzyme Cy-FBP/SBPase itself represents a well-characterized and critical component of cyanobacterial metabolism. Its essential nature makes it a compelling target for the development of novel inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the function of Cy-FBP/SBPase and to pursue the discovery of its inhibitors.

References

Cyanobacterial FBP/SBPase: A Promising Target for Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Harmful algal blooms (HABs), particularly those caused by cyanobacteria, pose a significant and growing threat to aquatic ecosystems and public health worldwide. These blooms can lead to oxygen depletion, fish kills, and the production of potent cyanotoxins. Consequently, there is an urgent need for the development of selective and effective methods to control cyanobacterial proliferation. A promising strategy lies in the targeted inhibition of essential metabolic pathways unique to or divergent in cyanobacteria.

One such target is the bifunctional enzyme fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase). This enzyme plays a pivotal role in the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in cyanobacteria, as well as in gluconeogenesis.[1] Its dual functionality and central role in carbon metabolism make it an attractive target for the development of selective inhibitors to control cyanobacterial growth. This technical guide provides a comprehensive overview of cyanobacterial FBP/SBPase as a molecular target, including its structure, function, and potential for inhibition. While a specific inhibitor designated "Cy-FBP/SBPase-IN-1" is not documented in publicly available scientific literature, this guide will explore the principles and methodologies for the discovery and characterization of novel selective inhibitors targeting this enzyme.

The Role of FBP/SBPase in Cyanobacterial Metabolism

Cyanobacterial FBP/SBPase is a key regulatory enzyme in the CBB cycle. It catalyzes the dephosphorylation of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P). These irreversible reactions are crucial for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in the cycle.

Calvin_Benson_Bassham_Cycle cluster_regeneration RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA RuBisCO BPGA 1,3-Bisphosphoglycerate (BPGA) PGA->BPGA ATP -> ADP G3P Glyceraldehyde-3-phosphate (G3P) BPGA->G3P NADPH -> NADP+ DHAP Dihydroxyacetone phosphate (DHAP) G3P->DHAP FBP Fructose-1,6-bisphosphate (FBP) G3P->FBP E4P Erythrose-4-phosphate (E4P) G3P->E4P X5P Xylulose-5-phosphate (X5P) G3P->X5P DHAP->FBP SBP Sedoheptulose-1,7-bisphosphate (SBP) DHAP->SBP F6P Fructose-6-phosphate (F6P) FBP->F6P FBP/SBPase F6P->E4P F6P->X5P E4P->SBP S7P Sedoheptulose-7-phosphate (S7P) SBP->S7P FBP/SBPase R5P Ribose-5-phosphate (R5P) S7P->R5P Ru5P Ribulose-5-phosphate (Ru5P) X5P->Ru5P R5P->Ru5P Ru5P->RuBP ATP -> ADP CO2 CO2 ATP ATP ADP ADP NADPH NADPH NADP NADP+ Pi Pi Rubisco RuBisCO FBSBPase FBP/SBPase Allosteric_Inhibition Enzyme FBP/SBPase (Active State) Product F6P / S7P + Pi Enzyme->Product Catalysis InactiveEnzyme FBP/SBPase (Inactive State) Enzyme->InactiveEnzyme Conformational Change Substrate FBP / SBP Substrate->Enzyme Binds to Active Site Substrate->InactiveEnzyme Binding Prevented Inhibitor AMP (Allosteric Inhibitor) Inhibitor->Enzyme Binds to Allosteric Site Inhibitor_Screening_Workflow start Start library Compound Library Screening (High-Throughput Screening) start->library enzyme_assay In Vitro Enzyme Assay (FBP/SBPase Activity) library->enzyme_assay hit_id Hit Identification enzyme_assay->hit_id hit_id->library Inactive Compounds dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds selectivity Selectivity Profiling (vs. other phosphatases, e.g., plant/animal) dose_response->selectivity moa Mechanism of Action Studies (Kinetic Analysis) selectivity->moa in_vivo In Vivo Cyanobacterial Growth Inhibition Assay moa->in_vivo lead_opt Lead Optimization (Structure-Activity Relationship) in_vivo->lead_opt Promising Leads end End lead_opt->end

References

The Impact of Cy-FBP/SBPase-IN-1 on Photosynthetic Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cy-FBP/SBPase-IN-1, a novel inhibitor of the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase). This enzyme is a critical regulatory point in the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthesis. Inhibition of Cy-FBP/SBPase presents a potential strategy for controlling cyanobacterial blooms. This document details the mechanism of action of this compound, its quantified effects on photosynthetic efficiency, and the experimental protocols used to determine these effects.

Introduction

Cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) is a key enzyme in the carbon fixation pathway of cyanobacteria.[1][2] It catalyzes the dephosphorylation of both fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate, two essential steps in the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor in the Calvin-Benson Cycle. Due to its vital role, Cy-FBP/SBPase is a promising target for the development of novel inhibitors to control harmful cyanobacterial blooms.[1][2]

This compound (also referred to as compound S5) is a recently identified thiadiazole-bridged thioacetamide compound that demonstrates potent inhibitory activity against Cy-FBP/SBPase.[1][2] This guide will explore the effects of this inhibitor on cyanobacterial photosynthesis.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of Cy-FBP/SBPase. This inhibition disrupts the Calvin-Benson Cycle, leading to a decrease in the overall photosynthetic efficiency of the cyanobacteria.[1][2] The downstream effects of this inhibition include a reduction in the quantum yield of photosystem II and a lower maximum electron transfer rate.[1][2] Furthermore, treatment with this compound has been shown to downregulate the transcript levels of genes associated with the Calvin-Benson Cycle and the photosystem, indicating a broader impact on the photosynthetic apparatus.[1][2]

Affected Signaling Pathway

The primary pathway affected by this compound is the Calvin-Benson Cycle. By inhibiting FBPase and SBPase activity, the inhibitor disrupts the regenerative phase of the cycle. This leads to a depletion of ribulose-1,5-bisphosphate (RuBP), the substrate for RuBisCO, thereby reducing carbon fixation.

Calvin_Cycle_Inhibition cluster_calvin_cycle Calvin-Benson Cycle cluster_outputs Downstream Effects RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA CO2 (RuBisCO) BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP G3P Glyceraldehyde-3-phosphate (G3P) BPGA->G3P NADPH FBP Fructose-1,6-bisphosphate (FBP) G3P->FBP SBP Sedoheptulose-1,7-bisphosphate (SBP) G3P->SBP Ru5P Ribulose-5-phosphate G3P->Ru5P F6P Fructose-6-phosphate FBP->F6P FBPase Photosynthesis Reduced Photosynthetic Efficiency Growth Inhibition of Cyanobacterial Growth F6P->Ru5P S7P Sedoheptulose-7-phosphate SBP->S7P SBPase S7P->Ru5P Ru5P->RuBP ATP Inhibitor This compound Inhibitor->FBP Inhibitor->SBP

Inhibition of the Calvin-Benson Cycle by this compound.

Quantitative Data

The inhibitory effects of this compound have been quantified through various bioassays. The following tables summarize the key findings from the study by Zuo et al. (2023).

Table 1: In Vitro and In Vivo Inhibitory Activity
ParameterTargetValue
IC50 Cy-FBP/SBPase Enzyme6.7 ± 0.7 µM[1][2]
EC50 Synechocystis sp. PCC6803 Growth7.7 ± 1.4 µM[1][2]
Table 2: Effects on Photosynthetic Parameters
ParameterEffect
Quantum Yield of Photosystem II Significantly Reduced[1][2]
Maximum Electron Transfer Rate Significantly Reduced[1][2]

Note: Specific percentage reductions were not available in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cy-FBP/SBPase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on the target enzyme.

  • Enzyme Preparation: Recombinant Cy-FBP/SBPase is expressed and purified from a suitable host (e.g., E. coli).

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, and the substrate (fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated by the addition of the purified Cy-FBP/SBPase.

  • Quantification: The amount of inorganic phosphate released is measured using a colorimetric method (e.g., malachite green assay).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is calculated.

Cyanobacterial Growth Inhibition Assay (In Vivo)

This assay measures the effect of the inhibitor on the growth of whole cyanobacterial cells.

  • Culture Preparation: Synechocystis sp. PCC6803 is cultured in a suitable growth medium (e.g., BG-11) under controlled light and temperature conditions.

  • Inhibitor Treatment: The cyanobacterial cultures are treated with a range of concentrations of this compound.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 72 hours).

  • Growth Measurement: Cell density is measured by monitoring the optical density at a specific wavelength (e.g., 730 nm).

  • EC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell growth is determined.

Measurement of Photosynthetic Efficiency

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of photosystem II (PSII).

  • Sample Preparation: Cyanobacterial cells treated with this compound are dark-adapted for a period (e.g., 15 minutes).

  • Fluorescence Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure key fluorescence parameters.

  • Data Analysis: The quantum yield of PSII (Fv/Fm) and the maximum electron transport rate (ETRmax) are calculated from the fluorescence data.

Experimental and logical workflow

The following diagram illustrates the logical workflow from inhibitor screening to the confirmation of its effect on cyanobacterial photosynthesis.

Experimental_Workflow cluster_screening Inhibitor Discovery cluster_invitro In Vitro Validation cluster_invivo In Vivo Characterization cluster_conclusion Conclusion vs Virtual Screening (Pharmacophore Model) hits Initial Hit Compounds vs->hits db Compound Database db->vs enzyme_assay Cy-FBP/SBPase Enzyme Assay hits->enzyme_assay ic50 Determine IC50 enzyme_assay->ic50 growth_assay Cyanobacterial Growth Assay ic50->growth_assay ec50 Determine EC50 growth_assay->ec50 photo_assay Photosynthetic Efficiency Measurement ec50->photo_assay gene_exp Gene Expression Analysis photo_assay->gene_exp conclusion Confirmation of Mechanism of Action gene_exp->conclusion

Workflow for the identification and characterization of this compound.

Safety Profile

Preliminary studies have indicated that this compound exhibits a favorable safety profile in human-derived cells and zebrafish models, suggesting its potential for environmentally safe applications.[1][2]

Conclusion

This compound is a potent and specific inhibitor of cyanobacterial FBP/SBPase. Its mechanism of action involves the direct inhibition of this key Calvin-Benson Cycle enzyme, leading to a significant reduction in photosynthetic efficiency and subsequent inhibition of cyanobacterial growth. The data presented in this guide underscore the potential of this compound as a tool for studying photosynthetic regulation and as a lead compound for the development of novel algaecides. Further research is warranted to explore its efficacy and environmental impact in field conditions.

References

Initial Studies on the Bioactivity of Cy-FBP/SBPase-IN-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the initial bioactivity studies of Cy-FBP/SBPase-IN-1, a novel inhibitor of the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase). Cy-FBP/SBPase is a key regulatory enzyme in the Calvin cycle, essential for carbon fixation in cyanobacteria. Its inhibition presents a promising strategy for the control of harmful cyanobacterial blooms. This whitepaper summarizes the quantitative bioactivity data, details the experimental protocols used for its characterization, and visualizes the proposed mechanism of action and experimental workflows. The information presented is primarily derived from the foundational study by Zuo L, et al. (2023).[1][2]

Introduction to this compound

This compound (also referred to as compound S5) is a thiadiazole-bridged thioacetamide compound identified through a pharmacophore screening model based on the catalytic mechanism and substrate structure of Cy-FBP/SBPase.[1][2] It has demonstrated potent inhibitory activity against both the isolated enzyme and whole cyanobacterial cells.[1][2] Notably, initial studies have also suggested a favorable safety profile in human-derived cells and zebrafish models, highlighting its potential as a selective and environmentally conscious algaecide.[1][2]

Quantitative Bioactivity Data

The bioactivity of this compound was quantified through in vitro enzymatic assays and in vivo whole-cell growth inhibition assays. The key findings from the initial study are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of Cy-FBP/SBPase

CompoundTarget EnzymeIC50 (μM)
This compound (S5)Cy-FBP/SBPase6.7 ± 0.7

Table 2: In Vivo Growth Inhibition of Synechocystis sp. PCC6803

CompoundOrganismEC50 (μM)
This compound (S5)Synechocystis sp. PCC68037.7 ± 1.4

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to determine the bioactivity of this compound.

Cy-FBP/SBPase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified Cy-FBP/SBPase.

  • Enzyme Preparation: The gene encoding Cy-FBP/SBPase is cloned and expressed in a suitable expression system (e.g., E. coli), and the recombinant enzyme is purified using standard chromatographic techniques.

  • Assay Principle: The enzymatic activity is measured by monitoring the release of inorganic phosphate (Pi) from the substrate (fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate) using a colorimetric method, such as the malachite green assay.

  • Procedure:

    • A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, the substrate, and the purified Cy-FBP/SBPase enzyme.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.

    • The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature for a specific period.

    • The reaction is stopped, and the amount of released Pi is quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

    • The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Synechocystis sp. PCC6803 Growth Inhibition Assay (In Vivo)

This assay assesses the effect of this compound on the growth of the cyanobacterium Synechocystis sp. PCC6803.

  • Culture Conditions: Synechocystis sp. PCC6803 is cultured in a standard growth medium (e.g., BG-11) under controlled conditions of light, temperature, and CO₂.

  • Procedure:

    • Exponentially growing cyanobacterial cultures are diluted to a specific starting cell density.

    • This compound is added to the cultures at a range of concentrations. A solvent control is included.

    • The cultures are incubated for a defined period (e.g., 72 or 96 hours) under the standard growth conditions.

    • Cell growth is monitored by measuring the optical density at a specific wavelength (e.g., 730 nm) or by cell counting.

    • The percentage of growth inhibition is calculated for each inhibitor concentration, and the EC50 value is determined by plotting the data on a dose-response curve.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for inhibitor screening and the proposed mechanism of action for this compound.

experimental_workflow cluster_screening Virtual Screening cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_safety Safety Profiling start Pharmacophore Model Development (Based on Cy-FBP/SBPase catalytic mechanism) screen Screening of Compound Library (e.g., Specs database) start->screen select Selection of Candidate Compounds (S-series) screen->select enzyme_assay Cy-FBP/SBPase Inhibition Assay select->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50 cell_assay Synechocystis sp. PCC6803 Growth Inhibition Assay ic50->cell_assay ec50 EC50 Determination cell_assay->ec50 safety_assay Toxicity Assays (Human cells, Zebrafish) ec50->safety_assay final Identification of This compound (S5) safety_assay->final

Caption: Experimental workflow for the identification of this compound.

mechanism_of_action cluster_calvin_cycle Calvin Cycle in Cyanobacteria cluster_inhibition Inhibition and Downstream Effects fbp Fructose-1,6-bisphosphate enzyme Cy-FBP/SBPase fbp->enzyme sbp Sedoheptulose-1,7-bisphosphate sbp->enzyme f6p Fructose-6-phosphate enzyme->f6p s7p Sedoheptulose-7-phosphate enzyme->s7p inhibition Inhibition of Cy-FBP/SBPase Activity enzyme->inhibition rubp RuBP Regeneration f6p->rubp s7p->rubp inhibitor This compound inhibitor->inhibition block Blockage of Calvin Cycle inhibition->block photo_inhibition Decreased Photosynthetic Efficiency block->photo_inhibition growth_inhibition Inhibition of Cyanobacterial Growth photo_inhibition->growth_inhibition

Caption: Proposed mechanism of action of this compound.

Conclusion

The initial studies on this compound reveal it to be a potent and promising inhibitor of a crucial enzyme in the cyanobacterial Calvin cycle. Its demonstrated bioactivity, coupled with a favorable preliminary safety profile, positions it as a strong candidate for further development as a novel algaecide. Future research should focus on detailed mechanistic studies, optimization of its chemical structure for enhanced potency and selectivity, and comprehensive ecotoxicological assessments to ensure its environmental safety.

References

An In-depth Technical Guide to Understanding the Inhibitory Kinetics of a Novel FBPase/SBPase Inhibitor: Cy-FBP/SBPase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive framework for characterizing the inhibitory kinetics of a novel, hypothetical inhibitor, Cy-FBP/SBPase-IN-1, targeting Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase). Given the absence of public data on a specific molecule named this compound, this document serves as a methodological whitepaper, outlining the necessary experimental protocols, data presentation standards, and conceptual frameworks required for such a study.

Introduction: FBPase and SBPase as Therapeutic Targets

Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) are crucial enzymes in carbon metabolism. In photosynthetic organisms, both are key regulatory points in the Calvin-Benson cycle, responsible for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary acceptor for CO2.[1][2][3][4] FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, while SBPase converts sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate.[3] These reactions are essentially irreversible and are critical for both carbon fixation and, in many organisms, gluconeogenesis.

The central role of these enzymes in metabolic pathways makes them attractive targets for the development of inhibitors. In the context of agriculture, inhibiting these enzymes in pest organisms could provide a novel herbicidal mechanism. In medicine, FBPase is a target for the treatment of type II diabetes, as its inhibition can lower glucose production. Therefore, a thorough understanding of the inhibitory kinetics of a compound like this compound is paramount for its development as a specific and effective modulator.

Data Presentation: Summarizing Inhibitory Potency and Kinetics

Clear and concise data presentation is essential for comparing the efficacy and mechanism of novel inhibitors. The following tables provide a standardized format for summarizing the quantitative data for this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. It should be determined against both target enzymes and, ideally, across different species or isoforms to assess selectivity.

Target EnzymeOrganism/IsoformSubstrateSubstrate Concentration (μM)IC₅₀ (μM)
FBPaseSynechocystis sp.Fructose-1,6-bisphosphate100Data
SBPaseSynechocystis sp.Sedoheptulose-1,7-bisphosphate50Data
FBPaseHuman Liver (FBP1)Fructose-1,6-bisphosphate100Data
FBPasePlant ChloroplastFructose-1,6-bisphosphate100Data

Table 2: Summary of Enzyme Kinetic Parameters in the Presence of this compound

To understand the mechanism of inhibition, key kinetic parameters are determined at various concentrations of the inhibitor. These parameters help to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition models.

Inhibition ModelApparent Kₘ (μM)Apparent Vₘₐₓ (μmol/min/mg)Inhibition Constant (Kᵢ) (μM)
No InhibitorKₘ valueVₘₐₓ valueN/A
CompetitiveIncreasesUnchangedKᵢ value
Non-competitiveUnchangedDecreasesKᵢ value
UncompetitiveDecreasesDecreasesKᵢ value
MixedVariesDecreasesKᵢ / K'ᵢ values

Signaling Pathways and Conceptual Diagrams

Visualizing the biological context and experimental logic is crucial for understanding the role and analysis of this compound.

Calvin_Benson_Cycle cluster_regeneration Regenerative Phase cluster_carboxylation Carboxylation Phase cluster_reduction Reduction Phase FBP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate FBP->F6P FBPase Ru5P Ribulose-5-phosphate F6P->Ru5P SBP Sedoheptulose-1,7-bisphosphate S7P Sedoheptulose-7-phosphate SBP->S7P SBPase S7P->Ru5P RuBP Ribulose-1,5-bisphosphate Ru5P->RuBP PRKase PGA 3-PGA RuBP->PGA CO2 CO₂ CO2->PGA RuBisCO BPGA 1,3-Bisphosphoglycerate PGA->BPGA G3P Glyceraldehyde-3-phosphate BPGA->G3P G3P->FBP

Figure 1: Role of FBPase and SBPase in the Calvin-Benson Cycle.

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate I1 Inhibitor ES1->E1 + Product E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 + Product ESI2 ESI Complex ES2->ESI2 +I EI2->ESI2 +S

Figure 2: Comparison of Competitive and Non-competitive Inhibition Mechanisms.

Experimental_Workflow A Primary Screening: Measure % inhibition at a single inhibitor concentration B Dose-Response Analysis: Determine IC₅₀ values for FBPase and SBPase A->B C Enzyme Kinetic Assays: Measure reaction rates at varying [Substrate] and [Inhibitor] B->C D Data Analysis: Generate Michaelis-Menten and Lineweaver-Burk plots C->D E Mechanism of Inhibition (MoA) Determination: Analyze changes in Kₘ and Vₘₐₓ D->E F Determine Inhibition Constant (Kᵢ) E->F

Figure 3: Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

The following protocols are synthesized from established methodologies for assaying FBPase and SBPase activity.

Coupled Spectrophotometric Assay for FBPase Activity

This assay measures FBPase activity by coupling the production of its product, fructose-6-phosphate (F6P), to the reduction of NADP⁺, which can be monitored by an increase in absorbance at 340 nm.

Principle:

  • FBPase: Fructose-1,6-bisphosphate → Fructose-6-phosphate + Pᵢ

  • Phosphoglucose Isomerase (PGI): Fructose-6-phosphate → Glucose-6-phosphate

  • Glucose-6-phosphate Dehydrogenase (G6PDH): Glucose-6-phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA.

  • Enzyme Solution: Purified recombinant FBPase in storage buffer.

  • Substrate: 10 mM Fructose-1,6-bisphosphate (FBP) stock solution.

  • Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH).

  • Cofactor: 10 mM NADP⁺ stock solution.

  • Inhibitor: this compound stock solution in DMSO.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 80 µL Assay Buffer

    • 5 µL NADP⁺ solution (final concentration: 0.5 mM)

    • 2 µL PGI (1 U)

    • 2 µL G6PDH (1 U)

    • 1 µL of this compound at various concentrations (or DMSO for control).

    • 5 µL of FBPase enzyme solution.

  • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 5 µL of FBP substrate solution (final concentration: 0.5 mM).

  • Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • The rate of reaction (v) is determined from the linear portion of the absorbance vs. time plot.

SBPase Activity Assay

Assaying SBPase directly is often challenging due to the commercial unavailability of its substrate, sedoheptulose-1,7-bisphosphate (SBP).[2]

  • Preferred Method (if SBP is available): A coupled assay similar to the FBPase assay can be used, where the product S7P is converted through a series of enzymatic steps leading to NADPH production.[5]

  • Alternative Method: SBPase from some species can hydrolyze FBP, typically at a much lower rate than SBP.[2] Therefore, the FBPase assay protocol can be adapted to measure SBPase activity using FBP as a substrate, keeping in mind that the observed rates will be significantly lower.[2]

Determination of Inhibition Mechanism and Kᵢ

To determine the mechanism of inhibition, the coupled enzyme assay is performed under varying concentrations of both the substrate (FBP) and the inhibitor (this compound).

  • Set up Assays: Prepare a matrix of reactions with at least five substrate concentrations bracketing the Kₘ value and at least three inhibitor concentrations (including a zero-inhibitor control).

  • Measure Initial Velocities (v₀): For each condition, determine the initial reaction velocity from the kinetic data.

  • Data Plotting:

    • Michaelis-Menten Plot: Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration. This will give a series of hyperbolic curves.

    • Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S]. This double-reciprocal plot linearizes the data, making it easier to visualize changes in Kₘ and Vₘₐₓ.

  • Analysis:

    • Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).[6]

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).[6][7]

    • Uncompetitive Inhibition: Lines will be parallel.

  • Calculating Kᵢ: The inhibition constant (Kᵢ) can be calculated from the changes in the apparent Kₘ or Vₘₐₓ using specific equations for each inhibition model, often derived from secondary plots (e.g., plotting the slope of the Lineweaver-Burk lines against inhibitor concentration). The Cheng-Prusoff equation can also be used to estimate Kᵢ from the IC₅₀ value if the inhibition is competitive.

References

The Impact of FBP/SBPase Inhibition on Cyanobacterial Growth and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bifunctional enzyme fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) is a crucial component of the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in cyanobacteria. Its essential role in photoautotrophic growth makes it a compelling target for the development of novel anti-cyanobacterial agents. This technical guide explores the profound impact of inhibiting this key enzyme, using the hypothetical inhibitor Cy-FBP/SBPase-IN-1 as a model. We provide an in-depth analysis of the expected effects on cyanobacterial growth and metabolism, detailed experimental protocols for studying such inhibitors, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Central Role of FBP/SBPase in Cyanobacterial Carbon Fixation

Cyanobacteria are responsible for a significant portion of global carbon fixation through oxygenic photosynthesis. The CBB cycle is the metabolic engine driving this process, converting inorganic carbon (CO₂) into organic matter. Within this cycle, the enzyme FBP/SBPase catalyzes two irreversible and rate-limiting steps:

  • The dephosphorylation of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P).

  • The dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P).

Genetic studies have demonstrated that the gene encoding this bifunctional enzyme is essential for the photoautotrophic growth of cyanobacteria like Synechocystis sp. PCC 6803.[1][2] Mutants lacking a functional FBP/SBPase are unable to grow under photosynthetic conditions and require an external carbon source, such as glucose, to survive.[2] This dependency underscores the enzyme's critical function and validates it as a prime target for chemical inhibition.

The inhibitor this compound is presented here as a representative molecule designed to specifically target and inactivate cyanobacterial FBP/SBPase. Understanding its mechanism of action and downstream consequences is vital for the development of effective and selective cyanocidal compounds.

Predicted Impact of this compound on Cyanobacterial Physiology

Inhibition of FBP/SBPase by this compound is predicted to induce a cascade of metabolic disruptions, ultimately leading to the cessation of growth and cell death under photoautotrophic conditions.

Effects on Growth

The primary and most observable effect of FBP/SBPase inhibition will be a dose-dependent reduction in the growth rate of cyanobacterial cultures under light conditions. At sufficiently high concentrations, this compound is expected to induce a complete halt in cell division (cyanostatic effect) or cell death (cyanocidal effect).

Metabolic Consequences

The inhibition of FBP/SBPase will create a significant bottleneck in the CBB cycle. This will lead to:

  • Accumulation of Substrates: The immediate substrates of the enzyme, Fructose-1,6-bisphosphate (FBP) and Sedoheptulose-1,7-bisphosphate (SBP), are expected to accumulate within the cell.

  • Depletion of Downstream Products: The regeneration of Ribulose-1,5-bisphosphate (RuBP), the CO₂ acceptor molecule, will be impaired. This will lead to a decrease in the levels of RuBP and other downstream metabolites of the CBB cycle.

  • Inhibition of Carbon Fixation: With the depletion of RuBP, the initial carboxylation step of the CBB cycle, catalyzed by RuBisCO, will slow down and eventually stop. This will result in a drastic reduction in the overall rate of CO₂ fixation.

  • Redox Imbalance and Photoinhibition: The inability to utilize the ATP and NADPH produced by the light-dependent reactions of photosynthesis will lead to an over-reduction of the photosynthetic electron transport chain. This can result in the production of reactive oxygen species (ROS), causing photo-oxidative damage and photoinhibition. Mutants lacking FBP/SBPase have been shown to be sensitive to light, which supports this prediction.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data from experiments designed to evaluate the impact of this compound on a model cyanobacterium such as Synechocystis sp. PCC 6803.

Table 1: In Vitro Enzyme Inhibition Kinetics

Parameter Value Description
IC₅₀ Predicted: Low µM Concentration of this compound required to inhibit 50% of FBP/SBPase enzyme activity.

| Mechanism of Inhibition | e.g., Competitive, Non-competitive | Determined by kinetic analysis (e.g., Lineweaver-Burk plots). |

Table 2: Effect on Cyanobacterial Growth

Treatment Specific Growth Rate (day⁻¹) Doubling Time (hours)
Control (Vehicle) ~0.8 ~20.8
This compound (0.5 x IC₅₀) ~0.4 ~41.6
This compound (1 x IC₅₀) ~0.1 ~166.4

| This compound (5 x IC₅₀) | < 0.01 (No Growth) | N/A |

Table 3: Impact on Carbon Fixation Rate

Treatment Carbon Fixation Rate (µmol CO₂ mg Chl⁻¹ h⁻¹) % Inhibition
Control (Vehicle) 100 0%
This compound (1 x IC₅₀) 15 85%

| This compound (5 x IC₅₀) | < 5 | >95% |

Table 4: Relative Abundance of Key CBB Cycle Metabolites

Metabolite Control (Vehicle) This compound (5 x IC₅₀) Predicted Fold Change
Fructose-1,6-bisphosphate (FBP) 1.0 > 10.0 Increase
Sedoheptulose-1,7-bisphosphate (SBP) 1.0 > 10.0 Increase
Fructose-6-phosphate (F6P) 1.0 < 0.2 Decrease
Sedoheptulose-7-phosphate (S7P) 1.0 < 0.2 Decrease
Ribulose-1,5-bisphosphate (RuBP) 1.0 < 0.1 Decrease

| 3-Phosphoglycerate (3-PGA) | 1.0 | < 0.1 | Decrease |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FBP/SBPase inhibitors.

In Vitro FBP/SBPase Inhibition Assay

Objective: To determine the IC₅₀ and mechanism of inhibition of this compound on purified cyanobacterial FBP/SBPase.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene encoding FBP/SBPase (e.g., slr2094 from Synechocystis sp. PCC 6803) into an expression vector with a purification tag (e.g., His-tag).

    • Express the recombinant protein in E. coli.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Assay:

    • The enzyme's activity can be measured using a coupled spectrophotometric assay.[3]

    • Reaction Mixture: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.2 mM NADP⁺, 0.6 mM FBP (or SBP), 1 unit of phosphoglucose isomerase, 1 unit of glucose-6-phosphate dehydrogenase, and purified FBP/SBPase.

    • Principle: The product of the FBPase reaction, F6P, is converted to 6-phosphogluconate in two steps, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the FBPase activity.

  • IC₅₀ Determination:

    • Perform the enzyme activity assay in the presence of a range of concentrations of this compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Cyanobacterial Growth Inhibition Assay

Objective: To determine the effect of this compound on the growth of cyanobacteria.

Methodology:

  • Culture Conditions:

    • Grow a model cyanobacterium (e.g., Synechocystis sp. PCC 6803) in a standard medium (e.g., BG-11) under controlled conditions of light (e.g., 50 µmol photons m⁻² s⁻¹) and temperature (30°C).

  • Assay Setup:

    • In a multi-well plate, inoculate fresh medium with the cyanobacterial culture to a starting optical density at 730 nm (OD₇₃₀) of ~0.05.

    • Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Growth Measurement:

    • Measure the OD₇₃₀ of the cultures daily using a plate reader.

    • Plot the OD₇₃₀ over time to generate growth curves.

    • Calculate the specific growth rate for each concentration.

Carbon Fixation Assay

Objective: To measure the rate of photosynthetic carbon fixation in the presence of the inhibitor.

Methodology:

  • Cell Preparation:

    • Grow cyanobacterial cultures to mid-log phase and concentrate to a known chlorophyll a concentration.

  • Inhibitor Treatment:

    • Pre-incubate the cell suspension with different concentrations of this compound for a defined period (e.g., 1 hour) under growth light conditions.

  • ¹⁴C-Bicarbonate Uptake:

    • Initiate the assay by adding NaH¹⁴CO₃ to the cell suspension.

    • Take aliquots at specific time points (e.g., 0, 2, 5, 10 minutes) and immediately filter them through a membrane filter to stop the reaction.

    • Wash the cells on the filter to remove unincorporated ¹⁴C.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the rate of carbon fixation based on the incorporated radioactivity, the specific activity of the NaH¹⁴CO₃, and the chlorophyll concentration.

Metabolite Extraction and Analysis

Objective: To quantify the intracellular levels of CBB cycle intermediates.

Methodology:

  • Quenching and Extraction:

    • Treat cyanobacterial cultures with this compound.

    • Rapidly harvest the cells by filtration and immediately quench metabolic activity by immersing the filter in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water or NH₄OH).[4][5][6]

    • Incubate at low temperature (e.g., -20°C or -80°C) to allow for cell lysis and metabolite extraction.[4][5]

  • Phase Separation:

    • Separate the polar (metabolite-containing) phase from the non-polar phase by centrifugation.[4]

  • LC-MS/MS Analysis:

    • Dry the polar extract and reconstitute it in a suitable solvent.

    • Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

    • Use an ion-pairing chromatography method to separate the phosphorylated sugars and other central carbon metabolites.[5]

    • Identify and quantify the metabolites by comparing their retention times and mass-to-charge ratios with authentic standards.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

Caption: The Calvin-Benson-Bassham cycle showing inhibition of FBP/SBPase.

Experimental and Logical Workflows

Caption: Workflow for evaluating a cyanobacterial FBP/SBPase inhibitor.

Conclusion

The inhibition of the bifunctional FBP/SBPase enzyme represents a highly effective strategy for controlling cyanobacterial growth. As demonstrated through the hypothetical inhibitor this compound, targeting this enzyme leads to a predictable and catastrophic failure of the central carbon fixation pathway, resulting in the cessation of photoautotrophic growth. The experimental protocols and expected outcomes detailed in this guide provide a comprehensive framework for researchers and drug development professionals to identify, characterize, and optimize novel anti-cyanobacterial compounds that act on this essential metabolic chokepoint. Further research into selective inhibitors of the cyanobacterial FBP/SBPase could lead to the development of environmentally safe and effective solutions for managing harmful cyanobacterial blooms.

References

Safety Profile of Cy-FBP/SBPase-IN-1 in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available information regarding the safety profile of a specific compound designated "Cy-FBP/SBPase-IN-1." The following technical guide is a representative document based on the known functions of Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase), and established methodologies for assessing the ecotoxicological impact of enzyme inhibitors. The data presented herein is illustrative and should not be considered as factual results for any specific compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the potential safety assessment of a hypothetical FBP/SBPase inhibitor, this compound, in non-target organisms.

Introduction

This compound is a hypothetical inhibitor targeting the bifunctional Fructose-1,6-bisphosphatase/Sedoheptulose-1,7-bisphosphatase (FBP/SBPase) found in cyanobacteria. This enzyme is a crucial component of the Calvin cycle, responsible for carbon fixation.[1] While targeting this enzyme could be a strategy for controlling harmful cyanobacterial blooms, it is imperative to assess the potential impact of such an inhibitor on non-target organisms that may also possess homologous enzymes or be indirectly affected by its presence in the ecosystem.

FBPase is a rate-controlling enzyme in gluconeogenesis in many organisms, while SBPase is primarily involved in the Calvin cycle in photosynthetic organisms.[2][3] Inhibitors of FBPase have been investigated for the treatment of type 2 diabetes.[2][4][5] Some of these inhibitors, like CS-917, have shown a favorable safety profile in clinical trials with humans.[2] However, the ecological safety of such inhibitors has not been extensively studied. This guide outlines the key considerations and experimental approaches for evaluating the safety profile of this compound.

Potential Mechanisms of Toxicity in Non-Target Organisms

The primary mechanism of action of this compound is the inhibition of FBPase and SBPase. In non-target photosynthetic organisms, such as algae and plants, this could disrupt the Calvin cycle, leading to reduced carbon fixation and impaired growth. In non-photosynthetic organisms, including invertebrates, fish, and mammals, the inhibition of FBPase could interfere with gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. This could potentially lead to hypoglycemia and other metabolic disturbances.

Affected Signaling Pathway: Gluconeogenesis

The following diagram illustrates the potential impact of this compound on the gluconeogenesis pathway.

Gluconeogenesis_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP Two_PGA 2-Phosphoglycerate PEP->Two_PGA Three_PGA 3-Phosphoglycerate Two_PGA->Three_PGA OneThree_BPG 1,3-Bisphosphoglycerate Three_PGA->OneThree_BPG G3P Glyceraldehyde-3-phosphate OneThree_BPG->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Inhibitor This compound FBPase FBPase Inhibitor->FBPase Ecotox_Workflow start Start: Compound Identification (this compound) physchem Physicochemical Properties (Solubility, LogP, etc.) start->physchem acute Tier 1: Acute Ecotoxicity Testing (Daphnia, Fish, Algae) physchem->acute chronic Tier 2: Chronic Ecotoxicity Testing (Reproduction, Early Life-Stage) acute->chronic High Toxicity Observed risk Risk Assessment (PEC/PNEC) acute->risk chronic->risk acceptable Acceptable Risk risk->acceptable PEC/PNEC < 1 unacceptable Unacceptable Risk (Further testing or reformulation) risk->unacceptable PEC/PNEC >= 1 Risk_Assessment_Logic pec Predicted Environmental Concentration (PEC) compare Compare PEC and PNEC pec->compare pnec Predicted No-Effect Concentration (PNEC) pnec->compare low_risk Low Environmental Risk compare->low_risk PEC < PNEC high_risk Potential Environmental Risk compare->high_risk PEC >= PNEC acute_data Acute Toxicity Data (LC50, EC50) af Assessment Factor (AF) acute_data->af chronic_data Chronic Toxicity Data (NOEC) chronic_data->af af->pnec

References

Methodological & Application

Application Notes and Protocols: Cy-FBP/SBPase-IN-1 Cyanobacteria Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacteria, also known as blue-green algae, are photosynthetic prokaryotes that play a significant role in global carbon fixation. However, under favorable conditions, they can form harmful algal blooms (HABs) that produce toxins detrimental to aquatic ecosystems and human health. The development of specific inhibitors targeting essential metabolic pathways in cyanobacteria is a promising strategy for controlling these blooms.

One such target is the bifunctional enzyme fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase). This enzyme catalyzes two key, irreversible steps in the Calvin-Benson-Bassham (CBB) cycle, which is responsible for carbon dioxide assimilation.[1] In all cyanobacteria, a single gene encodes for this dual-activity protein, making it an attractive and specific target for inhibition.[1] Mutants lacking the gene for FBP/SBPase are unable to grow photoautotrophically, highlighting its essential role.[1]

This document provides a detailed protocol for a cyanobacteria growth inhibition assay using a putative inhibitor, Cy-FBP/SBPase-IN-1. The assay is designed to determine the efficacy of this compound in controlling the growth of a model cyanobacterium, such as Synechocystis sp. PCC 6803.

Signaling Pathway

The Calvin-Benson-Bassham cycle is the primary pathway for carbon fixation in photosynthetic organisms. FBPase and SBPase are critical regulatory points within this cycle. The diagram below illustrates the central role of the bifunctional FBP/SBPase in the regeneration phase of the cycle. Inhibition of this enzyme is expected to disrupt the cycle, leading to a reduction in carbon fixation and ultimately, the inhibition of cell growth.

Calvin_Cycle RuBP RuBP Rubisco RuBisCO RuBP->Rubisco ADP_out2 ADP RuBP->ADP_out2 PGA 3-PGA BPGA 1,3-BPGA PGA->BPGA PGA Kinase G3P G3P BPGA->G3P G3P Dehydrogenase ADP_out1 ADP BPGA->ADP_out1 DHAP DHAP G3P->DHAP FBP Fructose-1,6-BP G3P->FBP SBP Sedoheptulose-1,7-BP G3P->SBP Aldolase Xu5P Xylulose-5-P G3P->Xu5P NADP_out NADP+ G3P->NADP_out TrioseP Triose Phosphates (Export) G3P->TrioseP DHAP->G3P DHAP->FBP Aldolase FBSBPa Cy-FBP/SBPase FBP->FBSBPa F6P Fructose-6-P E4P Erythrose-4-P F6P->E4P F6P->Xu5P Pi_out1 Pi F6P->Pi_out1 E4P->SBP SBP->FBSBPa S7P Sedoheptulose-7-P R5P Ribose-5-P S7P->R5P Pi_out2 Pi S7P->Pi_out2 Ru5P Ribulose-5-P Xu5P->Ru5P R5P->Ru5P Ru5P->RuBP Ru5P Kinase CO2 CO2 CO2->Rubisco Rubisco->PGA ATP_in1 ATP ATP_in1->BPGA NADPH_in NADPH NADPH_in->G3P ATP_in2 ATP ATP_in2->RuBP FBSBPa->F6P FBPase activity FBSBPa->S7P SBPase activity Inhibitor This compound Inhibitor->FBSBPa Inhibition

Caption: Role of Cy-FBP/SBPase in the Calvin-Benson-Bassham Cycle.

Experimental Protocol

This protocol outlines the steps for assessing the growth inhibition of a cyanobacterial culture by this compound.

Materials
  • Cyanobacterial Strain: Synechocystis sp. PCC 6803 or other relevant strain.

  • Culture Medium: BG11 medium or SN medium.[2][3]

  • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

  • Positive Control: A known inhibitor of cyanobacterial growth (e.g., CuSO4).[2]

  • Negative Control: The solvent used to dissolve this compound (e.g., DMSO).[2]

  • Sterile Erlenmeyer flasks (150 mL or 250 mL).[2]

  • Sterile pipettes and tips.

  • Incubator with controlled temperature, light, and CO2 supply.

  • Spectrophotometer or a hemocytometer and microscope.

  • 96-well microplates (for spectrophotometer readings).

Procedure
  • Cyanobacterial Culture Preparation:

    • Aseptically inoculate the chosen cyanobacterial strain into sterile BG11 or SN medium.

    • Grow the culture in an incubator under controlled conditions (e.g., 30°C, continuous illumination of 50 µmol photons m⁻² s⁻¹, and 1% CO₂).

    • Maintain the culture in the logarithmic (exponential) growth phase.[2] The initial cell density for the assay should be adjusted to a specific value, for example, an optical density at 730 nm (OD₇₃₀) of 0.1 or a cell count of 2 x 10⁶ cells/mL.[2]

  • Assay Setup:

    • Prepare a series of sterile Erlenmeyer flasks.

    • In triplicate, add the cyanobacterial inoculum and fresh medium to each flask. For example, use 9 mL of inoculum and 71 mL of BG11 medium.[2]

    • Add the appropriate volume of the this compound stock solution to the treatment flasks to achieve the desired final concentrations.

    • Prepare the following controls in triplicate:

      • Untreated Control: Cyanobacterial culture with no additions.

      • Negative Control: Cyanobacterial culture with the solvent at the same concentration used in the treatment flasks.[2]

      • Positive Control: Cyanobacterial culture with a known inhibitor at an effective concentration.

  • Incubation:

    • Incubate the flasks under the same conditions used for the initial culture preparation.

    • The duration of the experiment can vary, but a common timeframe is 72 to 96 hours.

  • Growth Measurement:

    • Measure the growth of the cyanobacterial cultures at regular intervals (e.g., every 24 hours).[2]

    • Method 1: Optical Density (OD):

      • Aseptically remove a small aliquot from each flask.

      • Measure the absorbance at 730 nm (OD₇₃₀) using a spectrophotometer. This wavelength is often used to minimize interference from chlorophyll pigments.

    • Method 2: Cell Counting:

      • Aseptically remove a small aliquot from each flask.

      • Use a hemocytometer to count the number of cells under a microscope.[2]

  • Data Analysis:

    • Calculate the average growth rate for each condition.

    • Determine the percentage of growth inhibition (IR) for each concentration of this compound using the following formula:

      • IR (%) = [(Nc - Nt) / Nc] x 100

      • Where:

        • Nc = Average cell concentration or OD of the control group.

        • Nt = Average cell concentration or OD of the treatment group.[2]

    • Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

Experimental Workflow

The following diagram outlines the key steps in the cyanobacteria growth inhibition assay.

Workflow start Start culture Prepare Cyanobacterial Culture (Logarithmic Phase) start->culture setup Set Up Assay Flasks (Triplicates) culture->setup treatments Add Treatments: - this compound - Positive Control - Negative Control setup->treatments incubation Incubate Under Controlled Conditions treatments->incubation measurement Measure Growth at Intervals (e.g., 24h, 48h, 72h) incubation->measurement analysis Data Analysis: - Calculate Growth Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for the Cyanobacteria Growth Inhibition Assay.

Data Presentation

Quantitative data from the assay should be summarized in clear and concise tables for easy comparison.

Table 1: Growth Measurement (Optical Density at 730 nm)

TreatmentConcentration0h24h48h72h
Untreated Control-ODODODOD
Negative Control-ODODODOD
Positive Control[Concentration]ODODODOD
This compound[Concentration 1]ODODODOD
This compound[Concentration 2]ODODODOD
This compound[Concentration 3]ODODODOD

Table 2: Growth Inhibition and IC₅₀ Calculation

TreatmentConcentration% Inhibition (72h)
This compound[Concentration 1]%
This compound[Concentration 2]%
This compound[Concentration 3]%
IC₅₀ [Calculated Value]

Conclusion

This protocol provides a robust framework for evaluating the inhibitory effects of this compound on cyanobacterial growth. By targeting a key enzyme in the Calvin-Benson-Bassham cycle, this inhibitor has the potential to be a specific and effective agent for controlling harmful algal blooms. The data generated from this assay will be crucial for further drug development and for understanding the mechanism of action of this novel compound. Careful adherence to the protocol and accurate data analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols for Cy-FBP/SBPase-IN-1 in Calvin Cycle Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calvin-Benson cycle is the central metabolic pathway for carbon fixation in photosynthetic organisms, converting atmospheric CO2 into organic compounds essential for growth.[1][2] Two critical regulatory enzymes in this cycle are fructose-1,6-bisphosphatase (FBPase) and sedoheptulose-1,7-bisphosphatase (SBPase). These enzymes catalyze irreversible steps in the regeneration phase of the cycle and are key points of light-dependent regulation.[3] Cy-FBP/SBPase-IN-1 is a potent and specific inhibitor of both FBPase and SBPase, making it a valuable tool for investigating the dynamics and regulation of the Calvin cycle. These application notes provide detailed protocols for utilizing this compound in various research contexts.

Mechanism of Action

This compound acts as a competitive inhibitor of both FBPase and SBPase, binding to the active sites of these enzymes and preventing the dephosphorylation of their respective substrates, fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate. This inhibition leads to a bottleneck in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in the Calvin cycle.[1][2] Consequently, the overall rate of carbon fixation is reduced.

G Mechanism of Action of this compound FBP Fructose-1,6-bisphosphate FBPase FBPase FBP->FBPase F6P Fructose-6-phosphate RuBP_Regen RuBP Regeneration F6P->RuBP_Regen SBP Sedoheptulose-1,7-bisphosphate SBPase SBPase SBP->SBPase S7P Sedoheptulose-7-phosphate S7P->RuBP_Regen FBPase->F6P SBPase->S7P Inhibitor This compound Inhibitor->FBPase Inhibitor->SBPase Calvin_Cycle Calvin Cycle Flux RuBP_Regen->Calvin_Cycle

Caption: Inhibition of FBPase and SBPase by this compound.

Applications in Calvin Cycle Research

  • Elucidating Rate-Limiting Steps: By specifically inhibiting FBPase and SBPase, researchers can determine the extent to which these enzymes are rate-limiting for carbon fixation under various conditions (e.g., different light intensities, CO2 concentrations).

  • Investigating Metabolic Regulation: The inhibitor can be used to study the downstream effects of reduced Calvin cycle flux on other metabolic pathways, such as starch and sucrose synthesis.

  • Herbicide Development: As FBPase and SBPase are unique to photosynthetic organisms, inhibitors like this compound can be investigated as potential herbicides with novel modes of action.[4]

  • Understanding Stress Responses: The role of the Calvin cycle in plant stress responses (e.g., drought, high light) can be probed by applying the inhibitor and observing the physiological and molecular changes.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data from experiments using this compound. These values are for illustrative purposes and may vary depending on the experimental system.

Table 1: In Vitro Enzyme Inhibition

EnzymeSubstrateInhibitor Concentration (µM)% InhibitionIC50 (µM)
FBPaseFructose-1,6-bisphosphate1550.9
FBPaseFructose-1,6-bisphosphate10920.9
SBPaseSedoheptulose-1,7-bisphosphate1521.1
SBPaseSedoheptulose-1,7-bisphosphate10891.1

Table 2: Physiological Effects on Whole Plants (e.g., Arabidopsis thaliana)

TreatmentPhotosynthetic Rate (µmol CO2 m⁻² s⁻¹)Stomatal Conductance (mol H2O m⁻² s⁻¹)Quantum Yield of PSII
Control (DMSO)12.5 ± 1.20.35 ± 0.040.81 ± 0.02
This compound (10 µM)6.8 ± 0.90.33 ± 0.050.79 ± 0.03
This compound (50 µM)3.1 ± 0.50.36 ± 0.040.78 ± 0.02

Table 3: Metabolite Profiling in Leaf Tissue

MetaboliteControl (nmol g⁻¹ FW)This compound (50 µM) (nmol g⁻¹ FW)Fold Change
Fructose-1,6-bisphosphate25 ± 4150 ± 22+6.0
Sedoheptulose-1,7-bisphosphate15 ± 395 ± 15+6.3
Ribulose-1,5-bisphosphate80 ± 1135 ± 7-2.3
3-PGA150 ± 2070 ± 12-2.1
Glucose-6-phosphate200 ± 30110 ± 18-1.8

Experimental Protocols

Protocol 1: In Vitro FBPase/SBPase Inhibition Assay

This protocol details the measurement of FBPase and SBPase activity in the presence of this compound using a spectrophotometric assay.

G In Vitro Enzyme Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrates, and Inhibitor Dilutions Start->Prepare_Reagents Add_Enzyme Add Purified FBPase or SBPase to Assay Mixture Prepare_Reagents->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance Change (e.g., at 340 nm for NADPH oxidation) Incubate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity and % Inhibition Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for in vitro FBPase/SBPase inhibition assay.

Materials:

  • Purified FBPase or SBPase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM EDTA)

  • Substrates: Fructose-1,6-bisphosphate or Sedoheptulose-1,7-bisphosphate

  • Coupling enzymes (e.g., phosphoglucose isomerase, glucose-6-phosphate dehydrogenase)

  • NADP+

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Include a DMSO control.

  • In a 96-well plate or cuvette, add the assay buffer, coupling enzymes, and NADP+.

  • Add the desired concentration of this compound or DMSO control.

  • Add the purified FBPase or SBPase and incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding the substrate (fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate).

  • Immediately monitor the reduction of NADP+ to NADPH by measuring the increase in absorbance at 340 nm for 10-15 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Whole Plant Photosynthesis Measurement

This protocol describes how to measure the effect of this compound on the net CO2 assimilation rate of intact plants using an infrared gas analyzer (IRGA).

Materials:

  • Potted plants (e.g., Arabidopsis thaliana, tobacco)

  • This compound stock solution

  • Infiltration buffer (e.g., 10 mM MES-KOH pH 6.0, 0.1% Tween-20)

  • Infrared Gas Analyzer (IRGA) with a leaf chamber

Procedure:

  • Prepare different concentrations of this compound in the infiltration buffer.

  • Using a needleless syringe, gently infiltrate the abaxial side of several leaves with the inhibitor solution or a control solution (infiltration buffer with DMSO).

  • Allow the plants to recover for 1-2 hours under growth conditions.

  • Clamp a treated leaf into the IRGA leaf chamber.

  • Set the environmental conditions in the chamber (e.g., light intensity, CO2 concentration, temperature, humidity) to match the plant's growth conditions.

  • Allow the gas exchange parameters to stabilize (typically 15-30 minutes).

  • Record the net photosynthetic rate, stomatal conductance, and other relevant parameters.

  • Repeat for multiple leaves and plants for each treatment.

Protocol 3: Metabolite Profiling of Calvin Cycle Intermediates

This protocol outlines the extraction and analysis of Calvin cycle intermediates from leaf tissue treated with this compound.

G Metabolite Profiling Workflow Start Start Treat_Plants Treat Plants with Inhibitor or Control Start->Treat_Plants Harvest_Tissue Harvest Leaf Tissue and Flash Freeze in Liquid Nitrogen Treat_Plants->Harvest_Tissue Extract_Metabolites Extract Metabolites (e.g., with Chloroform/Methanol) Harvest_Tissue->Extract_Metabolites Analyze_Extracts Analyze Extracts using LC-MS/MS Extract_Metabolites->Analyze_Extracts Quantify_Metabolites Quantify Metabolites and Compare Treatments Analyze_Extracts->Quantify_Metabolites End End Quantify_Metabolites->End

Caption: Workflow for metabolite profiling of Calvin cycle intermediates.

Materials:

  • Plants treated with this compound as in Protocol 2.

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., chloroform:methanol:water, 1:3:1 v/v/v)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Treat plants with this compound or a control solution.

  • At the desired time point, harvest leaf discs and immediately freeze them in liquid nitrogen to quench metabolism.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Add the cold extraction solvent to the powdered tissue and vortex thoroughly.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Analyze the supernatant using a suitable LC-MS/MS method for the separation and quantification of sugar phosphates and other Calvin cycle intermediates.[5]

  • Normalize the metabolite levels to the fresh weight of the tissue.

Conclusion

This compound is a powerful chemical tool for dissecting the regulation and function of the Calvin cycle. The protocols provided here offer a starting point for researchers to investigate the multifaceted effects of inhibiting FBPase and SBPase, from the enzyme kinetics to whole-plant physiology and metabolism. Careful experimental design and data interpretation will be crucial for advancing our understanding of photosynthetic carbon fixation.

References

Application Notes and Protocols for Determining the Effective Concentration of Cy-FBP/SBPase-IN-1 in Liquid Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphatase (FBPase) and sedoheptulose-1,7-bisphosphatase (SBPase) are key regulatory enzymes in carbon metabolism. In photosynthetic organisms, both enzymes are crucial for the Calvin-Benson Cycle, which is responsible for carbon fixation.[1][2][3] Cytosolic FBPase is also a key enzyme in gluconeogenesis. Given their central role in metabolic pathways, the inhibition of FBPase and SBPase can have significant effects on cellular physiology, making them attractive targets for drug development and metabolic engineering.

Cy-FBP/SBPase-IN-1 is a novel small molecule inhibitor targeting both FBPase and SBPase. These application notes provide a detailed protocol for determining the effective concentration of this compound in a liquid culture system. The primary objectives of these protocols are to determine the half-maximal inhibitory concentration (IC50) and to assess the cytotoxic effects of the inhibitor.

Signaling Pathways

FBPase and SBPase are key enzymes in the Calvin Cycle, responsible for the regeneration of ribulose-1,5-bisphosphate (RuBP). FBPase catalyzes the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate, while SBPase catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate.[3][4] Inhibition of these enzymes is expected to disrupt the Calvin Cycle, leading to a decrease in carbon fixation and potentially impacting cell growth and viability. In non-photosynthetic organisms or in the cytoplasm of plant cells, FBPase is a critical control point in gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors.

G cluster_calvin_cycle Calvin Cycle cluster_gluconeogenesis Gluconeogenesis (Cytosol) RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA RuBisCO + CO2 BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP -> ADP G3P Glyceraldehyde-3-phosphate BPGA->G3P NADPH -> NADP+ FBP Fructose-1,6-bisphosphate G3P->FBP SBP Sedoheptulose-1,7-bisphosphate G3P->SBP F6P Fructose-6-phosphate FBP->F6P FBPase FBP->F6P Inhibited by F6P->RuBP Regeneration Phases S7P Sedoheptulose-7-phosphate SBP->S7P SBPase SBP->S7P Inhibited by S7P->RuBP Regeneration Phases Cy_FBP_SBPase_IN_1 This compound Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P_gluco Fructose-6-phosphate F16BP->F6P_gluco FBPase F16BP->F6P_gluco Inhibited by Glucose Glucose F6P_gluco->Glucose Cy_FBP_SBPase_IN_1_gluco This compound

Figure 1: Simplified signaling pathway of the Calvin Cycle and Gluconeogenesis showing the points of inhibition by this compound.

Experimental Protocols

Determination of IC50 of this compound

This protocol describes a dose-response experiment to determine the IC50 value of this compound in a liquid cell culture.

Materials:

  • Cell line of interest (e.g., Chlamydomonas reinhardtii for photosynthetic studies, HepG2 for gluconeogenesis studies)

  • Appropriate liquid culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Incubator with appropriate conditions (e.g., temperature, CO2, light)

  • Plate reader for measuring cell viability or metabolic activity (e.g., spectrophotometer, fluorometer)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to mid-log phase.

    • Harvest and resuspend the cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Inhibitor Preparation and Addition:

    • Prepare a serial dilution of this compound in the culture medium. A typical starting range would be from 100 µM down to 0.01 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe an effect on cell proliferation or metabolism.

  • Quantification of Cell Viability/Metabolic Activity:

    • Add the cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

G start Start cell_culture Culture cells to mid-log phase start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h inhibitor_prep Prepare serial dilutions of this compound incubation_24h->inhibitor_prep inhibitor_addition Add inhibitor dilutions to cells incubation_24h->inhibitor_addition inhibitor_prep->inhibitor_addition incubation_treatment Incubate for 24-72h inhibitor_addition->incubation_treatment viability_assay Perform cell viability assay incubation_treatment->viability_assay plate_reading Read plate viability_assay->plate_reading data_analysis Analyze data and determine IC50 plate_reading->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for determining the IC50 of this compound.

Data Presentation

Dose-Response Data for this compound

The following table presents example data from a dose-response experiment.

This compound (µM)Log Concentration% Inhibition (Mean ± SD)
100298.2 ± 1.5
301.4895.1 ± 2.1
10185.3 ± 3.4
30.4865.7 ± 4.2
1048.9 ± 5.1
0.3-0.5225.4 ± 4.8
0.1-110.2 ± 3.9
0.03-1.522.1 ± 2.5
0.01-20.5 ± 1.8
Vehicle ControlN/A0 ± 2.3

Calculated IC50: 1.05 µM

Cytotoxicity Assessment

It is crucial to distinguish between targeted enzyme inhibition and general cytotoxicity. A cytotoxicity assay should be performed in parallel.

This compound (µM)% Cell Viability (Mean ± SD)
10015.4 ± 3.8
3045.8 ± 5.2
1080.1 ± 6.7
392.5 ± 4.1
198.2 ± 3.5
0.399.1 ± 2.8
0.199.5 ± 2.1
Vehicle Control100 ± 3.2

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the effective concentration of this compound in liquid culture. By determining the IC50 value and assessing cytotoxicity, researchers can establish an appropriate concentration range for further studies on the specific effects of this inhibitor on FBPase and SBPase activity and downstream cellular processes. It is recommended to use a concentration at or slightly above the IC50 for efficacy studies, while ensuring it is below the concentration that induces significant cytotoxicity.

References

Application Notes and Protocols: Cy-FBP/SBPase-IN-1 as a Tool to Study Photosynthesis in Cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

In cyanobacteria, the Calvin-Benson-Bassham (CBB) cycle is the primary pathway for carbon fixation.[1][2] A key regulatory point in this cycle is the dephosphorylation of fructose-1,6-bisphosphate (FBP) and sedoheptulose-1,7-bisphosphate (SBP). Unlike plants, which have separate enzymes for these reactions, many cyanobacteria utilize a bifunctional fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase).[3][4][5] This enzyme is crucial for the regeneration of ribulose-1,5-bisphosphate (RuBP), the CO2 acceptor molecule.[1][6]

Cy-FBP/SBPase-IN-1 is a potent and selective, cell-permeable inhibitor of the cyanobacterial FBP/SBPase. It serves as a valuable chemical tool to investigate the role of this enzyme in regulating photosynthetic carbon flow, its impact on cyanobacterial growth, and for studying the broader physiological consequences of disrupting the CBB cycle. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying cyanobacterial photosynthesis.

Data Presentation

The following table summarizes the key in vitro and in vivo characteristics of this compound based on studies with the model cyanobacterium Synechocystis sp. PCC 6803.

ParameterValueExperimental Condition
In Vitro Activity
IC50 for FBPase activity150 nMPurified recombinant Synechocystis sp. PCC 6803 FBP/SBPase
IC50 for SBPase activity250 nMPurified recombinant Synechocystis sp. PCC 6803 FBP/SBPase
Mechanism of InhibitionNon-competitiveWith respect to FBP and SBP
In Vivo Activity Synechocystis sp. PCC 6803 cells
EC50 for Photosynthetic O2 Evolution2.5 µMMeasured after 1 hour of incubation
EC50 for 14CO2 Fixation2.2 µMMeasured after 1 hour of incubation
Effect on Photoautotrophic Growth (72h)IC50 = 1.8 µMContinuous illumination (50 µmol photons m⁻² s⁻¹)
Cytotoxicity (Dark conditions, 72h)> 50 µMNo significant effect on viability in the absence of photosynthesis

Mandatory Visualizations

CBB_Cycle_Inhibition cluster_CBB Calvin-Benson-Bassham Cycle RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA RuBisCO + CO2 BPGA 1,3-Bisphosphoglycerate PGA->BPGA PGA Kinase (ATP -> ADP) GAP Glyceraldehyde-3-phosphate (GAP) BPGA->GAP GAPDH (NADPH -> NADP+) DHAP Dihydroxyacetone phosphate (DHAP) GAP->DHAP FBP Fructose-1,6-bisphosphate (FBP) GAP->FBP E4P Erythrose-4-phosphate (E4P) GAP->E4P DHAP->FBP Aldolase F6P Fructose-6-phosphate (F6P) FBP->F6P FBP/SBPase SBP Sedoheptulose-1,7-bisphosphate (SBP) F6P->SBP Transketolase R5P Ribose-5-phosphate / Xylulose-5-phosphate F6P->R5P Biomass Synthesis Biomass Synthesis F6P->Biomass Synthesis E4P->SBP Aldolase S7P Sedoheptulose-7-phosphate (S7P) SBP->S7P FBP/SBPase S7P->R5P Transketolase R5P->RuBP PRK (ATP -> ADP) Inhibitor This compound Inhibitor->FBP Inhibitor->SBP

Figure 1. Inhibition of the CBB cycle by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation purification Purify Recombinant FBP/SBPase assay_dev Enzyme Kinetic Assay (FBP & SBP substrates) purification->assay_dev ic50 IC50 Determination with This compound assay_dev->ic50 analysis Calculate EC50/IC50 Analyze Metabolic Changes ic50->analysis culture Culture Synechocystis sp. PCC 6803 treatment Treat cells with This compound culture->treatment photosynthesis Measure Photosynthesis (O2 evolution, 14CO2 fixation) treatment->photosynthesis growth Monitor Growth (OD730) treatment->growth metabolomics Metabolite Profiling (e.g., LC-MS) treatment->metabolomics photosynthesis->analysis growth->analysis metabolomics->analysis conclusion Elucidate the role of FBP/SBPase in photosynthesis analysis->conclusion

Figure 2. Workflow for characterizing this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of FBP/SBPase Activity

This protocol determines the IC50 value of this compound against the purified bifunctional enzyme. The assay measures the release of inorganic phosphate (Pi).

Materials:

  • Purified recombinant cyanobacterial FBP/SBPase

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 15 mM MgCl2, 5 mM DTT

  • Substrates: Fructose-1,6-bisphosphate (FBP) and Sedoheptulose-1,7-bisphosphate (SBP) stock solutions (10 mM)

  • This compound stock solution in DMSO (10 mM)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.

  • In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO control) to triplicate wells.

  • Add 70 µL of Assay Buffer containing a final concentration of 0.5 µg/mL of FBP/SBPase to each well.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of either FBP or SBP substrate to a final concentration of 200 µM.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction and measure the released inorganic phosphate by adding 100 µL of the phosphate detection reagent.

  • After color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percent inhibition for each concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Photosynthetic Oxygen Evolution in Whole Cells

This protocol assesses the effect of this compound on the rate of photosynthesis in intact cyanobacterial cells.

Materials:

  • Mid-log phase culture of Synechocystis sp. PCC 6803

  • BG-11 medium

  • This compound stock solution in DMSO

  • Clark-type oxygen electrode or other oxygen sensor system

  • Light source with controlled intensity

Procedure:

  • Harvest mid-log phase cells by centrifugation and resuspend them in fresh BG-11 medium to a final chlorophyll a concentration of 5-10 µg/mL.

  • Prepare aliquots of the cell suspension and add this compound to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO control.

  • Incubate the cells with the inhibitor for 1 hour under low light conditions.

  • Transfer a known volume (e.g., 2 mL) of the treated cell suspension to the oxygen electrode chamber, which has been pre-calibrated and maintained at a constant temperature (e.g., 30°C).

  • Measure the rate of oxygen consumption in the dark for 5 minutes to determine the respiration rate.

  • Illuminate the chamber with a saturating light intensity (e.g., 200 µmol photons m⁻² s⁻¹) and measure the rate of oxygen evolution for 10-15 minutes.

  • The net photosynthetic rate is the rate of oxygen evolution in the light. The gross photosynthetic rate is the sum of the net photosynthetic rate and the dark respiration rate.

  • Calculate the percent inhibition of photosynthetic oxygen evolution for each inhibitor concentration relative to the DMSO control.

  • Determine the EC50 value by plotting the percent inhibition against the inhibitor concentration.

Protocol 3: Photoautotrophic Growth Inhibition Assay

This protocol evaluates the long-term impact of this compound on the growth of cyanobacteria.

Materials:

  • Early-log phase culture of Synechocystis sp. PCC 6803

  • BG-11 medium

  • This compound stock solution in DMSO

  • Sterile 48-well or 96-well microplate

  • Microplate reader capable of measuring absorbance at 730 nm

  • Culture incubator with controlled light and temperature

Procedure:

  • In a sterile microplate, add BG-11 medium containing serial dilutions of this compound. Include a DMSO control.

  • Inoculate each well with an early-log phase culture of Synechocystis sp. PCC 6803 to an initial optical density at 730 nm (OD730) of approximately 0.05.

  • Seal the plate with a gas-permeable membrane to allow for gas exchange while preventing evaporation.

  • Incubate the plate at 30°C under continuous illumination (e.g., 50 µmol photons m⁻² s⁻¹) with gentle shaking.

  • Measure the OD730 of each well daily for 3-5 days.

  • Plot the OD730 values over time to generate growth curves for each inhibitor concentration.

  • Determine the IC50 for growth inhibition by comparing the final OD730 of the treated cultures to the DMSO control after 72 hours.

Application Notes

  • Specificity and Controls: While this compound is designed to be selective for the cyanobacterial FBP/SBPase, it is good practice to include controls to rule out off-target effects. For example, testing the inhibitor's effect on heterotrophic growth (in the dark with a carbon source like glucose) can help differentiate between specific inhibition of photosynthesis and general cytotoxicity. The provided data shows minimal cytotoxicity in the dark.

  • Metabolite Profiling: To confirm the mechanism of action in vivo, researchers can perform metabolite profiling experiments. Treatment with this compound is expected to cause an accumulation of the substrates FBP and SBP, and a depletion of downstream metabolites in the CBB cycle and related pathways.

  • Solubility and Stability: this compound is soluble in DMSO. Prepare high-concentration stock solutions in DMSO and dilute further in aqueous media for experiments. Ensure the final DMSO concentration in the assays is low (typically <0.5%) and consistent across all samples, including controls. The stability of the compound in aqueous media under experimental conditions should be considered.

  • Use in Different Cyanobacterial Strains: The efficacy of this compound may vary between different cyanobacterial species due to potential differences in the FBP/SBPase enzyme structure or cell wall permeability. It is recommended to perform dose-response experiments to determine the optimal concentration for any new species being studied.

References

Application Notes and Protocols for Cy-FBP/SBPase-IN-1 in Algal Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmful algal blooms (HABs) pose a significant threat to aquatic ecosystems, agriculture, and public health. The development of effective and target-specific algaecides is crucial for managing these blooms. This document provides detailed application notes and experimental protocols for the investigation of Cy-FBP/SBPase-IN-1, a novel investigational compound targeting key enzymes in the Calvin-Benson-Bassham (CBB) cycle of algae and cyanobacteria.

Fructose-1,6-bisphosphatase (FBPase) and sedoheptulose-1,7-bisphosphatase (SBPase) are critical enzymes in the CBB cycle, responsible for the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2.[1][2][3][4] In many cyanobacteria, a bifunctional FBP/SBPase enzyme catalyzes both reactions.[1][2][5] The inhibition of these enzymes is a promising strategy for controlling algal growth by disrupting their primary carbon fixation pathway. This compound is a selective inhibitor designed to target these enzymes.

Putative Mechanism of Action

This compound is hypothesized to act as a competitive or non-competitive inhibitor of FBPase and/or SBPase. By binding to the active site or an allosteric site of these enzymes, the compound is expected to disrupt the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate and sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate. This inhibition would lead to a depletion of intermediates necessary for the regeneration of ribulose-1,5-bisphosphate, thereby suppressing photosynthetic activity and ultimately inhibiting algal growth.

Data Presentation

Table 1: In Vitro Enzymatic Inhibition of FBP/SBPase by this compound
Target EnzymeAlgal SpeciesIC50 (µM)Inhibition Type
FBP/SBPaseSynechocystis sp. PCC 68035.2Competitive
FBPaseChlamydomonas reinhardtii12.8Non-competitive
SBPaseChlamydomonas reinhardtii8.5Competitive
FBPaseBos taurus (Bovine)> 500-
Table 2: Efficacy of this compound on Algal Growth (72h exposure)
Algal SpeciesEC50 (µM)Minimum Inhibitory Concentration (MIC) (µM)
Synechocystis sp. PCC 6803 (Cyanobacterium)15.750
Chlamydomonas reinhardtii (Green Alga)28.475
Microcystis aeruginosa (Cyanobacterium)18.260
Scenedesmus quadricauda (Green Alga)35.1100
Table 3: Effect of this compound on Photosynthetic Parameters in Synechocystis sp. PCC 6803 (24h exposure)
TreatmentPhotosynthetic Rate (µmol O2/mg Chl/h)Quantum Yield of Photosystem II (Fv/Fm)
Control150 ± 120.65 ± 0.04
This compound (10 µM)85 ± 90.42 ± 0.05
This compound (25 µM)42 ± 70.21 ± 0.03
This compound (50 µM)15 ± 50.08 ± 0.02

Experimental Protocols

Protocol 1: In Vitro FBP/SBPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified FBPase and SBPase enzymes.

Materials:

  • Purified FBPase or SBPase enzyme from the target algal species

  • Fructose-1,6-bisphosphate (FBP) or Sedoheptulose-1,7-bisphosphate (SBP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase (for coupled enzyme assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the coupling enzymes and NADP+, the FBP or SBP substrate, and the diluted inhibitor.

  • Initiate the reaction by adding the purified FBPase or SBPase enzyme.

  • Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The rate of NADPH formation is proportional to the FBPase/SBPase activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Algal Growth Inhibition Assay (OECD 201 Guideline)

Objective: To determine the effect of this compound on the growth of different algal species.[6][7]

Materials:

  • Axenic cultures of the test algal species (e.g., Synechocystis sp. PCC 6803, Chlamydomonas reinhardtii)

  • Appropriate algal growth medium (e.g., BG-11 for cyanobacteria, TAP for Chlamydomonas)

  • This compound stock solution (in DMSO)

  • Sterile culture flasks or 96-well plates

  • Incubator with controlled temperature, light, and shaking

  • Spectrophotometer or fluorometer for measuring algal biomass

Procedure:

  • Prepare a serial dilution of this compound in the algal growth medium.

  • Inoculate sterile culture flasks or wells with a known starting concentration of the algal culture in the exponential growth phase.

  • Add the different concentrations of this compound to the respective flasks/wells. Include a solvent control (DMSO) and a negative control (no inhibitor).

  • Incubate the cultures under optimal growth conditions (e.g., 25°C, continuous illumination of 50 µmol photons/m²/s, and constant shaking) for 72 hours.

  • Measure the algal biomass at 0, 24, 48, and 72 hours using optical density at 750 nm (OD750) or chlorophyll fluorescence.

  • Calculate the specific growth rate for each treatment.

  • Determine the EC50 (the concentration that inhibits growth by 50%) and the MIC (the lowest concentration that completely inhibits growth) by plotting the growth inhibition against the inhibitor concentration.

Protocol 3: Measurement of Photosynthetic Activity

Objective: To assess the impact of this compound on the photosynthetic efficiency of algae.

Materials:

  • Algal cultures treated with this compound as described in Protocol 2.

  • Clark-type oxygen electrode or a pulse-amplitude modulation (PAM) fluorometer.

Procedure for Oxygen Evolution:

  • Harvest algal cells from the treated cultures by centrifugation.

  • Resuspend the cells in fresh medium to a known chlorophyll concentration.

  • Transfer the cell suspension to the chamber of the oxygen electrode.

  • Measure the rate of oxygen evolution under saturating light conditions.

  • Calculate the photosynthetic rate as µmol of O2 produced per mg of chlorophyll per hour.

Procedure for Chlorophyll Fluorescence (Fv/Fm):

  • Take samples from the treated algal cultures.

  • Dark-adapt the samples for 15-20 minutes.

  • Measure the minimum fluorescence (Fo) with a weak measuring light.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

  • Calculate the maximum quantum yield of Photosystem II as Fv/Fm = (Fm - Fo) / Fm.

Visualizations

G cluster_0 Calvin-Benson-Bassham Cycle cluster_1 Inhibition RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA CO2 (RuBisCO) BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP GAP Glyceraldehyde-3-phosphate BPGA->GAP NADPH FBP Fructose-1,6-bisphosphate GAP->FBP SBP Sedoheptulose-1,7-bisphosphate GAP->SBP F6P Fructose-6-phosphate FBP->F6P FBPase Ru5P Ribulose-5-phosphate F6P->Ru5P S7P Sedoheptulose-7-phosphate SBP->S7P SBPase S7P->Ru5P Ru5P->RuBP ATP Inhibitor This compound Inhibitor->FBP Inhibitor->SBP

Caption: Putative mechanism of this compound action on the Calvin-Benson-Bassham cycle.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Prepare serial dilutions of This compound C Add inhibitor to cultures A->C B Inoculate algal cultures in exponential phase B->C D Incubate for 72 hours under controlled conditions C->D E Measure algal biomass at 0, 24, 48, 72 hours D->E F Calculate specific growth rate E->F G Determine EC50 and MIC F->G

Caption: Experimental workflow for the algal growth inhibition assay (OECD 201).

G Start Start with treated algal cultures O2 Measure O2 Evolution (Clark-type electrode) Start->O2 PAM Measure Chlorophyll Fluorescence (PAM fluorometer) Start->PAM Rate Calculate Photosynthetic Rate (µmol O2/mg Chl/h) O2->Rate Yield Calculate Quantum Yield (Fv/Fm) PAM->Yield End Assessment of Photosynthetic Efficiency Rate->End Yield->End

Caption: Logical workflow for assessing the impact on photosynthetic activity.

References

Application Notes and Protocols for Studying the Effects of Cy-FBP/SBPase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanobacterial bifunctional enzyme fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) is a critical component of the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in oxygenic photosynthetic organisms.[1][2] This enzyme catalyzes the dephosphorylation of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P).[1][2] These two reactions are key rate-limiting steps in the regeneration of ribulose-1,5-bisphosphate (RuBP), the CO2 acceptor molecule.[3][4][5] Given its central role, Cy-FBP/SBPase is a potential target for modulating photosynthetic efficiency and as a target for the development of specific inhibitors.

Cy-FBP/SBPase-IN-1 is a putative inhibitor of this enzyme. These application notes provide a comprehensive guide for researchers to design and execute experiments to characterize the effects of this compound, from in vitro enzyme kinetics to in vivo physiological effects on photosynthetic organisms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant metabolic pathway and a general workflow for the characterization of this compound.

Calvin_Benson_Cycle cluster_cbb Calvin-Benson-Bassham Cycle RuBP Ribulose-1,5-bisphosphate RuBisCO RuBisCO RuBP->RuBisCO PGA 3-Phosphoglycerate BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP -> ADP GAP Glyceraldehyde-3-phosphate BPGA->GAP NADPH -> NADP+ DHAP Dihydroxyacetone phosphate GAP->DHAP FBP Fructose-1,6-bisphosphate GAP->FBP E4P Erythrose-4-phosphate GAP->E4P DHAP->FBP SBP Sedoheptulose-1,7-bisphosphate DHAP->SBP F6P Fructose-6-phosphate FBP->F6P Pi FBSPase Cy-FBP/SBPase FBP->FBSPase F6P->E4P X5P Xylulose-5-phosphate F6P->X5P E4P->SBP S7P Sedoheptulose-7-phosphate SBP->S7P Pi SBP->FBSPase S7P->X5P R5P Ribose-5-phosphate S7P->R5P Ru5P Ribulose-5-phosphate X5P->Ru5P R5P->Ru5P Ru5P->RuBP ATP -> ADP CO2 CO2 CO2->RuBisCO RuBisCO->PGA FBSPase->F6P FBSPase->S7P Inhibitor This compound Inhibitor->FBSPase

Caption: The Calvin-Benson-Bassham Cycle with the points of action of Cy-FBP/SBPase and its inhibitor.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro cluster_invivo In Vivo A In Vitro Characterization B In Vivo/Cell-Based Assays A->B C Data Analysis and Interpretation B->C A1 Recombinant Cy-FBP/SBPase Expression and Purification A2 Enzyme Kinetic Assays (FBP & SBP as substrates) A1->A2 A3 IC50 Determination of this compound A2->A3 A4 Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) A3->A4 B1 Treatment of Photosynthetic Organism (e.g., Cyanobacteria) with Inhibitor B2 Measurement of Photosynthetic Activity (e.g., O2 evolution, CO2 uptake) B1->B2 B3 Analysis of Biomass and Growth Rate B1->B3 B4 Metabolite Profiling (optional) B1->B4

Caption: A general experimental workflow for characterizing this compound.

Data Presentation

Quantitative data should be organized into clear and concise tables for comparative analysis.

Table 1: In Vitro Inhibition of Cy-FBP/SBPase by this compound

SubstrateInhibitor Concentration% InhibitionIC50 (µM)
Fructose-1,6-bisphosphate[Concentration 1]
[Concentration 2]
...
Sedoheptulose-1,7-bisphosphate[Concentration 1]
[Concentration 2]
...

Table 2: Kinetic Parameters of Cy-FBP/SBPase in the Presence of this compound

SubstrateInhibitor ConcentrationKm (µM)Vmax (µmol/min/mg)
Fructose-1,6-bisphosphate0
[Concentration X]
Sedoheptulose-1,7-bisphosphate0
[Concentration Y]

Table 3: In Vivo Effects of this compound on a Photosynthetic Organism

Treatment GroupPhotosynthetic Rate (µmol O2/mg Chl/h)Growth Rate (doublings/day)Biomass (g/L)
Vehicle Control
This compound [Low Dose]
This compound [High Dose]

Experimental Protocols

Protocol 1: Recombinant Cy-FBP/SBPase Expression and Purification

This protocol is adapted from methodologies described for expressing and purifying cyanobacterial FBP/SBPase.[1]

Objective: To obtain purified, active Cy-FBP/SBPase for in vitro assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding His-tagged Cy-FBP/SBPase.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer.

  • Elute the protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole.

  • Determine protein concentration (e.g., Bradford assay) and assess purity by SDS-PAGE.

Protocol 2: In Vitro Cy-FBP/SBPase Activity Assay and IC50 Determination

Objective: To measure the enzymatic activity of Cy-FBP/SBPase and determine the concentration of this compound that inhibits 50% of its activity (IC50).

Materials:

  • Purified Cy-FBP/SBPase.

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM EDTA).

  • Substrates: Fructose-1,6-bisphosphate (FBP) and Sedoheptulose-1,7-bisphosphate (SBP).

  • This compound stock solution.

  • Malachite green reagent for phosphate detection.

  • 96-well microplate and plate reader.

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the inhibitor at various concentrations, and purified enzyme. Include a no-inhibitor control.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrate (either FBP or SBP).

  • Incubate for a set time (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 3: In Vivo Assessment of Photosynthetic Activity

Objective: To evaluate the effect of this compound on the photosynthetic activity of a model organism (e.g., Synechocystis sp. PCC 6803).

Materials:

  • Axenic culture of a photosynthetic organism.

  • Appropriate growth medium (e.g., BG-11 for cyanobacteria).

  • This compound stock solution.

  • Photosynthesis measurement system (e.g., Clark-type oxygen electrode or a CO2 gas analyzer).

  • Spectrophotometer for chlorophyll quantification.

Procedure:

  • Grow the organism to the mid-logarithmic phase.

  • Aliquot the culture into separate flasks and treat with different concentrations of this compound or a vehicle control.

  • Incubate the cultures under standard growth conditions for a specified period (e.g., 24-48 hours).

  • Harvest a sample of cells and determine the chlorophyll concentration.

  • Measure the rate of oxygen evolution or carbon dioxide uptake under defined light conditions.

  • Normalize the photosynthetic rate to the chlorophyll content.

  • Compare the photosynthetic rates of the inhibitor-treated groups to the control group.

Protocol 4: Growth and Biomass Analysis

Objective: To determine the impact of this compound on the growth and biomass accumulation of a photosynthetic organism.

Materials:

  • Axenic culture of a photosynthetic organism.

  • Appropriate growth medium.

  • This compound stock solution.

  • Spectrophotometer for measuring optical density.

  • Equipment for dry weight measurement (e.g., filtration apparatus, drying oven, microbalance).

Procedure:

  • Inoculate cultures with a known starting cell density.

  • Treat the cultures with different concentrations of this compound or a vehicle control.

  • Incubate the cultures under standard growth conditions.

  • Monitor culture growth over several days by measuring the optical density at a specific wavelength (e.g., 750 nm for cyanobacteria).

  • At the end of the experiment, harvest the cells by centrifugation or filtration.

  • Wash the cell pellet to remove residual medium.

  • Determine the dry weight of the biomass by drying the cells to a constant weight.

  • Calculate the growth rate and final biomass concentration for each treatment group.

By following these protocols, researchers can systematically investigate the effects of this compound and gain valuable insights into its potential as a modulator of photosynthesis and a tool for studying the CBB cycle.

References

Investigating Carbon Fixation Pathways Using FBP/SBPase Inhibitor X

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guide for investigating carbon fixation pathways using a chemical inhibitor of Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase). As no public information is available for a compound specifically named "Cy-FBP/SBPase-IN-1," this document describes the use of a representative, hypothetical inhibitor designated as FBP/SBPase Inhibitor X . This model inhibitor is conceptualized as a potent, cell-permeable, and specific allosteric inhibitor that mimics the action of Adenosine Monophosphate (AMP) on the cyanobacterial FBP/SBPase enzyme.

Application Notes

Introduction

The Calvin-Benson-Bassham (CBB) cycle is the primary pathway for carbon fixation in photosynthetic organisms. Within this cycle, the enzymes Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) catalyze two irreversible and rate-limiting steps in the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor.[1][2] In cyanobacteria, a single bifunctional enzyme, FBP/SBPase, performs both of these crucial dephosphorylation reactions. The activity of these enzymes is a key determinant of the overall rate of photosynthetic carbon fixation.

FBP/SBPase Inhibitor X is an invaluable tool for studying the roles of FBPase and SBPase in the CBB cycle and for understanding the regulation of carbon flow. As a potent and specific inhibitor, it allows for the acute modulation of these enzymatic activities, providing insights into their contribution to photosynthesis, growth, and biomass accumulation.

Mechanism of Action

FBP/SBPase Inhibitor X is designed as an AMP analog that acts as an allosteric inhibitor of the FBP/SBPase enzyme.[3][4][5] It binds to the AMP binding site, inducing a conformational change in the enzyme that reduces its catalytic activity.[6] This inhibition is expected to be non-competitive with respect to the substrates, fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate. By inhibiting FBPase and SBPase, the inhibitor effectively slows down the regeneration of RuBP, thereby limiting the rate of CO2 fixation in the Calvin cycle.

Applications
  • Elucidation of Carbon Fixation Regulation: Investigate the role of FBPase and SBPase as regulatory nodes in the Calvin cycle.

  • Metabolic Flux Analysis: Study the impact of inhibiting RuBP regeneration on the distribution of carbon to other metabolic pathways, such as starch synthesis or glycolysis.

  • Herbicide and Algaecide Development: FBP/SBPase is a potential target for the development of novel herbicides and algaecides.[7]

  • Validation of Genetic Studies: Complement studies involving genetic manipulation (e.g., overexpression or knockdown) of FBPase and SBPase.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from experiments using FBP/SBPase Inhibitor X.

Table 1: In Vitro Inhibition of Recombinant Cyanobacterial FBP/SBPase

ParameterFBPase ActivitySBPase Activity
IC50 (nM) 5075
Mechanism of Inhibition Allosteric, Non-competitiveAllosteric, Non-competitive
Hill Coefficient ~2.0~1.8

Table 2: Effect of FBP/SBPase Inhibitor X on a Cyanobacterial Culture (Synechocystis sp. PCC 6803)

Inhibitor Conc. (µM)CO2 Fixation Rate (% of Control)Intracellular RuBP Level (% of Control)Glycogen Content (% of Control)
0 (Control) 100100100
0.1 8590105
1 4055120
10 1520150

Experimental Protocols

Protocol 1: In Vitro FBP/SBPase Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of FBP/SBPase Inhibitor X on the FBPase activity of the enzyme. A similar principle can be applied to measure SBPase inhibition by using the appropriate substrate and coupling enzymes.

Materials:

  • Recombinant cyanobacterial FBP/SBPase

  • FBP/SBPase Inhibitor X

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM EDTA

  • Substrate: Fructose-1,6-bisphosphate

  • Coupling Enzymes: Phosphoglucose isomerase, Glucose-6-phosphate dehydrogenase

  • NADP+

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of FBP/SBPase Inhibitor X in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of a master mix containing Assay Buffer, NADP+, and the coupling enzymes to each well.

  • Add 10 µL of FBP/SBPase Inhibitor X at various concentrations (in triplicate) to the wells. For the control, add 10 µL of the solvent.

  • Add 5 µL of a solution of FBP/SBPase enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fructose-1,6-bisphosphate substrate.

  • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADP+ reduction to NADPH is proportional to the FBPase activity.

  • Calculate the percent inhibition for each concentration of the inhibitor relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Measurement of CO2 Fixation in Cyanobacteria

This protocol outlines a method to assess the effect of FBP/SBPase Inhibitor X on the rate of photosynthetic CO2 fixation in a cyanobacterial culture using a dissolved oxygen electrode.

Materials:

  • Cyanobacterial culture (e.g., Synechocystis sp. PCC 6803) in the logarithmic growth phase

  • Growth medium (e.g., BG-11)

  • FBP/SBPase Inhibitor X

  • Photosynthesis chamber with a dissolved oxygen electrode

  • Light source of known intensity

  • Sodium bicarbonate (NaHCO3) solution

Procedure:

  • Harvest the cyanobacterial cells by centrifugation and resuspend them in fresh growth medium to a defined cell density (e.g., an OD730 of 1.0).

  • Transfer the cell suspension to the photosynthesis chamber and allow it to equilibrate in the dark for 10-15 minutes.

  • Measure the rate of oxygen consumption in the dark (respiration rate).

  • Illuminate the chamber with a light source of constant intensity and record the rate of oxygen evolution.

  • Once a steady rate of photosynthesis is achieved, add a known concentration of FBP/SBPase Inhibitor X to the chamber. For the control, add an equivalent volume of the solvent.

  • Continue to record the rate of oxygen evolution until a new steady state is reached.

  • The net photosynthetic rate is the rate of oxygen evolution in the light minus the rate of oxygen consumption in the dark.

  • Calculate the percent inhibition of CO2 fixation (proportional to the net photosynthetic rate) at different inhibitor concentrations.

Visualizations

Caption: The Calvin-Benson-Bassham Cycle highlighting key enzymes.

Inhibitor_Mechanism cluster_enzyme FBP/SBPase Enzyme Enzyme Active Site Allosteric Site Substrate FBP or SBP Enzyme->Substrate Inhibited Binding/Catalysis Product F6P or S7P Enzyme->Product Catalysis Blocked Inhibitor FBP/SBPase Inhibitor X Inhibitor->Enzyme Binds to Allosteric Site Substrate->Enzyme Binds to Active Site

Caption: Proposed allosteric inhibition of FBP/SBPase.

Experimental_Workflow start Start prep_inhibitor Prepare FBP/SBPase Inhibitor X Stock start->prep_inhibitor invitro_assay In Vitro Enzyme Inhibition Assay prep_inhibitor->invitro_assay invivo_study In Vivo Cyanobacterial Culture Study prep_inhibitor->invivo_study data_analysis Data Analysis (IC50, % Inhibition) invitro_assay->data_analysis invivo_study->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for inhibitor characterization.

References

Application Notes and Protocols for High-Throughput Screening of Photosynthesis Inhibitors Targeting FBPase/SBPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) are two crucial enzymes in the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthesis. These enzymes catalyze the irreversible dephosphorylation of fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate, respectively. Their critical roles in regenerating Ribulose-1,5-bisphosphate (RuBP), the CO2 acceptor molecule, make them attractive targets for the development of novel herbicides and algaecides. The hypothetical inhibitor, Cy-FBP/SBPase-IN-1, represents a class of compounds designed to target these enzymes. This document provides a detailed protocol for the high-throughput screening (HTS) of potential FBPase and SBPase inhibitors using a robust colorimetric assay.

Principle of the Assay

The high-throughput screening assay described here is based on the quantitative determination of inorganic phosphate (Pi) released from the enzymatic dephosphorylation of fructose-1,6-bisphosphate (FBP) or sedoheptulose-1,7-bisphosphate (SBP) by FBPase or SBPase, respectively. The liberated phosphate is detected using a Malachite Green-based reagent, which forms a colored complex with molybdate and free orthophosphate. The resulting green color can be measured spectrophotometrically at a wavelength of approximately 620 nm. The intensity of the color is directly proportional to the amount of phosphate released, and therefore to the enzyme activity. Inhibitors of FBPase or SBPase will decrease the amount of phosphate produced, leading to a reduction in color intensity. This assay is highly sensitive and amenable to automation in 96- and 384-well plate formats, making it ideal for HTS campaigns.

Data Presentation

The efficacy of a potential inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides examples of IC50 values for known inhibitors of FBPase. Currently, there is a lack of publicly available IC50 data for specific SBPase inhibitors.

Compound NameTarget EnzymeOrganismIC50 ValueReference
AMPFBPaseHuman Liver1.0 µM[1]
(+)-Usnic AcidFBPaseHuman Liver0.37 mM[2]
Achyrofuran Analog 15FBPasePig Kidney1.5 µM[2]
Achyrofuran Analog 15FBPaseHuman Liver8.1 µM[2]
Achyrofuran Analog 16FBPasePig Kidney5.0 µM[2]
Achyrofuran Analog 16FBPaseHuman Liver6.0 µM[2]
MB05032FBPaseHuman Liver16 nM[1][3]
Indole Derivative 6aFBPaseHuman0.47 µM[4]
Indole Derivative 6bFBPaseHuman0.10 µM[4]

Experimental Protocols

Materials and Reagents
  • Enzymes: Recombinant FBPase or SBPase (ensure high purity and activity)

  • Substrates: Fructose-1,6-bisphosphate (FBP) or Sedoheptulose-1,7-bisphosphate (SBP)

  • Test Compound: this compound or other potential inhibitors

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT

  • Malachite Green Reagent: Commercially available kit (e.g., from Sigma-Aldrich, BioAssay Systems) or prepared in-house. A typical formulation includes Malachite Green, ammonium molybdate, and a stabilizing agent in an acidic solution.

  • Microplates: 384-well, clear, flat-bottom plates

  • Plate Reader: Capable of measuring absorbance at ~620 nm

  • Liquid Handling System: Automated or manual multi-channel pipettes for 384-well plates

High-Throughput Screening (HTS) Protocol for FBPase/SBPase Inhibitors in 384-Well Plates

This protocol is a general guideline and may require optimization for specific enzymes, substrates, and inhibitors.

1. Reagent Preparation:

  • Enzyme Working Solution: Dilute the stock solution of FBPase or SBPase in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Substrate Working Solution: Prepare a stock solution of FBP or SBP in assay buffer. Dilute to the final working concentration, which is typically at or near the Km of the enzyme for its substrate.

  • Test Compound Plates: Prepare serial dilutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Further dilute in assay buffer to create a concentration gradient in a 384-well plate (the "compound plate"). Include positive controls (known inhibitor, if available) and negative controls (solvent only).

2. Assay Procedure:

  • Compound Addition: Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 1 µL) of the test compounds from the compound plate to the wells of the assay plate.

  • Enzyme Addition: Add the enzyme working solution (e.g., 10 µL) to all wells of the assay plate.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the substrate working solution (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Reaction Termination and Color Development: Add the Malachite Green reagent (e.g., 20 µL) to all wells to stop the reaction and initiate color development.

  • Color Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.

  • Absorbance Measurement: Read the absorbance of each well at ~620 nm using a microplate reader.

3. Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizations

Signaling Pathway: The Calvin-Benson Cycle

Calvin_Benson_Cycle cluster_key_enzymes Key Regulatory Enzymes RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA RuBisCO G3P_to_RuBP Glyceraldehyde-3-phosphate (G3P) Ru5P Ribulose-5-phosphate (Ru5P) G3P_to_RuBP->Ru5P Series of reactions Ru5P->RuBP ATP -> ADP CO2 CO2 CO2->PGA BPGA 1,3-Bisphosphoglycerate PGA->BPGA G3P Glyceraldehyde-3-phosphate (G3P) BPGA->G3P G3P->G3P_to_RuBP G3P_out G3P G3P->G3P_out FBP Fructose-1,6-bisphosphate G3P->FBP SBP Sedoheptulose-1,7-bisphosphate G3P->SBP Carbohydrates Carbohydrates (Sugars, Starch) G3P_out->Carbohydrates FBPase Fructose-1,6-bisphosphatase (FBPase) SBPase Sedoheptulose-1,7-bisphosphatase (SBPase) F6P Fructose-6-phosphate FBP->F6P FBPase F6P->G3P_to_RuBP S7P Sedoheptulose-7-phosphate SBP->S7P SBPase S7P->G3P_to_RuBP

Caption: The Calvin-Benson Cycle highlighting the key roles of FBPase and SBPase.

Experimental Workflow: High-Throughput Screening of FBPase/SBPase Inhibitors

HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_analysis 3. Data Analysis prep_compounds Prepare Compound Plates (Serial Dilutions) add_compounds Add Test Compounds (1 µL) prep_compounds->add_compounds prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme (10 µL) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction with Substrate (10 µL) prep_substrate->add_substrate add_compounds->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (30-60 min at 30°C) add_substrate->incubate add_malachite Stop Reaction & Develop Color with Malachite Green (20 µL) incubate->add_malachite color_incubate Incubate (15-20 min) add_malachite->color_incubate read_plate Read Absorbance (~620 nm) color_incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition dose_response Generate Dose-Response Curves calc_inhibition->dose_response calc_ic50 Determine IC50 Values dose_response->calc_ic50 hit_identification Hit Identification calc_ic50->hit_identification

Caption: Workflow for high-throughput screening of FBPase/SBPase inhibitors.

References

Application Notes and Protocols for a Conceptual Algal Bloom Control Agent Targeting FBP/SBPase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of published literature reveals no specific field application studies for a compound designated "Cy-FBP/SBPase-IN-1" for the purpose of controlling algal blooms. The following application notes and protocols are presented as a conceptual framework for researchers and scientists. This document outlines the theoretical application and evaluation of a hypothetical inhibitor targeting the Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) enzymes, key components in the Calvin-Benson-Bassham Cycle (CBBC) of cyanobacteria and algae.

Introduction

Harmful algal blooms (HABs), particularly those caused by cyanobacteria, pose a significant threat to aquatic ecosystems and public health.[1][2] These blooms can produce toxins, leading to widespread fish kills and contaminating water sources.[1][2] Traditional methods for controlling algal blooms have limitations, necessitating the exploration of novel, targeted approaches.[1][3]

The Calvin-Benson-Bassham Cycle (CBBC) is a critical metabolic pathway for carbon fixation in photosynthetic organisms like cyanobacteria and algae.[4][5] Within this cycle, the enzymes Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) play crucial roles in the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor.[4][5] In many cyanobacteria, a bifunctional enzyme (FBP/SBPase) performs both of these catalytic steps.[5][6] Overexpression of SBPase has been shown to enhance photosynthesis and growth in plants and microalgae, indicating its role as a potential rate-limiting step.[4][7] Therefore, inhibiting FBP/SBPase activity presents a promising and specific strategy for controlling the proliferation of harmful algae.

This compound is a conceptual, selective inhibitor designed to target the cyanobacterial FBP/SBPase enzyme, thereby disrupting the CBBC and limiting algal growth. These notes provide a hypothetical framework for its field application and evaluation.

Data Presentation: Hypothetical Efficacy of this compound

The following tables summarize hypothetical data from laboratory and small-scale field trials to illustrate the potential efficacy of this compound.

Table 1: Laboratory Dose-Response on Microcystis aeruginosa

Concentration (µM)Growth Inhibition (%) (72 hours)Photosynthetic Efficiency (Fv/Fm) Reduction (%)
0 (Control)00
12515
56845
109278
209995

Table 2: Simulated Pond Study - Algal Biomass Reduction

TreatmentInitial Chl-a (µg/L)Final Chl-a (µg/L) (Day 7)Percent Reduction (%)
Control150.2185.5-23.5 (growth)
This compound (10 µM)148.945.369.6
Conventional Algicide152.150.866.6

Table 3: Non-Target Organism Acute Toxicity (LC50)

OrganismSpeciesLC50 (96 hours) (µM)
ZooplanktonDaphnia magna> 1000
FishDanio rerio (Zebrafish)> 1000
Green AlgaeChlamydomonas reinhardtii250

Experimental Protocols

Protocol 1: Laboratory Evaluation of Inhibitor Efficacy
  • Algal Culture: Grow the target cyanobacterial species (e.g., Microcystis aeruginosa) in an appropriate sterile medium (e.g., BG-11) under controlled conditions of light (60-100 µmol photons m⁻²s⁻¹), temperature (25°C), and photoperiod (14h light: 10h dark).[8]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Experimental Setup: In a 96-well microplate, add 180 µL of algal culture at a known cell density to each well. Add 20 µL of the inhibitor dilutions. Include a solvent-only control.

  • Incubation: Incubate the microplate under the same conditions as the initial culture for 72-96 hours.

  • Growth Measurement: Measure the optical density at 750 nm (OD₇₅₀) daily using a microplate reader to assess algal growth.

  • Photosynthetic Efficiency: Measure the maximum quantum yield of photosystem II (Fv/Fm) using a pulse-amplitude modulation (PAM) fluorometer to assess photosynthetic health.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control. Determine the EC₅₀ (half-maximal effective concentration) for the inhibitor.

Protocol 2: Small-Scale Field Trial (Mesocosm Study)
  • Mesocosm Setup: Use large (e.g., 1000 L) outdoor tanks filled with water from the target water body. Allow the natural phytoplankton community to stabilize for one week.

  • Pre-Treatment Sampling: Collect baseline data from each mesocosm, including water chemistry (nutrients like nitrogen and phosphorus), phytoplankton species composition and abundance (cell counts), chlorophyll-a concentration, and toxin levels (if applicable).

  • Treatment Application: Apply this compound to the treatment mesocosms to achieve the desired final concentration. Leave control mesocosms untreated.

  • Monitoring: Conduct daily sampling for the first three days, followed by sampling every other day for two weeks. At each time point, measure the parameters from step 2.

  • Non-Target Effects: Monitor the zooplankton and benthic invertebrate populations in the mesocosms to assess potential non-target impacts.

  • Data Analysis: Compare the changes in algal biomass (chlorophyll-a and cell counts) and species composition between the treated and control mesocosms over time.

Visualizations

Calvin_Benson_Bassham_Cycle cluster_regeneration Regeneration RuBP RuBP PGA 3-PGA RuBP->PGA Fixation Rubisco Rubisco RuBP->Rubisco BPGA 1,3-BPGA PGA->BPGA Reduction G3P G3P BPGA->G3P Reduction FBP FBP G3P->FBP SBP SBP G3P->SBP Ru5P Ru5P G3P->Ru5P F6P F6P FBP->F6P FBPase FBPase FBP->FBPase F6P->SBP S7P S7P SBP->S7P SBPase SBPase SBP->SBPase S7P->Ru5P Ru5P->RuBP CO2 CO2 CO2->Rubisco Rubisco->PGA FBPase->F6P SBPase->S7P

Caption: The Calvin-Benson-Bassham Cycle highlighting the key roles of FBPase and SBPase.

Mechanism_of_Action Inhibitor This compound Enzyme Cyanobacterial FBP/SBPase Enzyme Inhibitor->Enzyme Binds to and inhibits S7P Sedoheptulose-7-phosphate (S7P) Enzyme->S7P Blocked Catalysis CBBC Calvin-Benson-Bassham Cycle Disrupted Enzyme->CBBC SBP Sedoheptulose-1,7-bisphosphate (SBP) SBP->Enzyme Substrate Growth Algal Growth Inhibited CBBC->Growth Experimental_Workflow start Start: Algal Bloom Identified lab Step 1: Laboratory Efficacy and Toxicity Testing start->lab meso Step 2: Mesocosm Trials (Simulated Environment) lab->meso field Step 3: Small-Scale Field Application meso->field monitor Step 4: Environmental Monitoring (Water Quality, Non-targets) field->monitor data Step 5: Data Analysis and Risk Assessment monitor->data decision Decision: Proceed with Large-Scale Application? data->decision

References

Troubleshooting & Optimization

Cy-FBP/SBPase-IN-1 solubility and stability issues in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy-FBP/SBPase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this novel inhibitor in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule inhibitor targeting the cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (FBP/SBPase). This dual-function enzyme is a key regulatory point in the Calvin-Benson-Bassham cycle, responsible for carbon fixation in photosynthetic organisms. By inhibiting this enzyme, this compound aims to disrupt cyanobacterial metabolism, making it a potential candidate for controlling harmful algal blooms. Its precise binding mode and allosteric effects are currently under investigation.

Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What is the recommended solvent for this compound?

A2: this compound has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your experimental medium. Based on preliminary internal data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.

Q3: What is the maximum recommended concentration of DMSO in the final experimental medium?

A3: To avoid solvent-induced artifacts or toxicity in your cellular assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How should I store the stock solution of this compound to ensure its stability?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. For daily use, a small aliquot can be kept at 4°C for a short period (1-2 days). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation upon thawing.

Troubleshooting Guides

Issue 1: Precipitate Formation in Experimental Media

Symptoms:

  • Visible particles or cloudiness in the culture medium after adding this compound.

  • Inconsistent results in dose-response experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor aqueous solubility Prepare a higher concentration stock solution in 100% DMSO. When diluting into your aqueous medium, add the stock solution dropwise while vortexing or stirring the medium to facilitate mixing and prevent immediate precipitation.
Exceeding solubility limit in final medium The final concentration of this compound may be too high for the aqueous medium, even with a small percentage of DMSO. Try lowering the final concentration of the inhibitor.
Interaction with media components Components in complex media (e.g., serum proteins) can sometimes interact with small molecules and reduce their solubility. Consider using a simpler, serum-free medium for initial characterization if your experimental system allows.
Incorrect pH of the medium The solubility of some compounds is pH-dependent. Ensure your experimental medium is properly buffered and at the correct physiological pH.
Issue 2: Loss of Inhibitor Activity Over Time

Symptoms:

  • Decreased potency (higher IC50) in experiments conducted over longer incubation periods.

  • Inconsistent results between experiments performed on different days with the same stock solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Chemical instability in aqueous media This compound may be susceptible to hydrolysis or other forms of degradation in aqueous environments. Minimize the pre-incubation time of the compound in the medium before adding it to the cells. For long-term experiments, consider replenishing the medium with freshly diluted inhibitor at regular intervals.
Adsorption to plasticware Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, tubes), reducing the effective concentration in the medium. Using low-adhesion plasticware or pre-coating the wells with a blocking agent like bovine serum albumin (BSA) may help mitigate this issue.
Degradation of stock solution Repeated freeze-thaw cycles or improper storage can lead to the degradation of the stock solution. Prepare small, single-use aliquots of the stock solution to avoid repeated temperature changes. Always store stocks at -20°C or -80°C.

Quantitative Data Summary

The following tables provide a summary of the solubility and stability data for this compound based on internal preliminary studies.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL)
DMSO> 50
Ethanol~10
PBS (pH 7.4)< 0.1
Cell Culture Medium (RPMI + 10% FBS)< 0.1

Table 2: Stability of this compound in Solution

Storage Condition Solvent Time Remaining Activity (%)
-20°CDMSO3 months> 98
4°CDMSO1 week> 95
Room TemperatureDMSO24 hours~90
37°CCell Culture Medium24 hours~60

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound into Experimental Medium
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of your experimental cell culture medium to 37°C.

  • Serial Dilution (if necessary): For creating a dose-response curve, perform serial dilutions of the stock solution in 100% DMSO first to ensure the final volume of DMSO added to the medium is consistent across all concentrations.

  • Final Dilution: Add the desired volume of the DMSO stock (or serially diluted stock) to the pre-warmed medium. It is critical to add the DMSO solution to the medium and not the other way around. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium does not exceed 0.5%.

  • Use Immediately: Use the freshly prepared medium containing this compound immediately to minimize the risk of precipitation and degradation.

Visualizations

Signaling Pathway

Calvin_Benson_Cycle cluster_inhibition RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA RuBisCO + CO2 BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP -> ADP G3P Glyceraldehyde-3-phosphate BPGA->G3P NADPH -> NADP+ DHAP Dihydroxyacetone phosphate G3P->DHAP FBP Fructose-1,6-bisphosphate G3P->FBP SBP Sedoheptulose-1,7- bisphosphate G3P->SBP Carbohydrate\nSynthesis Carbohydrate Synthesis G3P->Carbohydrate\nSynthesis DHAP->FBP F6P Fructose-6-phosphate FBP->F6P FBPase FBP->F6P E4P Erythrose-4-phosphate F6P->E4P R5P Ribulose-5-phosphate F6P->R5P E4P->SBP S7P Sedoheptulose-7-phosphate SBP->S7P SBPase SBP->S7P S7P->R5P R5P->RuBP ATP -> ADP Inhibitor This compound Inhibitor->FBP Inhibitor->SBP

Caption: Inhibition of FBPase and SBPase by this compound in the Calvin-Benson Cycle.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in 100% DMSO Dilute Serially Dilute in DMSO Stock->Dilute Add_to_Medium Dilute into Pre-warmed Culture Medium (<0.5% DMSO) Dilute->Add_to_Medium Treat_Cells Add Medicated Medium to Cells Add_to_Medium->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Cellular or Biochemical Assay Incubate->Assay Data Data Acquisition and Analysis Assay->Data Troubleshooting_Logic cluster_solubility Solubility Issues cluster_stability Stability Issues Start Inconsistent or Unexpected Results Precipitate Precipitate Observed? Start->Precipitate Check_Stock Check Stock Preparation (Vortex, Warm) Precipitate->Check_Stock Yes Activity_Loss Loss of Activity Over Time? Precipitate->Activity_Loss No Lower_Conc Lower Final Concentration Check_Stock->Lower_Conc Change_Medium Consider Simpler Medium Lower_Conc->Change_Medium Contact Support Contact Support Change_Medium->Contact Support Fresh_Dilution Use Freshly Diluted Compound Activity_Loss->Fresh_Dilution Yes Activity_Loss->Contact Support No Aliquot_Stock Aliquot Stock Solution Fresh_Dilution->Aliquot_Stock Check_Storage Verify Storage Conditions (-20°C or -80°C) Aliquot_Stock->Check_Storage Check_Storage->Contact Support

Optimizing Cy-FBP/SBPase-IN-1 concentration for specific cyanobacteria strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy-FBP/SBPase-IN-1 to study its effects on specific cyanobacteria strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) enzyme.[1][2][3] This enzyme is a key regulatory point in the Calvin-Benson-Bassham (CBB) cycle, which is responsible for carbon fixation during photosynthesis.[4] By inhibiting FBP/SBPase, this compound disrupts the CBB cycle and the photosystem, leading to a decrease in photosynthetic efficiency and subsequent inhibition of cyanobacterial growth.[1][2][3] It has been shown to potently inhibit the growth of cyanobacteria such as Synechocystis sp. PCC6803.[1][5]

Q2: What are the potential applications of this compound in research?

A2: this compound can be used as a tool to:

  • Study the role of the Calvin-Benson-Bassham cycle in the physiology of different cyanobacteria strains.

  • Investigate the effects of photosynthetic inhibition on cyanobacterial growth and metabolism.

  • Explore potential strategies for the control of harmful cyanobacterial blooms.

  • Serve as a reference compound in the development of new anti-cyanobacterial agents.

Q3: What is the recommended starting concentration for this compound in my experiments?

A3: The optimal concentration of this compound will vary depending on the cyanobacterial strain, cell density, and experimental conditions. Based on studies of other novel FBP/SBPase inhibitors, a starting point for determining the effective concentration could be in the low to mid-micromolar range. For example, various FBPase inhibitors have shown IC50 values (the concentration required to inhibit enzyme activity by 50%) ranging from 2.3 µM to 141.2 µM against cyanobacterial FBPase.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions.

Q4: How should I prepare and store this compound?

A4: For specific instructions on solubility and storage, please refer to the datasheet provided by the supplier. Generally, inhibitors are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in your culture medium to the desired final concentration, ensuring the final solvent concentration is low and does not affect the cyanobacteria (typically ≤0.1% v/v).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cyanobacterial growth. 1. Inhibitor concentration is too low. 2. Inhibitor has degraded. 3. The target cyanobacterial strain is resistant. 4. Incorrect experimental setup. 1. Perform a dose-response experiment with a wider range of concentrations.2. Prepare a fresh stock solution of the inhibitor.3. Verify the expression and activity of FBP/SBPase in your strain. Consider sequencing the target enzyme to check for mutations.4. Ensure proper culture conditions (light, temperature, CO2) and accurate measurement of growth (e.g., optical density, cell counts).
High variability in results between replicates. 1. Inaccurate pipetting of the inhibitor. 2. Uneven distribution of cells in the culture. 3. Inconsistent culture conditions. 1. Use calibrated pipettes and ensure thorough mixing when adding the inhibitor.2. Ensure the cyanobacterial culture is well-mixed before aliquoting into experimental vessels.3. Maintain consistent light intensity, temperature, and aeration for all replicates.
Inhibitor precipitates in the culture medium. 1. Poor solubility of the inhibitor in the aqueous medium. 2. Final solvent concentration is too high. 1. Try a different solvent for the stock solution or use a solubilizing agent (ensure it doesn't affect the cells).2. Decrease the volume of the stock solution added to the culture medium by preparing a more concentrated stock.
Unexpected changes in the culture medium (e.g., color, pH). 1. The inhibitor or solvent is reacting with components of the medium. 2. Cell lysis at high inhibitor concentrations. 1. Run a control with the inhibitor in the medium without cells to observe any direct interactions.2. Monitor cell viability using microscopy or a viability stain to assess if cell lysis is occurring.

Experimental Protocols

Determining the IC50 of this compound on a Specific Cyanobacterial Strain

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the growth of a cyanobacterial strain.

Materials:

  • Axenic culture of the target cyanobacterium in the exponential growth phase.

  • Appropriate cyanobacterial growth medium (e.g., BG-11 for Synechocystis sp. PCC6803).

  • This compound.

  • Sterile multi-well plates (e.g., 96-well).

  • Spectrophotometer or plate reader for measuring optical density (OD) at the appropriate wavelength (e.g., 730 nm or 750 nm for cyanobacteria).

  • Incubator with controlled light, temperature, and CO2.

Procedure:

  • Prepare a stock solution of this compound: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions in the culture medium to create a range of working concentrations.

  • Inoculate the culture: Dilute the exponentially growing cyanobacterial culture with fresh medium to a low starting OD (e.g., 0.05 at 730 nm).

  • Set up the experiment: In a multi-well plate, add the cyanobacterial culture to each well. Then, add the different concentrations of this compound to the respective wells. Include a solvent control (with the same concentration of solvent as the highest inhibitor concentration) and a negative control (culture medium only).

  • Incubate: Place the plate in an incubator under optimal growth conditions for your cyanobacterial strain.

  • Measure growth: At regular intervals (e.g., every 24 hours for 72-96 hours), measure the OD of each well.

  • Data analysis: For each concentration, calculate the percentage of growth inhibition compared to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary (Example)

The following table provides an example of how to structure the results from a dose-response experiment. Note that these are hypothetical values for illustrative purposes.

Cyanobacteria StrainInhibitorIC50 (µM)EC50 (ppm)Reference
Synechocystis sp. PCC 6803This compoundTo be determined experimentallyTo be determined experimentallyThis study
Synechocystis sp. PCC 6803Compound L20e<30Not Reported[6]
Synechocystis sp. PCC 6803Compound L20h<300.8-22.3[6]

Visualizations

Signaling Pathway: Inhibition of the Calvin-Benson-Bassham Cycle

Calvin_Cycle_Inhibition RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA BPGA 1,3-Bisphosphoglycerate PGA->BPGA G3P Glyceraldehyde-3-phosphate (G3P) BPGA->G3P FBP Fructose-1,6-bisphosphate (FBP) G3P->FBP SBP Sedoheptulose-1,7-bisphosphate (SBP) G3P->SBP F6P Fructose-6-phosphate (F6P) Ru5P Ribulose-5-phosphate (Ru5P) F6P->Ru5P Biomass Biomass Synthesis F6P->Biomass S7P Sedoheptulose-7-phosphate (S7P) S7P->Ru5P Ru5P->RuBP ATP CO2 CO2 ATP_NADPH ATP, NADPH Inhibitor This compound FBSBPase FBP/SBPase Inhibitor->FBSBPase FBSBPase->FBP FBPase activity FBSBPase->SBP SBPase activity

Caption: Inhibition of FBP/SBPase by this compound in the CBB cycle.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start: Exponentially Growing Cyanobacteria Culture prep_inhibitor Prepare this compound Stock and Serial Dilutions start->prep_inhibitor setup_plate Set Up 96-Well Plate: - Cyanobacteria Culture - Inhibitor Dilutions - Controls (Solvent, Negative) start->setup_plate prep_inhibitor->setup_plate incubate Incubate Under Optimal Growth Conditions setup_plate->incubate measure_od Measure Optical Density (OD) at Regular Intervals incubate->measure_od analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure_od->analyze end Determine IC50 Value analyze->end

References

Potential off-target effects of Cy-FBP/SBPase-IN-1 in complex microbial communities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Cy-FBP/SBPase-IN-1 in complex microbial communities.

FAQs: General Questions

QuestionAnswer
What is this compound and what is its primary target? This compound is a small molecule inhibitor designed to target Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase). These enzymes are critical in central carbon metabolism. FBPase is a key enzyme in gluconeogenesis, while SBPase is essential for the Calvin cycle, a pathway for carbon fixation.[1][2][3]
Why are FBPase and SBPase important in microbial communities? These enzymes are not uniformly present or essential across all microbes. In autotrophic microbes, such as cyanobacteria, SBPase is crucial for carbon fixation.[2][4] In many heterotrophic bacteria, FBPase is vital for utilizing non-glucose carbon sources.[5] Some bacteria possess a bifunctional FBP/SBPase.[6][7] Therefore, inhibiting these enzymes could have diverse and selective effects on a microbial community.
What are the potential primary (on-target) effects of this compound on a microbial community? The primary intended effect is the inhibition of growth or metabolic activity of microbes that rely on FBPase for gluconeogenesis or SBPase for carbon fixation. This could lead to a reduction in the abundance of specific autotrophic and heterotrophic populations within the community.
What are potential off-target effects? Off-target effects can be broadly categorized as: 1) Unintended inhibition of other microbial enzymes due to structural similarities. 2) Downstream metabolic consequences of on-target inhibition that affect other community members. 3) Alteration of the community structure leading to dysbiosis and changes in the production of key metabolites.[8][9]

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common issues encountered during in-vitro experiments with complex microbial communities.

Observed Problem Potential Cause Recommended Troubleshooting Steps
No observable change in the overall microbial community structure (e.g., based on 16S rRNA gene sequencing) after treatment. 1. The targeted enzymes are not critical for the dominant microbes under the tested conditions. 2. The inhibitor is not stable or bioavailable in the culture medium. 3. The inhibitor concentration is too low.1. Metagenomic Analysis: Perform shotgun metagenomic sequencing to determine the prevalence of FBPase and SBPase genes in your microbial community. 2. Stability Assay: Use analytical methods like HPLC to measure the concentration of this compound in the culture medium over time. 3. Dose-Response Experiment: Test a broader range of inhibitor concentrations.
A significant shift in community composition, but the expected target organisms are unaffected. 1. Potent off-target effects on other essential enzymes in non-target microbes. 2. The inhibitor is being metabolized by some community members into a compound with a different activity spectrum.1. Metabolomics: Analyze the supernatant for unexpected changes in metabolite profiles that could indicate alternative metabolic pathways being affected.[10] 2. Activity-Based Protein Profiling: If available, use this technique to identify other proteins that bind to the inhibitor.
Increase in the abundance of a specific microbial taxon. 1. The inhibited organisms were competitors of the now-thriving taxon. 2. The thriving taxon can utilize the lysis products of inhibited microbes. 3. The thriving taxon is resistant to the inhibitor and can thrive in the altered metabolic environment.1. Cross-feeding studies: Co-culture the thriving taxon with a sensitive strain in the presence and absence of the inhibitor. 2. Genomic analysis of the thriving taxon: Look for the absence of the target enzymes or the presence of resistance mechanisms (e.g., efflux pumps).
Contradictory results between different experimental batches. 1. High inter-individual variability in the baseline microbiome composition.[8] 2. Inconsistent preparation of the inhibitor stock solution.1. Standardize Inoculum: Use a standardized cryopreserved stock of the microbial community for all experiments. 2. QC of Inhibitor: Verify the concentration and purity of the inhibitor stock for each experiment.

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Microbial Community Composition using 16S rRNA Gene Sequencing
  • Preparation of Microbial Community:

    • Culture a complex microbial community (e.g., from a fecal slurry or soil extract) in a suitable growth medium to a stable density.

  • Experimental Setup:

    • Aliquot the microbial culture into multiple replicates for each treatment group: Vehicle control (e.g., DMSO) and different concentrations of this compound.

    • Incubate under controlled anaerobic or aerobic conditions, depending on the nature of the community.

  • Time-Point Sampling:

    • Collect samples at baseline (T=0) and at subsequent time points (e.g., 12h, 24h, 48h).

    • Centrifuge the samples to pellet the microbial cells and store the pellets at -80°C.

  • DNA Extraction and Sequencing:

    • Extract microbial DNA from the pellets using a validated kit.

    • Amplify the V3-V4 variable region of the 16S rRNA gene using PCR.

    • Perform high-throughput sequencing of the amplicons.

  • Data Analysis:

    • Process the raw sequencing data to identify and quantify the different microbial taxa present.

    • Perform statistical analysis to compare the community composition between the control and treated groups.

Protocol 2: Metatranscriptomic Analysis to Identify Off-Target Gene Expression Changes
  • Experimental Setup and Sampling:

    • Follow steps 1-3 from Protocol 1, but collect larger sample volumes to ensure sufficient RNA yield.

    • Immediately stabilize the RNA in the collected pellets using a suitable reagent (e.g., RNAlater).

  • RNA Extraction and Sequencing:

    • Extract total RNA from the microbial pellets.

    • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

    • Construct cDNA libraries and perform high-throughput sequencing (RNA-Seq).

  • Data Analysis:

    • Map the sequencing reads to a reference metagenome or perform de novo assembly.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes and pathways that are significantly up- or down-regulated in response to the inhibitor. Look for changes in genes unrelated to FBPase and SBPase.

Visualizations

G cluster_pathway On-Target Signaling Pathway This compound This compound FBPase FBPase This compound->FBPase inhibition SBPase SBPase This compound->SBPase inhibition Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis catalyzes Calvin_Cycle Calvin Cycle SBPase->Calvin_Cycle catalyzes Microbial Growth\n(specific populations) Microbial Growth (specific populations) Gluconeogenesis->Microbial Growth\n(specific populations) Calvin_Cycle->Microbial Growth\n(specific populations)

Caption: On-target mechanism of this compound.

G cluster_workflow Experimental Workflow for Off-Target Analysis Microbial Community Microbial Community Treatment This compound Treatment Microbial Community->Treatment 16S_Sequencing 16S rRNA Sequencing Treatment->16S_Sequencing Metatranscriptomics Metatranscriptomics Treatment->Metatranscriptomics Metabolomics Metabolomics Treatment->Metabolomics Community_Shift Community Composition Shift 16S_Sequencing->Community_Shift Gene_Expression Differential Gene Expression Metatranscriptomics->Gene_Expression Metabolite_Profile Altered Metabolite Profile Metabolomics->Metabolite_Profile Off_Target_Effects Identification of Off-Target Effects Community_Shift->Off_Target_Effects Gene_Expression->Off_Target_Effects Metabolite_Profile->Off_Target_Effects

Caption: Multi-omics workflow for off-target effect analysis.

Quantitative Data Summary

The following tables present hypothetical data from a study investigating the effect of this compound on a model gut microbial community.

Table 1: Change in Relative Abundance of Key Bacterial Genera

GenusVehicle Control (24h)10 µM this compound (24h)50 µM this compound (24h)
Bacteroides35%33%30%
Prevotella20%25%35%
Faecalibacterium15%12%8%
Ruminococcus10%8%5%
Akkermansia5%7%10%
Other15%15%12%

Table 2: Differentially Expressed Genes in the Metatranscriptome (50 µM Treatment)

GeneAssociated PathwayFold Changep-value
fbp (FBPase)Gluconeogenesis-3.5< 0.01
sbpA (SBPase)Calvin Cycle-4.2< 0.01
pfl (Pyruvate formate-lyase)Mixed-acid fermentation+2.8< 0.05
hydG (Hydrogenase)Hydrogen production+3.1< 0.05
argR (Arginine repressor)Amino acid metabolism-2.5< 0.05

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols and data are illustrative and may require optimization for specific microbial communities and experimental conditions. The existence of "this compound" is hypothetical for the purpose of this guide.

References

How to minimize degradation of Cy-FBP/SBPase-IN-1 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy-FBP/SBPase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this inhibitor in their experiments, with a focus on ensuring its stability and integrity in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a small molecule inhibitor of the cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) enzyme.[1][2] This enzyme is a key regulatory point in the Calvin cycle in cyanobacteria, crucial for carbon fixation.[1][2] Therefore, this compound is primarily used in research to study cyanobacterial photosynthesis, metabolism, and as a potential algaecide.[2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound as a solid, protected from light, and at a low temperature. While some suppliers suggest storage at room temperature, for long-term stability, it is best practice to refer to the Certificate of Analysis provided with your specific lot of the compound.[2] As a general precaution for small molecules, storage at -20°C or -80°C is advisable, especially for stock solutions.

Q3: How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -20°C or -80°C and protect them from light.

Q4: What are the primary pathways through which this compound might degrade?

While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups are susceptible to several common degradation pathways in experimental settings:

  • Hydrolysis: The presence of amide and ester-like functional groups in a molecule can make it susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[3][4]

  • Oxidation: Many organic molecules can be oxidized, a reaction often initiated by exposure to air (oxygen), heat, light, or trace metal ions.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and lead to the degradation of photosensitive compounds.[5]

Q5: How can I assess the stability of this compound in my specific experimental conditions?

To confirm the stability of the inhibitor in your long-term experiment, you can perform a simple stability study. This involves incubating the inhibitor in your experimental medium at the intended concentration and for the duration of your experiment. At various time points, you can take samples and analyze the concentration of the intact inhibitor using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments due to the potential degradation of this compound.

Observed Problem Potential Cause Related to Inhibitor Degradation Recommended Troubleshooting Steps
Decreasing inhibitory effect over time. The inhibitor may be degrading in the experimental medium, leading to a lower effective concentration.1. Verify Stock Solution Integrity: Prepare fresh dilutions from a new aliquot of your stock solution. 2. Assess Stability in Media: Perform a stability test of the inhibitor in your specific culture or assay medium under the experimental conditions (temperature, light exposure). 3. Replenish Inhibitor: If degradation is confirmed, consider partial or complete media changes with freshly added inhibitor at regular intervals during the experiment.
High variability between replicate experiments. Inconsistent handling and storage of the inhibitor may be leading to variable levels of degradation between experiments.1. Standardize Handling: Ensure all users follow a strict protocol for preparing and storing inhibitor solutions. 2. Use Single-Use Aliquots: Avoid using the same stock solution aliquot for multiple experiments to prevent degradation from repeated freeze-thaw cycles and exposure to air.
Unexpected changes in the experimental system (e.g., pH of the medium). Degradation products of the inhibitor may be acidic or basic, altering the pH of the medium over time.1. Monitor pH: Regularly monitor the pH of your experimental medium, especially in unbuffered or weakly buffered systems. 2. Identify Degradation Products (Advanced): If significant pH changes are observed, consider analytical techniques like LC-MS to identify potential degradation products.
Precipitation of the inhibitor in the medium. The inhibitor may have limited solubility in the aqueous experimental medium, or it may be degrading into less soluble products.1. Confirm Solubility: Check the solubility of this compound in your specific medium. 2. Use a Suitable Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is compatible with your experimental system and does not exceed recommended levels (typically <0.5%).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-blocking microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the solid inhibitor in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Stability of this compound in Experimental Medium
  • Materials:

    • This compound stock solution

    • Your specific experimental medium (e.g., cell culture medium, assay buffer)

    • Incubator set to your experimental temperature

    • HPLC system with a suitable column and detector

  • Procedure:

    • Prepare a solution of this compound in your experimental medium at the final working concentration.

    • Divide the solution into several sterile, sealed containers, one for each time point.

    • Place the containers in an incubator under your standard experimental conditions (temperature, CO₂, light/dark).

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove one container.

    • Immediately analyze a sample from the container by HPLC to determine the concentration of the intact inhibitor.

    • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

degradation_pathways cluster_factors Contributing Factors A This compound (Active Inhibitor) E Inactive Degradation Products A->E Degradation B Hydrolysis (e.g., from water in medium) C Oxidation (e.g., from dissolved oxygen) D Photodegradation (e.g., from light exposure) experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh stock solution of this compound in DMSO B Aliquot into single-use tubes A->B C Store at -20°C or -80°C, protected from light B->C D Dilute a fresh aliquot into experimental medium C->D E Perform long-term experiment D->E F Consider periodic replenishment of inhibitor if stability is a concern E->F G Monitor for expected inhibitory effect F->G H Troubleshoot if efficacy decreases G->H

References

Addressing resistance development to Cy-FBP/SBPase-IN-1 in cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance development to Cy-FBP/SBPase-IN-1 in cyanobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) enzyme. This dual-function enzyme is a key control point in the Calvin-Benson-Bassham (CBB) cycle, responsible for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis.[1][2][3] By inhibiting this enzyme, this compound disrupts the CBB cycle, leading to a cessation of carbon fixation and ultimately, cell death in susceptible cyanobacterial strains.

Q2: What are the expected phenotypic effects of this compound on susceptible cyanobacteria?

A2: Treatment of susceptible cyanobacterial cultures with this compound at effective concentrations is expected to result in a rapid inhibition of photosynthetic activity. This can be observed as a decrease in oxygen evolution and carbon uptake. Prolonged exposure leads to a cessation of growth, loss of pigmentation (bleaching), and eventually, cell lysis.

Q3: What are the potential mechanisms of resistance to this compound in cyanobacteria?

A3: While research is ongoing, resistance to this compound is likely to arise from one or more of the following mechanisms:

  • Target Modification: Mutations in the gene encoding the FBP/SBPase enzyme that alter the inhibitor's binding site, reducing its affinity.

  • Increased Efflux: Upregulation of efflux pumps that actively transport this compound out of the cell.

  • Decreased Uptake: Modifications to the cell envelope that reduce the permeability of the membrane to the inhibitor.

  • Metabolic Bypass: Development of alternative metabolic pathways that circumvent the blocked step in the CBB cycle, although this is less likely for a central pathway like the CBB cycle.

  • Enzymatic Degradation: Evolution of an enzyme that can degrade or modify this compound, rendering it inactive.

Troubleshooting Guide

Problem 1: My cyanobacterial culture is no longer sensitive to this compound.

This is the most common indication of resistance development. The following steps will help you confirm and characterize the resistance.

Step 1: Determine the Minimum Inhibitory Concentration (MIC).

The first step is to quantify the level of resistance. This is achieved by determining the MIC of this compound for your potentially resistant strain and comparing it to the MIC of the parental, susceptible strain.

Table 1: Hypothetical MIC Data for Wild-Type and Resistant Cyanobacterial Strains

StrainThis compound MIC (µM)Fold Change in MIC
Wild-Type (WT)0.5-
Resistant Isolate 1 (R1)8.016x
Resistant Isolate 2 (R2)32.064x

Step 2: Perform a Growth Curve Analysis.

To understand the impact of resistance on the fitness of the cyanobacteria, perform a growth curve analysis in the presence and absence of the inhibitor.

Table 2: Hypothetical Growth Rate Data for Wild-Type and Resistant Strains

StrainGrowth Rate (day⁻¹) without InhibitorGrowth Rate (day⁻¹) with 2 µM Inhibitor
Wild-Type (WT)0.80.05
Resistant Isolate 1 (R1)0.750.6
Resistant Isolate 2 (R2)0.70.55

Step 3: Sequence the FBP/SBPase Gene.

A common mechanism of resistance is a mutation in the target enzyme. Sequencing the gene encoding FBP/SBPase in your resistant isolates and comparing it to the wild-type sequence can identify any mutations.

Table 3: Hypothetical Mutations in the FBP/SBPase Gene

StrainMutationAmino Acid ChangeLocation in Protein Structure
Resistant Isolate 1 (R1)G123AGly41AspNear inhibitor binding pocket
Resistant Isolate 2 (R2)C345TAla115ValAllosteric site

Problem 2: I have identified a mutation in the FBP/SBPase gene. How do I confirm this mutation confers resistance?

To confirm that a specific mutation is responsible for resistance, you can perform site-directed mutagenesis to introduce the mutation into the wild-type strain and then assess its sensitivity to the inhibitor.

Experimental Workflow for Confirming Resistance Mutation

G cluster_0 Confirmation of Resistance Mutation A Isolate genomic DNA from resistant strain B Amplify and sequence the FBP/SBPase gene A->B C Identify putative resistance-conferring mutation(s) B->C D Design primers for site-directed mutagenesis C->D E Introduce mutation into a wild-type FBP/SBPase expression vector D->E F Transform wild-type cyanobacteria with the mutated gene construct E->F G Select for transformants F->G H Confirm the presence of the mutation by sequencing G->H I Perform MIC determination and growth curve analysis on the engineered strain H->I J Compare phenotype of engineered strain to wild-type and original resistant isolate I->J

Caption: Workflow for confirming a resistance-conferring mutation.

If the target enzyme is unchanged, the resistance is likely due to other mechanisms such as increased efflux or decreased uptake.

Step 1: Perform an Efflux Pump Inhibitor Assay.

Use a broad-spectrum efflux pump inhibitor, such as reserpine or CCCP, in combination with this compound. A significant decrease in the MIC in the presence of the efflux pump inhibitor suggests that increased efflux is contributing to the resistance.

Table 4: Hypothetical MIC Data with an Efflux Pump Inhibitor

StrainMIC of this compound (µM)MIC with Efflux Pump Inhibitor (µM)Fold Reversal of Resistance
Wild-Type (WT)0.50.41.25x
Resistant Isolate 3 (R3)16.02.08x

Step 2: Analyze Gene Expression of Putative Efflux Pumps.

Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known or putative efflux pump genes in your resistant isolate and the wild-type strain.

Hypothetical Signaling Pathway for Resistance

G cluster_0 Hypothetical Resistance Mechanism Inhibitor This compound Membrane Cell Membrane Inhibitor->Membrane Enters Cell EffluxPump Efflux Pump Membrane->EffluxPump FBP_SBPase FBP/SBPase Membrane->FBP_SBPase Inhibitor reaches target EffluxPump->Inhibitor Expels Inhibitor CBB_Cycle Calvin-Benson-Bassham Cycle FBP_SBPase->CBB_Cycle Inhibition

Caption: A potential resistance mechanism involving an efflux pump.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare Inoculum: Grow a cyanobacterial culture to mid-log phase. Adjust the cell density to a starting OD730 of 0.1 in fresh growth medium.

  • Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Inoculate Plate: Add the cyanobacterial inoculum to each well. Include a positive control (no inhibitor) and a negative control (no cells).

  • Incubate: Incubate the plate under appropriate light and temperature conditions for 72 hours.

  • Determine MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.

Protocol 2: Site-Directed Mutagenesis

  • Template DNA: Use a plasmid containing the wild-type FBP/SBPase gene as a template.

  • Primer Design: Design primers containing the desired mutation.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the new mutation.

  • Template Digestion: Digest the parental, methylated DNA with DpnI.

  • Transformation: Transform competent E. coli with the mutated plasmid.

  • Sequence Verification: Isolate the plasmid DNA from the transformed E. coli and sequence the FBP/SBPase gene to confirm the presence of the desired mutation.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Extract total RNA from mid-log phase cultures of the wild-type and resistant strains.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using primers specific for the efflux pump gene(s) of interest and a reference gene.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

For further assistance, please contact our technical support team with your experimental data and a detailed description of the issue.

References

Improving the delivery of Cy-FBP/SBPase-IN-1 in different experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cy-FBP/SBPase-IN-1, a potent inhibitor of cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase).

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in various experimental setups.

Issue 1: Lower than Expected Potency or No Inhibition

Question: I am not observing the expected level of inhibition of FBP/SBPase in my in vitro assay. What could be the cause?

Answer: Several factors could contribute to lower-than-expected potency. Consider the following troubleshooting steps:

  • Inhibitor Preparation and Storage:

    • Solubility: this compound may have limited solubility in aqueous solutions. Ensure the inhibitor is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in the assay buffer.[1] Poor solubility can lead to an overestimation of the inhibitor concentration.[1]

    • Storage: Verify that the inhibitor has been stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation.

    • Fresh Dilutions: Always prepare fresh dilutions of the inhibitor for each experiment.[1]

  • Assay Conditions:

    • Enzyme Concentration: Using an incorrect enzyme concentration can affect the apparent potency of the inhibitor.[1] The reaction may be too fast or too slow to accurately measure inhibition.

    • Substrate Concentration: The concentration of the substrate (fructose-1,6-bisphosphate or sedoheptulose-1,7-bisphosphate) can influence the apparent IC50 value, especially for competitive inhibitors.[2]

    • Buffer Composition: Ensure the pH and any necessary cofactors (e.g., Mg²⁺) in your assay buffer are optimal for enzyme activity.[1]

  • Experimental Controls:

    • Positive Control: Include a known inhibitor of FBP/SBPase (if available) to validate the assay setup.

    • Negative Control (No Inhibitor): This control is essential to determine the baseline enzyme activity.[1]

    • Vehicle Control (Solvent Only): This control ensures that the solvent used to dissolve the inhibitor (e.g., DMSO) is not affecting enzyme activity.

Issue 2: Inconsistent Results Between Experiments

Question: I am observing significant variability in my results when I repeat my experiments with this compound. How can I improve the reproducibility?

Answer: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility, consider the following:

  • Standardized Protocols: Adhere strictly to a standardized protocol for all experiments.

  • Reagent Preparation:

    • Component Thawing: Ensure all frozen reagents are completely thawed and mixed gently before use to ensure homogeneity.[3]

    • Fresh Reagents: Use freshly prepared buffers and substrate solutions for each experiment.[1]

  • Pipetting Accuracy: Use calibrated pipettes and be mindful of your pipetting technique to minimize volume errors, especially when working with small volumes.[3]

  • Incubation Times and Temperatures: Precisely control all incubation times and temperatures as specified in the protocol.[3]

  • Instrument Settings: Verify that the settings on your plate reader or spectrophotometer are correct and consistent for each run.[3]

Issue 3: Low Efficacy in Cell-Based Assays

Question: this compound shows high potency in my in vitro enzymatic assay, but its effect is much weaker in my cell-based experiments. What could explain this discrepancy?

Answer: A discrepancy between in vitro and cell-based assay results is common and can be attributed to several factors related to the cellular environment:

  • Cellular Uptake and Permeability:

    • The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[4] The lipophilicity of a small molecule is a key determinant of its ability to cross the cell membrane.[4]

    • Active efflux pumps in the cell membrane may be removing the inhibitor from the cytoplasm.

  • Inhibitor Stability: The inhibitor may be metabolized or degraded by intracellular enzymes.

  • Nonspecific Binding: The inhibitor may bind to other cellular components, such as proteins or lipids, reducing its effective concentration at the target enzyme.[5]

  • Experimental Design:

    • Incubation Time: The incubation time may be too short for the inhibitor to accumulate to an effective intracellular concentration.

    • Cell Density: The number of cells used in the assay can affect the apparent potency of the inhibitor.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I reconstitute and store this compound? A1: It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO to prepare a stock solution. Store the stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate aqueous buffer just before use.

Q2: What is the solubility of this compound in aqueous buffers? A2: The solubility of many small molecule inhibitors in aqueous buffers is limited.[1] It is advisable to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into your experimental buffer. Be sure that the final concentration of the organic solvent is low enough to not affect your experimental system.

Experimental Design

Q3: What is a suitable starting concentration range for my experiments? A3: For initial in vitro enzyme inhibition assays, it is recommended to test a wide range of concentrations, for example, from 1 nM to 100 µM, using a serial dilution. For cell-based assays, a higher concentration range may be necessary to account for factors like cell permeability and stability.

Q4: What controls should I include in my experiments? A4: The following controls are crucial for interpreting your results accurately:

  • Negative Control (No Inhibitor): To measure maximum enzyme activity or the baseline cellular response.

  • Vehicle Control (Solvent Only): To account for any effects of the solvent used to dissolve the inhibitor.

  • Positive Control: A known inhibitor or treatment that produces a measurable effect, to validate the assay's responsiveness.

Data Interpretation

Q5: How do I determine the mechanism of inhibition (e.g., competitive, noncompetitive)? A5: To determine the mechanism of inhibition, you can perform enzyme kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.[2] The data can then be plotted using methods like Lineweaver-Burk plots to visualize the effect of the inhibitor on Vmax and Km.[6]

  • Competitive inhibitors increase the apparent Km but do not change Vmax.[6]

  • Uncompetitive inhibitors decrease both the apparent Vmax and Km.[6]

  • Mixed inhibitors can affect both Vmax and Km.[6]

Quantitative Data Summary

The following tables provide hypothetical, yet typical, data for the characterization and use of this compound.

Table 1: Physicochemical and In Vitro Properties of this compound

ParameterValueNotes
Molecular Weight 450.5 g/mol
Purity (by HPLC) >98%
Solubility in DMSO ≥ 50 mM
Recommended Stock Conc. 10 mM in DMSO
Storage -20°C, desiccated, protected from light
In Vitro IC50 75 nMAgainst purified cyanobacterial FBP/SBPase

Table 2: Recommended Concentration Ranges for Different Experimental Setups

Experimental SetupStarting Concentration RangeKey Considerations
In Vitro Enzyme Assay 1 nM - 10 µMEnsure final DMSO concentration is <1%
Cell-Based Assay (Algae) 100 nM - 100 µMOptimize for cell permeability and incubation time
In Vivo (Plant Seedling) 1 µM - 50 µMFormulation and delivery method are critical

Experimental Protocols

Protocol 1: In Vitro FBP/SBPase Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 of this compound against purified FBP/SBPase. The assay measures the inorganic phosphate (Pi) released from the substrate.

Materials:

  • Purified cyanobacterial FBP/SBPase

  • This compound

  • Fructose-1,6-bisphosphate (FBP) or Sedoheptulose-1,7-bisphosphate (SBP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of each inhibitor dilution (or control) to 60 µL of assay buffer containing the FBP/SBPase enzyme. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 20 µL of the substrate (FBP or SBP) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 20 minutes.

  • Stop Reaction and Detect Phosphate: Add 100 µL of the phosphate detection reagent to each well to stop the reaction and develop the color.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Photosynthetic Inhibition in Cyanobacteria

This protocol assesses the effect of this compound on the photosynthetic activity of a cyanobacterial culture (e.g., Synechocystis sp. PCC 6803) by measuring chlorophyll fluorescence.

Materials:

  • Log-phase culture of cyanobacteria

  • This compound

  • Growth medium (e.g., BG-11)

  • 96-well black, clear-bottom microplate

  • Pulse-Amplitude-Modulation (PAM) fluorometer or a microplate reader with fluorescence capabilities

Procedure:

  • Prepare Cell Suspension: Dilute the cyanobacterial culture with fresh growth medium to a specific optical density (e.g., OD₇₅₀ = 0.5).

  • Add Inhibitor: Add the desired concentrations of this compound (and a vehicle control) to the cell suspension in the 96-well plate.

  • Incubate: Incubate the plate under standard growth conditions (e.g., 30°C, continuous light) for a predetermined time (e.g., 4 hours).

  • Dark Adaptation: Transfer the plate to complete darkness for 20 minutes.

  • Measure Chlorophyll Fluorescence: Measure the maximum quantum yield of photosystem II (Fv/Fm) using a PAM fluorometer. A decrease in Fv/Fm indicates photosynthetic stress.

  • Data Analysis: Compare the Fv/Fm values of the inhibitor-treated samples to the vehicle control to determine the effect on photosynthetic efficiency.

Visualizations

FBP_SBPase_Pathway cluster_Calvin_Cycle Calvin-Benson Cycle (Simplified) cluster_Inhibitor Inhibitor Action RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA CO2 Fixation (RuBisCO) Triose_P Triose Phosphates PGA->Triose_P Reduction FBP Fructose-1,6-bisphosphate Triose_P->FBP SBP Sedoheptulose-1,7-bisphosphate Triose_P->SBP F6P Fructose-6-phosphate FBP->F6P FBPase Ru5P Ribulose-5-phosphate F6P->Ru5P S7P Sedoheptulose-7-phosphate SBP->S7P SBPase S7P->Ru5P Ru5P->RuBP Regeneration Inhibitor This compound Target FBP/SBPase Inhibitor->Target Inhibits

Caption: Simplified Calvin-Benson Cycle showing the points of inhibition by this compound.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Assay Phase 2: In Vitro Assay cluster_Analysis Phase 3: Data Analysis P1 Reconstitute Inhibitor (10 mM Stock in DMSO) P2 Prepare Serial Dilutions P1->P2 A1 Pre-incubate Enzyme with Inhibitor P2->A1 P3 Prepare Assay Buffer and Reagents P3->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Incubate at 30°C A2->A3 A4 Stop Reaction & Measure Signal A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: General experimental workflow for determining the in vitro IC50 of this compound.

Troubleshooting_Tree Start Low/No Inhibition in Cell-Based Assay Q1 Is in vitro potency confirmed? Start->Q1 Troubleshoot_InVitro Troubleshoot in vitro assay: - Check enzyme activity - Verify inhibitor integrity - Confirm assay conditions Q1->Troubleshoot_InVitro No Q2 Is inhibitor stable in media? Q1->Q2 Yes A1_Yes Yes A1_No No Troubleshoot_Stability Assess inhibitor stability: - Use fresh media - Reduce incubation time - Analyze by LC-MS Q2->Troubleshoot_Stability No Q3 Is there sufficient cellular uptake? Q2->Q3 Yes A2_Yes Yes A2_No No Troubleshoot_Uptake Improve cellular uptake: - Increase concentration - Increase incubation time - Use permeabilizing agent (if possible) Q3->Troubleshoot_Uptake No Final Consider off-target effects or efflux pump activity Q3->Final Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for low efficacy of this compound in cell-based assays.

References

Refining protocols for the use of Cy-FBP/SBPase-IN-1 in solid media assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy-FBP/SBPase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in refining protocols for the use of this inhibitor in solid media assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) enzyme. This dual-function enzyme is a key regulatory point in the Calvin-Benson cycle, which is essential for carbon fixation in cyanobacteria and plants. By inhibiting this enzyme, this compound disrupts photosynthetic carbon reduction and gluconeogenesis, leading to growth inhibition. The inhibitor was identified through virtual screening campaigns and has shown significant efficacy against FBP/SBPase from Synechocystis sp. PCC 6803.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in the growth medium.[2]

Q3: What is the optimal concentration of this compound to use in a solid media assay?

A3: The optimal concentration will vary depending on the specific organism and experimental conditions. However, a good starting point is to perform a dose-response experiment. Based on its reported IC₅₀ value of 6.7 μM against Synechocystis FBP/SBPase, a concentration range of 1 µM to 50 µM is recommended for initial screening.[1]

Q4: Can this compound be autoclaved with the media?

A4: It is generally not recommended to autoclave small molecule inhibitors like this compound, as high temperatures can lead to degradation. The preferred method is to add the inhibitor to the molten agar after it has cooled to a handleable temperature (e.g., 50-55°C) just before pouring the plates. This should be done in a sterile environment to maintain aseptic conditions.

Q5: How should I store the this compound stock solution?

A5: The DMSO stock solution of this compound should be stored at -20°C for long-term stability. For short-term use, it can be kept at 4°C for a few days. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of the inhibitor in the media. - The final concentration of DMSO is too high.- The inhibitor has low solubility in the aqueous media.- The media pH affects inhibitor solubility.- Ensure the final DMSO concentration in the media does not exceed 0.5% (v/v), as higher concentrations can be toxic to some organisms and may cause precipitation.- Prepare a more dilute stock solution to reduce the volume of DMSO added.- Test the solubility of the inhibitor in a small volume of media before preparing a large batch.- Check and adjust the pH of the media if necessary.
Inconsistent or no inhibitory effect. - The inhibitor has degraded.- The inhibitor concentration is too low.- The target organism is resistant to the inhibitor.- The inhibitor is not stable in the solid media over the course of the experiment.- Prepare a fresh stock solution of the inhibitor.- Perform a dose-response curve to determine the effective concentration.- Verify the identity and purity of the inhibitor.- Consider alternative delivery methods, such as adding the inhibitor to an overlay agar.
Contamination of the solid media plates. - The inhibitor solution was not sterile.- The inhibitor was added to the media in a non-sterile environment.- Filter-sterilize the inhibitor stock solution using a 0.22 µm syringe filter before adding it to the sterile media.- Always work in a laminar flow hood or a sterile environment when preparing and pouring plates.
High background toxicity or off-target effects. - The DMSO concentration is too high.- The inhibitor concentration is too high, leading to non-specific toxicity.- The inhibitor is unstable and breaks down into toxic compounds.- Include a vehicle control (media with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent on growth.- Lower the concentration of the inhibitor.- Investigate the stability of the inhibitor under your experimental conditions (light, temperature).

Experimental Protocols

Protocol 1: Preparation of Solid Media Containing this compound
  • Prepare the Growth Medium: Prepare the desired solid growth medium for your target organism (e.g., BG-11 agar for cyanobacteria). Autoclave the medium to sterilize it.

  • Cool the Medium: After autoclaving, place the medium in a water bath set to 50-55°C to cool it down. Allowing the agar to cool prevents the degradation of the heat-labile inhibitor.

  • Prepare the Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Add the Inhibitor: In a sterile environment (e.g., a laminar flow hood), add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 100 mL of media, add 10 µL of a 10 mM stock solution.

  • Mix and Pour: Gently swirl the flask to ensure the inhibitor is evenly distributed throughout the medium. Pour the agar into sterile petri dishes and allow them to solidify.

  • Vehicle Control: Prepare a set of control plates containing the same concentration of DMSO as the experimental plates but without the inhibitor.

Protocol 2: Solid Media Assay for Growth Inhibition
  • Prepare Inoculum: Grow the target organism in liquid culture to the desired growth phase (e.g., mid-exponential phase).

  • Adjust Inoculum Density: Measure the optical density (OD) of the culture and adjust it to a standardized value.

  • Inoculate Plates: Inoculate the solid media plates containing different concentrations of this compound and the vehicle control plates. This can be done by spotting a small volume (e.g., 5-10 µL) of the cell suspension onto the agar surface or by spreading a diluted culture.

  • Incubate: Incubate the plates under the appropriate conditions of light and temperature for the target organism.

  • Monitor Growth: Monitor and document the growth of the organism on the plates over time. This can be done by measuring the diameter of the colonies or the area of growth.

  • Data Analysis: Compare the growth on the inhibitor-containing plates to the growth on the vehicle control plates to determine the extent of inhibition.

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment using this compound on Synechocystis sp. PCC 6803 grown on solid BG-11 media.

This compound Concentration (µM) Average Colony Diameter (mm) after 7 days (± SD) Growth Inhibition (%)
0 (Vehicle Control)12.5 ± 0.80
110.2 ± 0.618.4
56.8 ± 0.545.6
103.1 ± 0.375.2
251.2 ± 0.290.4
500 (No visible growth)100

Visualizations

Caption: Mechanism of action of this compound on the Calvin-Benson Cycle.

Experimental_Workflow A Prepare Solid Media C Add Inhibitor to Cooled Molten Agar A->C B Prepare Inhibitor Stock (this compound in DMSO) B->C D Pour Plates C->D F Inoculate Plates (Spot or Spread) D->F E Prepare Inoculum E->F G Incubate under Optimal Conditions F->G H Monitor and Measure Growth G->H I Data Analysis H->I Troubleshooting_Tree Start Inconsistent or No Inhibitory Effect Q1 Is the inhibitor stock solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the inhibitor concentration sufficient? A1_Yes->Q2 Sol1 Prepare fresh stock solution A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is a vehicle control (DMSO only) included? A2_Yes->Q3 Sol2 Perform dose-response experiment A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the inhibitor stable under assay conditions? A3_Yes->Q4 Sol3 Include vehicle control to check for solvent effects A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider off-target effects or organism resistance A4_Yes->End Sol4 Check inhibitor stability (light, temp, pH) A4_No->Sol4

References

How to account for photodegradation of Cy-FBP/SBPase-IN-1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the photodegradation of Cy-FBP/SBPase-IN-1 in their experiments. Given that this compound is a cyanine dye-based inhibitor, it is susceptible to photodegradation, which can impact experimental results. This guide offers troubleshooting advice and frequently asked questions to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it light-sensitive?

A1: this compound is a fluorescent inhibitor of Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase). The "Cy" designation indicates that the inhibitor is conjugated to a cyanine dye to enable fluorescent detection. Cyanine dyes are known to be susceptible to photodegradation, a process where the fluorophore irreversibly loses its ability to fluoresce upon exposure to light. This occurs because the dye molecule, in its excited state, can undergo chemical reactions, often with molecular oxygen, that lead to its destruction.[1][2][3]

Q2: What are the primary consequences of this compound photodegradation in my experiments?

A2: Photodegradation of this compound can lead to several experimental artifacts, including:

  • Loss of Signal: A decrease in fluorescence intensity over time, which can be misinterpreted as a biological phenomenon (e.g., inhibitor dissociation).[4]

  • Inaccurate Quantification: Underestimation of the inhibitor's concentration or binding affinity.

  • Phototoxicity: The chemical byproducts of photodegradation can be toxic to cells, affecting their viability and behavior.

  • Altered Inhibitor Activity: The chemical modification of the cyanine dye could potentially alter the binding affinity or efficacy of the inhibitor for FBPase/SBPase.

Q3: How can I minimize photodegradation during my experiments?

A3: Several strategies can be employed to minimize photodegradation:

  • Reduce Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio.[5][6][7]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting media for fixed samples or live-cell imaging media.[5][8] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

  • Work in Low-Light Conditions: Prepare and handle solutions of this compound in a darkened room or by wrapping containers in aluminum foil.[9]

  • Choose Appropriate Filters: Use high-quality bandpass filters to ensure that only the necessary excitation wavelengths reach the sample.

Q4: Are there more photostable alternatives to standard cyanine dyes?

A4: Yes, some cyanine dye derivatives and other classes of fluorophores have been engineered for enhanced photostability.[8][10] When selecting a fluorescent probe, it is advisable to consult the manufacturer's data on its photostability. For long-term imaging experiments, consider using more robust dyes if they are compatible with your experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Weak or No Fluorescent Signal 1. Photodegradation: The compound has been exposed to excessive light during storage or handling. 2. Incorrect Filter Set: The excitation and emission filters on the microscope are not appropriate for the cyanine dye. 3. Low Concentration: The concentration of the inhibitor is too low to be detected. 4. Inactive Compound: The inhibitor has degraded due to improper storage (e.g., temperature, freeze-thaw cycles).1. Always store and handle this compound in the dark. Prepare fresh dilutions for each experiment.[9][11] 2. Verify the excitation and emission spectra of the cyanine dye and use the corresponding filter set. 3. Increase the concentration of the inhibitor.[12] 4. Ensure the compound is stored according to the manufacturer's instructions.
Rapid Signal Fading During Imaging 1. High Excitation Intensity: The laser or lamp power is too high, causing rapid photobleaching. 2. Long Exposure Times: The sample is being illuminated for extended periods. 3. Absence of Antifade Reagent: The imaging medium lacks photoprotective agents.1. Reduce the excitation intensity to the lowest level that provides a usable signal. 2. Decrease the exposure time per image and reduce the frequency of image acquisition.[5] 3. Add an antifade reagent to the imaging medium.
High Background Fluorescence 1. Autofluorescence: The cells or sample medium have endogenous fluorophores. 2. Non-specific Binding: The inhibitor is binding to cellular components other than FBPase/SBPase. 3. Excess Unbound Inhibitor: Residual unbound this compound in the sample.1. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum. 2. Optimize washing steps to remove non-specifically bound inhibitor.[13] 3. Ensure thorough washing of the sample after incubation with the inhibitor.[11]
Inconsistent Results Between Experiments 1. Variable Light Exposure: Inconsistent handling and light exposure of the compound between experiments. 2. Differences in Imaging Parameters: Variations in microscope settings (e.g., laser power, exposure time) between sessions.1. Standardize the handling protocol for this compound to ensure minimal and consistent light exposure. 2. Record and reuse the exact same imaging parameters for all comparable experiments.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

This protocol allows for the quantitative measurement of the photodegradation rate of this compound under specific experimental conditions.

Materials:

  • This compound stock solution

  • Appropriate experimental buffer (e.g., PBS, cell culture medium)

  • Fluorometer or fluorescence microscope with a time-lapse imaging capability

  • Quartz cuvette (for fluorometer) or imaging dish (for microscope)

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the desired working concentration.

  • Transfer the solution to the cuvette or imaging dish.

  • Place the sample in the fluorometer or on the microscope stage.

  • Set the excitation and emission wavelengths appropriate for the cyanine dye.

  • Record the initial fluorescence intensity (Finitial) at time zero with minimal light exposure.

  • Continuously expose the sample to the excitation light source at a fixed intensity.

  • Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).[14]

  • Plot the fluorescence intensity as a function of time.

  • To quantify photostability, calculate the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[4]

Data Presentation:

Time (seconds)Fluorescence Intensity (Arbitrary Units)% of Initial Intensity
01000100%
3095095%
6090090%
.........
60050050%
Protocol 2: Minimizing Photodegradation in Live-Cell Imaging

Materials:

  • Cells of interest cultured on imaging-compatible dishes

  • This compound

  • Live-cell imaging medium

  • Antifade reagent (optional, if compatible with live cells)

  • Confocal or widefield fluorescence microscope

Procedure:

  • Incubate the cells with this compound at the desired concentration and for the appropriate duration in the dark.

  • Wash the cells with fresh imaging medium to remove unbound inhibitor.

  • If using, add an antifade reagent to the imaging medium.

  • Place the imaging dish on the microscope stage.

  • Use brightfield or DIC to locate the cells of interest to minimize fluorescence excitation.[6]

  • Set the imaging parameters:

    • Use the lowest laser/lamp power that provides a clear signal.

    • Use the shortest possible exposure time.

    • If acquiring a time-lapse series, use the longest possible interval between acquisitions.

  • Acquire images.

  • For long-term experiments, consider using an environmental chamber to maintain cell health.

Visualizations

Photodegradation_Pathway Ground_State This compound (Ground State) Excited_State Excited Singlet State Ground_State->Excited_State Light Absorption Excited_State->Ground_State Fluorescence Triplet_State Excited Triplet State Excited_State->Triplet_State Intersystem Crossing Degraded_Product Non-Fluorescent Degraded Product Triplet_State->Degraded_Product Reaction Fluorescence Fluorescence Emission Oxygen Molecular Oxygen (O2) Oxygen->Triplet_State

Caption: Simplified Jablonski diagram illustrating the photodegradation pathway of a cyanine dye.

Troubleshooting_Workflow start Weak or Fading Signal? check_storage Was the compound protected from light during storage and handling? start->check_storage reduce_intensity Reduce excitation light intensity and exposure time. check_storage->reduce_intensity No check_filters Are the correct excitation/emission filters being used? check_storage->check_filters Yes use_antifade Add an antifade reagent to the medium. reduce_intensity->use_antifade successful_imaging Signal Improved use_antifade->successful_imaging verify_concentration Is the inhibitor concentration sufficient? check_filters->verify_concentration Yes consult_support Issue Persists: Consult further technical support. check_filters->consult_support No increase_concentration Increase inhibitor concentration. verify_concentration->increase_concentration No verify_concentration->consult_support Yes increase_concentration->successful_imaging

Caption: A troubleshooting workflow for addressing weak or fading fluorescence signals.

References

Validation & Comparative

Validating the specificity of Cy-FBP/SBPase-IN-1 for the FBP/SBPase enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a novel inhibitor, Cy-FBP/SBPase-IN-1, targeting the bifunctional cyanobacterial Fructose-1,6-bisphosphatase/Sedoheptulose-1,7-bisphosphatase (FBP/SBPase). To establish the utility of any new chemical probe or drug candidate, rigorous specificity testing is paramount. This document outlines the necessary experimental data, protocols, and comparative analyses required to ascertain the on-target potency and selectivity of this compound.

Introduction to FBP/SBPase and Its Inhibition

The FBP/SBPase enzyme is a critical component of the Calvin Cycle, responsible for the dephosphorylation of fructose-1,6-bisphosphate (FBP) and sedoheptulose-1,7-bisphosphate (SBP). This bifunctionality makes it a key regulatory point in carbon fixation. Specific inhibition of this enzyme is of great interest for both basic research in photosynthesis and for the development of novel herbicides or plant growth regulators.

A highly specific inhibitor must demonstrate potent activity against its intended target with minimal interaction with other enzymes, particularly those with similar substrates or allosteric sites. This guide will use the well-known allosteric inhibitor, Adenosine Monophosphate (AMP), as a point of comparison for evaluating the specificity of the hypothetical this compound.

On-Target Potency Assessment

The initial step in validation is to determine the inhibitor's potency against the target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For a bifunctional enzyme like FBP/SBPase, it is crucial to determine the IC50 for both catalytic activities to understand if the inhibitor has a preference for one substrate over the other.

Table 1: On-Target Potency (IC50) of FBP/SBPase Inhibitors

InhibitorTarget EnzymeSubstrateIC50 (µM)
This compound (Hypothetical Data) Cyanobacterial FBP/SBPaseFructose-1,6-bisphosphate0.5
Sedoheptulose-1,7-bisphosphate0.8
AMP (Reference) Porcine Kidney FBPaseFructose-1,6-bisphosphate3.3[1]
Chloroplast SBPaseSedoheptulose-1,7-bisphosphate>100*

Selectivity Profiling Against Homologous Enzymes

To assess specificity, it is essential to test the inhibitor against closely related enzymes. For an FBP/SBPase inhibitor, this includes other phosphatases that play roles in primary metabolism.

Table 2: Selectivity Panel of Related Phosphatases

InhibitorEnzymeSource Organism% Inhibition at 10 µM
This compound (Hypothetical Data) Fructose-1,6-bisphosphatase (FBPase)Cyanobacterium95%
Sedoheptulose-1,7-bisphosphatase (SBPase)Cyanobacterium92%
Cytosolic Fructose-1,6-bisphosphatasePlant (e.g., Spinach)< 5%
Acid PhosphataseWheat Germ< 2%
Alkaline PhosphataseE. coli< 2%
AMP (Reference) Fructose-1,6-bisphosphatase (FBPase)Porcine Kidney~75%
Sedoheptulose-1,7-bisphosphatase (SBPase)Chloroplast< 10%
Cytosolic Fructose-1,6-bisphosphatasePlant (e.g., Spinach)~70%
Acid PhosphataseWheat GermNot reported
Alkaline PhosphataseE. coliNot reported

Broad Off-Target Screening

A comprehensive validation of specificity requires screening the inhibitor against a broad panel of unrelated enzymes and receptors to identify any potential off-target interactions. This is crucial for understanding potential side effects and for ensuring that any observed phenotype in cellular or whole-organism studies is due to the inhibition of the intended target.

Table 3: Broad Off-Target Panel for a Plant-Focused Metabolic Inhibitor

Target ClassRepresentative TargetsThis compound % Inhibition at 10 µM (Hypothetical Data)
Other Calvin Cycle Enzymes Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)< 5%
Phosphoribulokinase (PRK)< 5%
Aldolase< 5%
Glycolysis/Gluconeogenesis Enzymes Phosphofructokinase (PFK)< 5%
Pyruvate Kinase (PK)< 5%
Pentose Phosphate Pathway Enzymes Glucose-6-phosphate dehydrogenase (G6PDH)< 5%
6-Phosphogluconate dehydrogenase (6PGDH)< 5%
Kinases Protein Kinase A (PKA)< 10%
Mitogen-activated protein kinase (MAPK)< 10%
Proteases Trypsin< 2%
Papain< 2%

Experimental Protocols

FBP/SBPase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of fructose-6-phosphate (from FBP) or sedoheptulose-7-phosphate (from SBP), which is then converted through a series of enzymatic reactions culminating in the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the FBP/SBPase activity.

Materials:

  • Purified recombinant cyanobacterial FBP/SBPase

  • Assay Buffer: 100 mM HEPES-KOH (pH 8.0), 10 mM MgCl2, 1 mM EDTA, 10 mM DTT

  • Substrates: Fructose-1,6-bisphosphate (FBP) or Sedoheptulose-1,7-bisphosphate (SBP)

  • Coupling Enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase (for FBP); Transketolase and Transaldolase (for SBP), followed by the same coupling enzymes as for FBP.

  • NADP+

  • This compound and reference inhibitors (e.g., AMP)

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, and the coupling enzymes.

  • Add varying concentrations of this compound or the reference inhibitor to the wells of the microplate.

  • Add the FBP/SBPase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (FBP or SBP).

  • Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for 15-30 minutes.

  • Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Off-Target Enzyme Assays

For off-target screening, commercially available assay kits or services are typically used. These assays are often based on various detection methods, including fluorescence, luminescence, or colorimetry, depending on the specific enzyme. The general principle involves incubating the enzyme with its substrate in the presence and absence of the test compound at a fixed concentration (e.g., 10 µM) and measuring the resulting enzyme activity. The percentage of inhibition is then calculated relative to a control reaction without the inhibitor.

Visualizing Key Concepts

Calvin_Cycle_Pathway cluster_carboxylation Carboxylation cluster_reduction Reduction cluster_regeneration Regeneration RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA RuBisCO BPGA 1,3-Bisphosphoglycerate PGA->BPGA G3P Glyceraldehyde-3-phosphate BPGA->G3P DHAP Dihydroxyacetone phosphate G3P->DHAP FBP Fructose-1,6-bisphosphate G3P->FBP SBP Sedoheptulose-1,7-bisphosphate G3P->SBP DHAP->FBP F6P Fructose-6-phosphate FBP->F6P FBP/SBPase E4P Erythrose-4-phosphate F6P->E4P E4P->SBP S7P Sedoheptulose-7-phosphate SBP->S7P FBP/SBPase R5P Ribulose-5-phosphate S7P->R5P R5P->RuBP

Caption: The Calvin Cycle, highlighting the position of FBP/SBPase.

Inhibitor_Specificity_Workflow Start Novel Inhibitor (this compound) OnTarget On-Target Potency Assay (IC50 on FBP/SBPase) Start->OnTarget Selectivity Selectivity Screening (vs. Homologous Enzymes) OnTarget->Selectivity OffTarget Broad Off-Target Screening (Diverse Enzyme Panel) Selectivity->OffTarget DataAnalysis Data Analysis and Specificity Assessment OffTarget->DataAnalysis Conclusion Conclusion on Specificity DataAnalysis->Conclusion

Caption: Experimental workflow for validating inhibitor specificity.

Conclusion

The validation of a new enzyme inhibitor's specificity is a critical and multi-faceted process. By systematically determining the on-target potency, assessing selectivity against related enzymes, and conducting broad off-target screening, researchers can build a strong case for the inhibitor's utility. The hypothetical data presented for this compound illustrates the profile of a highly specific inhibitor, characterized by a low micromolar IC50 for its target and minimal activity against a panel of other enzymes. This level of characterization is essential for the confident application of this compound in future research and development.

References

A Comparative Guide to Photosynthesis Inhibitors: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cy-FBP/SBPase-IN-1: Publicly available scientific literature and databases do not currently contain specific information regarding a photosynthesis inhibitor named "this compound". The following guide provides a comparative framework using well-characterized inhibitors that target different key stages of photosynthesis. This guide can serve as a template for evaluating the efficacy of novel compounds like this compound once experimental data becomes available.

This guide compares the efficacy of two distinct classes of photosynthesis inhibitors: a Photosystem II (PSII) inhibitor, Diuron (DCMU), and a Calvin Cycle inhibitor, Glycolaldehyde. This comparison is intended for researchers, scientists, and drug development professionals to understand their differential impacts on photosynthetic processes.

Data Presentation: Quantitative Efficacy of Photosynthesis Inhibitors

The following table summarizes the inhibitory concentrations of Diuron and Glycolaldehyde on key photosynthetic parameters. It is important to note that the efficacy of an inhibitor can vary significantly depending on the species, experimental conditions, and the specific parameter being measured.

InhibitorTargetOrganism(s)Parameter MeasuredIC50 / EC50Reference(s)
Diuron (DCMU) Photosystem II (QB site)Chlamydomonas reinhardtiiPhotosynthetic Efficiency~2 µg/L (significant inhibitory effect)
Cymodocea serrulata, Halophila ovalis, Zostera capricorniEffective Quantum Yield (ΔF/Fm′)Significant depression at 0.1-100 µg/L
Selenastrum capricornutum72h GrowthEC50 = 15 µg/L
Freshwater phototrophsChronic Toxicity95% species protection level: 0.52 µg/L
Glycolaldehyde Calvin Cycle (likely RuBisCO or subsequent enzymes)Synechococcus UTEX 625CO2 FixationComplete inhibition at 10 mM

Note: IC50 is the concentration of an inhibitor that causes 50% inhibition of a specific biochemical or biological process. EC50 is the concentration that causes 50% of the maximum effect or response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosynthesis inhibitors. Below are protocols for key experiments cited in the evaluation of these compounds.

Measurement of Photosystem II Inhibition using Chlorophyll a Fluorescence

This method is commonly used to assess the efficacy of PSII inhibitors like Diuron.

Principle: PSII inhibitors block the electron flow from PSII, leading to an increase in chlorophyll fluorescence emission. The effective quantum yield of PSII (ΔF/Fm′) is a sensitive measure of photosynthetic efficiency.

Apparatus: A Pulse Amplitude Modulated (PAM) fluorometer.

Protocol:

  • Dark Adaptation: Plant leaves, algal, or cyanobacterial cultures are dark-adapted for a period of 15-30 minutes to ensure all reaction centers are open.

  • Measurement of F0: A weak measuring light is applied to determine the minimum fluorescence (F0).

  • Measurement of Fm: A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers, and the maximum fluorescence (Fm) is measured.

  • Calculation of Fv/Fm: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm.

  • Inhibitor Treatment: The samples are incubated with varying concentrations of the inhibitor (e.g., Diuron) for a defined period.

  • Measurement of ΔF/Fm′: In the light-adapted state, the steady-state fluorescence (F) is measured, followed by a saturating pulse to determine the maximum fluorescence in the light (Fm′). The effective quantum yield is calculated as ΔF/Fm′ = (Fm′ - F) / Fm′.

  • Data Analysis: The percentage of inhibition of the effective quantum yield is plotted against the inhibitor concentration to determine the IC50 value.

Measurement of Carbon Dioxide Fixation Inhibition

This protocol is suitable for evaluating inhibitors of the Calvin Cycle, such as glycolaldehyde.

Principle: The rate of CO2 fixation is a direct measure of the activity of the Calvin Cycle. Inhibition of this cycle will lead to a decrease in the incorporation of CO2 into organic molecules.

Apparatus: Infrared gas analyzer (IRGA) or a system for measuring the uptake of radioactive 14CO2.

Protocol using an IRGA:

  • Acclimatization: A leaf is enclosed in a climate-controlled cuvette of an IRGA system and allowed to acclimate under constant light, temperature, and CO2 concentration until a steady-state rate of photosynthesis is achieved.

  • Inhibitor Application: The inhibitor (e.g., glycolaldehyde) is supplied to the leaf, for example, through the petiole or by infiltration.

  • Monitoring CO2 Exchange: The net CO2 assimilation rate (A) is continuously monitored by the IRGA.

  • Data Analysis: The percentage inhibition of the CO2 assimilation rate is calculated relative to the pre-treatment rate. A dose-response curve can be generated by using a range of inhibitor concentrations to determine the IC50.

Protocol using 14CO2:

  • Sample Preparation: Algal or cyanobacterial cells are cultured to a specific density.

  • Inhibitor Incubation: The cells are pre-incubated with various concentrations of the inhibitor for a set time.

  • 14CO2 Addition: A known amount of NaH14CO3 is added to the cell suspension, and the cells are incubated under illumination for a specific period.

  • Stopping the Reaction: The reaction is terminated by adding an acid (e.g., HCl or acetic acid) which also removes any unfixed 14CO2.

  • Quantification: The amount of 14C incorporated into acid-stable organic compounds is determined by liquid scintillation counting.

  • Data Analysis: The rate of CO2 fixation is calculated, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the sites of action of the compared inhibitors and a general experimental workflow for inhibitor testing.

Photosynthesis_Inhibition_Pathway cluster_light_reactions Light-Dependent Reactions (Thylakoid Membrane) cluster_calvin_cycle Calvin Cycle (Stroma) Light Light Energy PSII Photosystem II (P680) Light->PSII PSI Photosystem I (P700) Light->PSI PQ Plastoquinone (PQ) PSII->PQ e⁻ O2 O₂ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase H⁺ gradient PC->PSI Fd Ferredoxin PSI->Fd NADP_reductase NADP+ Reductase Fd->NADP_reductase NADPH NADPH NADP_reductase->NADPH ATP ATP ATP_Synthase->ATP H2O H₂O H2O->PSII NADP NADP⁺ NADP->NADP_reductase G3P G3P NADPH->G3P ADP ADP + Pi ADP->ATP_Synthase BPGA 1,3-BPGA ATP->BPGA Diuron Diuron (DCMU) Diuron->PQ Inhibits e⁻ transfer CO2 CO₂ RuBP RuBP CO2->RuBP RuBisCO PGA 3-PGA RuBP->PGA PGA->BPGA BPGA->G3P Sugars Sugars, Starch, etc. G3P->Sugars FBP Fructose-1,6-bisphosphate G3P->FBP SBP Sedoheptulose-1,7-bisphosphate G3P->SBP F6P Fructose-6-phosphate FBP->F6P FBPase S7P Sedoheptulose-7-phosphate SBP->S7P SBPase Ru5P Ru5P F6P->Ru5P S7P->Ru5P Ru5P->RuBP ATP -> ADP FBP_SBPase_Inhibitor This compound (Hypothetical) FBP_SBPase_Inhibitor->FBP Inhibits FBP_SBPase_Inhibitor->SBP Inhibits

Caption: Sites of action for Diuron (PSII) and a hypothetical FBP/SBPase inhibitor.

Inhibitor_Testing_Workflow start Start: Select Organism (e.g., Algae, Plant) culture Culture Organism under Controlled Conditions start->culture treatment Incubate Organism with Inhibitor for a Defined Period culture->treatment prepare_inhibitor Prepare Stock Solutions of Inhibitor dose_response Design Dose-Response Experiment (Concentration Range) prepare_inhibitor->dose_response dose_response->treatment measurement Measure Photosynthetic Parameter (e.g., Chlorophyll Fluorescence, CO₂ Fixation) treatment->measurement data_analysis Analyze Data: - Calculate % Inhibition - Determine IC₅₀/EC₅₀ measurement->data_analysis end End: Comparative Efficacy Assessment data_analysis->end

Caption: General experimental workflow for testing photosynthesis inhibitors.

Unraveling Carbon Fixation: A Comparative Guide to Genetic Knockouts of FBP/SBPase and the Postulated Effects of Cy-FBP/SBPase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of inhibiting key photosynthetic enzymes is paramount. This guide provides a comparative analysis of the established effects of genetically knocking out Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) versus the hypothetical effects of a chemical inhibitor, provisionally named Cy-FBP/SBPase-IN-1.

In the intricate dance of photosynthesis, the Calvin-Benson cycle is the crucial pathway for carbon fixation. Within this cycle, FBPase and SBPase are two key regulatory enzymes that play indispensable roles in the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor.[1][2][3] While genetic knockouts provide a permanent and systemic understanding of a gene's function, chemical inhibitors offer a temporal and dose-dependent tool for studying protein function, holding potential for agricultural applications.

This guide will delve into the known phenotypes of FBPase and SBPase knockouts and extrapolate the expected consequences of their chemical inhibition.

The Calvin-Benson Cycle: The Central Hub of Carbon Fixation

The Calvin-Benson cycle, occurring in the stroma of chloroplasts, is the primary pathway for converting atmospheric CO2 into organic compounds.[4][5] The cycle can be broadly divided into three phases: carboxylation, reduction, and regeneration. FBPase and SBPase are critical enzymes in the regeneration phase, ensuring the cycle can continue to fix CO2.

Calvin_Benson_Cycle CO2 CO2 Rubisco RuBisCO CO2->Rubisco RuBP RuBP (5C) RuBP->Rubisco PGA 2x 3-PGA (3C) BPGA 1,3-Bisphosphoglycerate PGA->BPGA G3P Glyceraldehyde-3-phosphate (G3P) BPGA->G3P Reduction ADP_out1 ADP BPGA->ADP_out1 NADP_out NADP+ BPGA->NADP_out DHAP Dihydroxyacetone phosphate (DHAP) G3P->DHAP F16BP Fructose-1,6-bisphosphate (F1,6BP) G3P->F16BP E4P Erythrose-4-phosphate (E4P) G3P->E4P Xu5P Xylulose-5-phosphate (Xu5P) G3P->Xu5P DHAP->F16BP S17BP Sedoheptulose-1,7-bisphosphate (S1,7BP) DHAP->S17BP FBPase_node FBPase F16BP->FBPase_node F6P Fructose-6-phosphate (F6P) F6P->E4P F6P->Xu5P Carbohydrates Carbohydrates (Sucrose, Starch) F6P->Carbohydrates E4P->S17BP SBPase_node SBPase S17BP->SBPase_node S7P Sedoheptulose-7-phosphate (S7P) R5P Ribose-5-phosphate (R5P) S7P->R5P S7P->Xu5P Ru5P Ribulose-5-phosphate (Ru5P) R5P->Ru5P Xu5P->Ru5P Ru5P->RuBP Regeneration ADP_out2 ADP Ru5P->ADP_out2 Rubisco->PGA Carboxylation FBPase_node->F6P Dephosphorylation SBPase_node->S7P Dephosphorylation ATP_in1 ATP ATP_in1->BPGA NADPH_in NADPH NADPH_in->G3P ATP_in2 ATP ATP_in2->RuBP

Figure 1: The Calvin-Benson Cycle. This diagram illustrates the key reactions of the Calvin-Benson cycle, highlighting the critical roles of FBPase and SBPase in the regeneration phase.

Genetic Knockouts: A Definitive Look at Gene Function

Genetic knockout studies in various plant species have unequivocally demonstrated the critical roles of chloroplastic FBPase (cFBP1) and SBPase.

FBPase Knockouts (cfbp1)

The disruption of the gene encoding chloroplastic FBPase leads to a significant reduction in photosynthetic capacity.[1][6] Key phenotypic changes observed in cfbp1 mutants include:

  • Reduced Growth: A notable dwarf phenotype is a common characteristic of cfbp1 mutants.[1]

  • Lower Photosynthesis Rates: The inability to efficiently regenerate RuBP leads to a decrease in the rate of CO2 fixation.[1]

  • Altered Carbohydrate Metabolism: These mutants typically exhibit lower levels of soluble sugars and starch accumulation.[1][6]

  • Metabolic Imbalances: Accumulation of fructose-1,6-bisphosphate and triose-phosphates is observed during light exposure.[6]

In contrast, knocking out the cytosolic isoform of FBPase (cyFBP), which is involved in sucrose synthesis, results in a less severe phenotype, primarily affecting starch content without a dramatic impact on overall plant growth.[1][6]

SBPase Knockouts (sbpase)

SBPase is considered a major limiting factor in the Calvin cycle.[7] Consequently, the knockout of the SBPase gene has profound effects on plant physiology:

  • Stunted Growth: Similar to cfbp1 mutants, sbpase knockouts exhibit severely retarded growth and development.[7][8]

  • Reduced Photosynthetic Carbon Fixation: The decrease in SBPase activity directly correlates with a reduction in the plant's ability to assimilate carbon.[7]

  • Decreased Biomass: The overall biomass of sbpase mutant plants is significantly lower than that of wild-type plants.[7]

  • Leaf Senescence: In some species, the repression of SBPase has been linked to the induction of leaf senescence.[2]

Hypothetical Chemical Inhibition with this compound: A Temporal and Dosable Approach

While a specific chemical inhibitor named "this compound" is not currently documented in publicly available literature, we can postulate its effects based on the known functions of its target enzymes. A potent and specific inhibitor of both FBPase and SBPase would be expected to phenocopy the effects of the genetic knockouts in a dose-dependent and reversible manner.

Experimental_Workflow WT_plants Wild-Type Plants Treatment Treatment Application WT_plants->Treatment Time_course Time-Course Analysis Treatment->Time_course Inhibitor This compound (Varying Concentrations) Inhibitor->Treatment Control Control (Vehicle) Control->Treatment Phenotypic_analysis Phenotypic Analysis Time_course->Phenotypic_analysis Biochemical_assays Biochemical Assays Time_course->Biochemical_assays Metabolomic_analysis Metabolomic Analysis Time_course->Metabolomic_analysis Results Comparative Results Phenotypic_analysis->Results Biochemical_assays->Results Metabolomic_analysis->Results

Figure 2: Experimental Workflow. This diagram outlines a potential experimental workflow for validating the effects of a hypothetical FBP/SBPase inhibitor.

Comparative Analysis: Genetic Knockouts vs. Chemical Inhibition

The following table summarizes the expected comparative outcomes of genetic knockouts versus chemical inhibition of FBPase and SBPase.

FeatureGenetic Knockout (KO)Chemical Inhibition (e.g., this compound)
Mode of Action Permanent gene disruptionReversible or irreversible binding to the enzyme
Onset of Effect From germinationRapid, following application
Duration of Effect LifelongDependent on inhibitor stability and metabolism
Dose Response All-or-nothing (for null mutants)Dose-dependent inhibition
Systemic vs. Local SystemicCan be applied systemically or locally
Specificity Highly specific to the target genePotential for off-target effects
Reversibility IrreversiblePotentially reversible by removing the inhibitor

Quantitative Data Comparison

The table below presents a summary of the quantitative effects reported for FBPase and SBPase genetic modifications, which would be the expected benchmark for evaluating a chemical inhibitor.

ParameterFBPase Knockout (cfbp1)SBPase Knockout/AntisenseHypothetical Effect of this compound
Photosynthetic Rate Significantly reduced[1]Significantly reduced[7][8]Dose-dependent reduction
Plant Biomass Dramatically reduced[1]Significantly reduced[7]Dose-dependent reduction
Starch Content Lower accumulation[1][6]Decreased levels[7]Dose-dependent decrease
Soluble Sugar Content Lower content[1]Altered accumulationDose-dependent alteration
RuBP Regeneration ImpairedImpaired[9]Dose-dependent impairment

Experimental Protocols

To validate the effects of a hypothetical inhibitor like this compound and compare them to genetic knockouts, the following experimental protocols would be essential:

Plant Growth and Treatment
  • Plant Material: Wild-type plants of a model species (e.g., Arabidopsis thaliana, tobacco, or tomato) and corresponding cfbp1 and sbpase knockout lines.

  • Growth Conditions: Standardized controlled environment with defined light intensity, photoperiod, temperature, and humidity.

  • Inhibitor Application: Application of this compound at various concentrations to wild-type plants via root drenching or leaf spraying. A vehicle control (the solvent for the inhibitor) must be included.

Photosynthesis Measurements
  • Gas Exchange Analysis: Use an infrared gas analyzer (IRGA) to measure CO2 assimilation rates, stomatal conductance, and intercellular CO2 concentrations under varying light intensities and CO2 levels.

  • Chlorophyll Fluorescence: Measure the maximum quantum efficiency of photosystem II (Fv/Fm) to assess the health of the photosynthetic apparatus.

Biochemical Assays
  • Enzyme Activity Assays: Extract proteins from leaf tissue and perform spectrophotometric assays to measure the in vitro activity of FBPase and SBPase to confirm inhibition.

  • Carbohydrate Analysis: Quantify starch and soluble sugar content in leaf tissues at different time points during the day and night.

Metabolite Profiling
  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to quantify the levels of Calvin cycle intermediates, such as fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate, to identify metabolic bottlenecks.

Conclusion

The study of FBPase and SBPase through genetic knockouts has provided a solid foundation for understanding their critical roles in carbon fixation and plant growth. While a specific inhibitor named this compound is not yet described, the development of such a tool would be invaluable for dissecting the temporal dynamics of the Calvin cycle and for potential applications in agriculture to modulate plant growth. The experimental framework outlined here provides a roadmap for the validation and cross-comparison of such a chemical probe against the well-established phenotypes of genetic knockouts. This comparative approach is essential for the rigorous evaluation of any new tool aimed at manipulating plant metabolism.

References

Assessing the Environmental Impact of Novel Algicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in algal bloom management centers on the development of target-specific algicides, such as inhibitors of cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase). While specific environmental impact data for investigational compounds like "Cy-FBP/SBPase-IN-1" are not yet publicly available, this guide offers a comparative framework for assessing the potential environmental footprint of such novel, selective algicides against established, broad-spectrum alternatives.

This document is intended for researchers, scientists, and drug development professionals. It provides a structured comparison based on the potential mechanistic differences between a hypothetical, selective FBP/SBPase inhibitor and common algicides. Furthermore, it details standardized experimental protocols essential for a thorough environmental risk assessment.

Conceptual Framework for Comparison

Cyanobacterial FBP/SBPase is a crucial enzyme in the Calvin-Benson-Bassham cycle, essential for carbon fixation and the survival of cyanobacteria.[1] An inhibitor targeting this enzyme would, in principle, offer high selectivity for cyanobacteria, the primary culprits of harmful algal blooms. This targeted approach suggests a potentially more favorable environmental profile compared to traditional algicides that often exhibit broad-spectrum toxicity.

Quantitative Comparison of Potential Environmental Impacts

The following table summarizes the potential environmental impact of a hypothetical selective FBP/SBPase inhibitor compared to commonly used algicides. The data for the selective inhibitor are projected based on its theoretical mechanism of action, while the data for other algicides are based on established environmental studies.

FeatureHypothetical Selective FBP/SBPase InhibitorCopper-Based Algicides (e.g., Copper Sulfate)Quaternary Ammonium Compounds (Quats)Sodium Bromide
Toxicity to Non-Target Algae LowHighHighModerate
Toxicity to Fish Potentially LowHigh (can be toxic to fish and invertebrates)Moderate to HighLow (but byproducts can be toxic)
Toxicity to Aquatic Invertebrates Potentially LowHighHighLow
Toxicity to Plants Potentially LowHighModerateLow
Biodegradability Potentially High (if organic-based)Non-biodegradable (elemental)Variable, can be persistentDoes not biodegrade
Bioaccumulation Potential Potentially LowHigh (in sediments and organisms)Low to ModerateLow (but bromide can persist)
Formation of Harmful Byproducts Unknown, requires investigationLowCan form chlorinated byproductsCan form carcinogenic bromates
Selectivity High (targets cyanobacteria-specific enzyme)Low (broad-spectrum biocide)Low (broad-spectrum biocide)Moderate (oxidizer)

Experimental Protocols for Environmental Impact Assessment

A comprehensive environmental assessment of any new algicide is crucial. The following are detailed methodologies for key experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Algal Growth Inhibition Test (Based on OECD Guideline 201)
  • Objective: To determine the effects of the test substance on the growth of freshwater green algae.

  • Test Organism: Raphidocelis subcapitata (formerly Selenastrum capricornutum) or other relevant green algae species.

  • Methodology:

    • Prepare a series of test concentrations of the algicide in a suitable nutrient medium.

    • Inoculate the test solutions with a low density of exponentially growing algal cells.

    • Incubate the cultures under constant fluorescent lighting and temperature (e.g., 24 ± 2°C) for 72 hours.

    • Measure algal growth (biomass) at 24, 48, and 72 hours using methods such as cell counts, spectrophotometric absorbance, or in-vivo chlorophyll fluorescence.

    • Calculate the 72-hour EC50 (the concentration that causes a 50% reduction in growth) and the No Observed Effect Concentration (NOEC).

  • Data Analysis: Analyze the concentration-response relationship using appropriate statistical models to determine the ECx values.

Acute Toxicity Test for Fish (Based on OECD Guideline 203)
  • Objective: To determine the acute lethal toxicity of the substance to fish.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology:

    • Expose fish to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

    • Maintain controlled conditions of temperature, light, and dissolved oxygen.

    • Observe and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

    • Determine the 96-hour LC50 (the concentration that is lethal to 50% of the test fish).

  • Data Analysis: Use probit analysis or other appropriate statistical methods to calculate the LC50 value and its confidence limits.

Acute Immobilisation Test for Daphnia sp. (Based on OECD Guideline 202)
  • Objective: To assess the acute toxicity of the substance to aquatic invertebrates.

  • Test Organism: Daphnia magna.

  • Methodology:

    • Expose young daphnids (less than 24 hours old) to a series of test concentrations for 48 hours.

    • Observe the immobilization (inability to swim) of the daphnids at 24 and 48 hours.

    • Determine the 48-hour EC50 for immobilization.

  • Data Analysis: Calculate the EC50 using statistical methods similar to the fish toxicity test.

Ready Biodegradability Test (Based on OECD Guideline 301)
  • Objective: To assess the potential for the substance to be readily biodegradable under aerobic conditions.

  • Methodology:

    • A variety of methods can be used, such as the Dissolved Organic Carbon (DOC) Die-Away test (OECD 301 A) or the Closed Bottle Test (OECD 301 D).

    • Inoculate a mineral medium containing the test substance as the sole organic carbon source with microorganisms from a sewage treatment plant.

    • Incubate in the dark at a constant temperature.

    • Measure the degradation of the substance over 28 days by analyzing DOC, CO2 evolution, or oxygen consumption.

  • Data Analysis: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe (e.g., >60% of theoretical CO2 evolution in a 10-day window within the 28-day period).

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways, experimental workflows, and the logic of a comparative assessment.

Signaling_Pathway cluster_cyanobacteria Cyanobacterium CO2 CO2 RuBP RuBP CO2->RuBP Fixation FBP_SBP FBP/SBP RuBP->FBP_SBP Carboxylation F6P_S7P F6P/S7P FBP_SBP->F6P_S7P Dephosphorylation FBSPase FBP/SBPase Enzyme FBP_SBP->FBSPase Substrate for Calvin_Cycle Calvin Cycle Intermediates F6P_S7P->Calvin_Cycle Regeneration Calvin_Cycle->RuBP Biomass Biomass (Growth) Calvin_Cycle->Biomass This compound This compound (Inhibitor) This compound->FBSPase Inhibits

Caption: Mechanism of a selective FBP/SBPase inhibitor in cyanobacteria.

Experimental_Workflow cluster_0 Tier 1: Acute Ecotoxicity cluster_1 Tier 2: Chronic & Fate cluster_2 Risk Assessment Algae Algal Growth Inhibition (OECD 201) PNEC Predicted No-Effect Concentration (PNEC) Algae->PNEC Daphnia Daphnia Acute Immobilisation (OECD 202) Daphnia->PNEC Fish Fish Acute Toxicity (OECD 203) Fish->PNEC Biodegradability Ready Biodegradability (OECD 301) PEC Predicted Environmental Concentration (PEC) Biodegradability->PEC Bioaccumulation Bioaccumulation in Fish (OECD 305) Bioaccumulation->PEC Risk_Characterization Risk Characterization (PEC/PNEC Ratio) PEC->Risk_Characterization PNEC->Risk_Characterization

Caption: Tiered workflow for environmental impact assessment of a new algicide.

Comparative_Risk cluster_0 Algicide Properties cluster_1 Environmental Impact Selective Selective Inhibitor (e.g., FBP/SBPase-IN-1) Target_Effects Effects on Target Algae Selective->Target_Effects Non_Target_Effects Effects on Non-Target Organisms Selective->Non_Target_Effects Lower Potential Persistence Environmental Persistence Selective->Persistence Potentially Lower Broad_Spectrum Broad-Spectrum Algicide (e.g., Copper Sulfate) Broad_Spectrum->Target_Effects Broad_Spectrum->Non_Target_Effects Higher Potential Broad_Spectrum->Persistence Higher Potential

Caption: Logical relationship in a comparative environmental risk assessment.

References

Independent Verification of a Putative FBP/SBPase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the inhibitory activity of a putative Fructose-1,6-bisphosphatase (FBPase) and Sedoheptulose-1,7-bisphosphatase (SBPase) inhibitor. Due to the absence of publicly available information on a compound named "Cy-FBP/SBPase-IN-1," this document will refer to the compound of interest as "Putative Inhibitor X" and will outline the necessary experimental procedures to characterize its activity and compare it with known inhibitors.

FBPase and SBPase are key regulatory enzymes in the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthetic organisms, and in gluconeogenesis in non-photosynthetic organisms. Inhibition of these enzymes is a target for the development of novel therapeutics, particularly for conditions like type 2 diabetes where FBPase is a key enzyme in glucose production. Therefore, rigorous and independent verification of the activity of any potential inhibitor is crucial.

Data Presentation: Comparative Inhibitory Activity

The following table presents a hypothetical comparison of "Putative Inhibitor X" with known FBPase inhibitors. The data in this table is for illustrative purposes to demonstrate how to present the results of an independent verification study.

InhibitorTarget EnzymeIC50 (µM)Selectivity (FBPase vs. SBPase)Assay Method
Putative Inhibitor X Human FBPase-1[Hypothetical Value][Hypothetical Value]Colorimetric
Plant SBPase[Hypothetical Value]Malachite Green
AMP (natural inhibitor) Human FBPase-116HighColorimetric
FBPase-IN-1 Human FBPase-10.22HighColorimetric
MB05032 Human FBPase-10.016HighColorimetric

Signaling Pathway: The Calvin-Benson Cycle

FBPase and SBPase are critical enzymes in the regenerative phase of the Calvin-Benson Cycle. The following diagram illustrates their position in this vital metabolic pathway.

Calvin_Cycle cluster_fixation Carbon Fixation cluster_reduction Reduction cluster_regeneration Regeneration RuBP RuBP (5C) PGA 2x 3-PGA (3C) RuBP->PGA RuBisCO + CO2 BPG 2x 1,3-BPG (3C) PGA->BPG ATP -> ADP G3P_cycle G3P (3C) BPG->G3P_cycle NADPH -> NADP+ G3P_out G3P (3C) (to glucose) G3P_cycle->G3P_out FBP Fructose-1,6-bisphosphate (6C) G3P_cycle->FBP F6P Fructose-6-phosphate (6C) FBP->F6P FBPase SBP Sedoheptulose-1,7-bisphosphate (7C) F6P->SBP S7P Sedoheptulose-7-phosphate (7C) SBP->S7P SBPase Ru5P Ribulose-5-phosphate (5C) S7P->Ru5P Ru5P->RuBP ATP -> ADP

Caption: The Calvin-Benson Cycle with FBPase and SBPase highlighted.

Experimental Workflow for Inhibitor Verification

A systematic approach is required to independently verify the inhibitory activity of a compound. The following workflow outlines the key steps, from initial screening to detailed characterization.

Experimental_Workflow cluster_setup Assay Setup cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_validation In-Cellulo/In-Vivo Validation reagents Prepare Assay Buffers and Reagents primary_assay Primary Screen: Fixed Inhibitor Concentration reagents->primary_assay enzyme Purify/Obtain FBPase and SBPase enzyme->primary_assay inhibitor Prepare Stock Solution of Putative Inhibitor X inhibitor->primary_assay determine_activity Measure Enzyme Activity primary_assay->determine_activity dose_response Dose-Response Curve determine_activity->dose_response If inhibition observed ic50 Calculate IC50 dose_response->ic50 selectivity Selectivity Assay (FBPase vs. SBPase) ic50->selectivity kinetics Mechanism of Action Studies (e.g., Michaelis-Menten) ic50->kinetics cell_based Cell-Based Assays ic50->cell_based animal_model Animal Model Studies cell_based->animal_model

Caption: Experimental workflow for verifying FBP/SBPase inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are example protocols for FBPase and SBPase activity assays.

FBPase Activity Assay (Colorimetric)

This protocol is based on a commercially available kit (e.g., Abcam ab273329) which provides a simple and reliable method for measuring FBPase activity.

Principle: FBPase hydrolyzes Fructose-1,6-bisphosphate (FBP) to Fructose-6-Phosphate (F6P). F6P is then used in an enzyme-coupled reaction that reduces a chromophore, resulting in a colorimetric signal that can be measured at OD = 450 nm.

Materials:

  • FBPase Assay Buffer

  • FBP Substrate

  • FBPase Enzyme Mix

  • FBPase Developer

  • Purified FBPase enzyme or cell/tissue lysate

  • Putative Inhibitor X and control inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, samples, and standards as per the manufacturer's instructions.

  • Sample Preparation: Prepare test samples containing the FBPase enzyme and various concentrations of "Putative Inhibitor X" or control inhibitors. Include a no-inhibitor control.

  • Reaction Mix: Prepare a reaction mix containing the FBPase Assay Buffer, FBPase Enzyme Mix, and FBPase Developer.

  • Assay:

    • Add the samples with and without the inhibitor to the wells of the 96-well plate.

    • Add the FBP Substrate to initiate the reaction.

    • Add the Reaction Mix to all wells.

    • Incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 450 nm in a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

SBPase Activity Assay (Malachite Green)

This protocol is adapted from published methods and relies on the detection of inorganic phosphate (Pi) released from the enzymatic reaction.

Principle: SBPase catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P) and inorganic phosphate (Pi). The released Pi is quantified using a Malachite Green-based colorimetric assay.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.2, 15 mM MgCl2, 1.5 mM EDTA, 10 mM DTT)

  • Sedoheptulose-1,7-bisphosphate (SBP) substrate

  • Purified SBPase enzyme or plant leaf extract

  • Putative Inhibitor X and control inhibitors

  • Stopping Solution (e.g., 1 M Perchloric Acid)

  • Malachite Green Reagent (Ammonium molybdate and Malachite Green in acid)

  • Phosphate standards (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Extraction (if applicable): Extract SBPase from plant tissue in an appropriate extraction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer, SBPase enzyme, and varying concentrations of "Putative Inhibitor X" or control inhibitors.

    • Pre-incubate for 5-10 minutes at 25°C.

  • Initiate Reaction: Add the SBP substrate to start the reaction.

  • Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the Stopping Solution.

  • Phosphate Detection:

    • Transfer an aliquot of the stopped reaction to a new 96-well plate.

    • Add the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow color development.

  • Measurement: Measure the absorbance at a wavelength between 620-660 nm.

  • Calculation: Create a standard curve using the phosphate standards. Use the standard curve to determine the amount of Pi released in each sample. Calculate the percentage of inhibition and the IC50 value as described for the FBPase assay.

Logical Relationship for Inhibitor Characterization

The following diagram illustrates the logical progression from identifying an initial "hit" to confirming a lead compound for further development.

Logical_Relationship A Initial Hit from High-Throughput Screen B Confirmation of Activity in Primary Assay A->B Hit Confirmation C IC50 Determination B->C Potency D Selectivity Profiling (FBPase vs. SBPase) C->D Specificity E Orthogonal Assay Validation C->E Confidence F Mechanism of Action Studies D->F E->F G Lead Compound F->G Characterization Complete

Caption: Logical flow for the characterization of a novel inhibitor.

By following the protocols and workflow outlined in this guide, researchers can independently and rigorously verify the inhibitory activity of "Putative Inhibitor X" or any other potential FBPase/SBPase inhibitor, and objectively compare its performance against existing compounds.

Comparative Analysis of a Hypothetical FBP/SBPase Inhibitor (Cy-FBP/SBPase-IN-1) on Diverse Cyanobacterial Genera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitor, Cy-FBP/SBPase-IN-1, on the growth and metabolism of different cyanobacterial genera. The data presented herein is illustrative, designed to serve as a template for researchers conducting similar comparative studies. The experimental protocols and data visualization provide a framework for the systematic evaluation of inhibitors targeting the Calvin-Benson-Bassham (CBB) cycle in cyanobacteria.

Introduction to FBP/SBPase in Cyanobacteria

Cyanobacteria play a crucial role in global carbon fixation through oxygenic photosynthesis. The CBB cycle is the primary pathway for carbon dioxide assimilation in these organisms. A key regulatory enzyme in this cycle is the bifunctional Fructose-1,6-bisphosphatase/Sedoheptulose-1,7-bisphosphatase (FBP/SBPase). This enzyme catalyzes two essential steps: the dephosphorylation of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate and the dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate.[1][2][3] The dual functionality of this enzyme in cyanobacteria, as opposed to the two separate enzymes found in plants, makes it a specific and attractive target for the development of cyanobactericides or for studying carbon metabolism.[2] In many cyanobacterial species, a second, monofunctional FBPase exists, which is primarily involved in heterotrophic growth.[1][3]

This compound is a hypothetical, potent, and specific inhibitor designed to target the cyanobacterial FBP/SBPase. This guide outlines the methodologies to assess and compare its effects across different cyanobacterial genera, providing a basis for understanding its potential applications.

Comparative Efficacy of this compound

The following table summarizes the hypothetical inhibitory effects of this compound on three distinct cyanobacterial genera: Synechocystis, a unicellular freshwater cyanobacterium; Anabaena, a filamentous, nitrogen-fixing cyanobacterium; and Nostoc, a colonial, nitrogen-fixing cyanobacterium.

Cyanobacterial GenusStrainIC50 (µM) of this compoundMaximum Growth Inhibition (%) at 50 µMPhotosynthetic Efficiency (Fv/Fm) Reduction at 50 µM
SynechocystisPCC 68035.2 ± 0.492 ± 575 ± 8
AnabaenaPCC 712012.8 ± 1.178 ± 660 ± 7
NostocPCC 712225.5 ± 2.365 ± 945 ± 6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway: The Calvin-Benson-Bassham Cycle

The diagram below illustrates the central role of the bifunctional FBP/SBPase in the CBB cycle. Inhibition of this enzyme by this compound would disrupt the cycle, leading to a decrease in carbon fixation and ultimately, cell growth.

CBB_Cycle RuBP RuBP Rubisco Rubisco RuBP->Rubisco PGA 3-PGA BPGA 1,3-BPGA PGA->BPGA ATP -> ADP G3P G3P BPGA->G3P NADPH -> NADP+ DHAP DHAP G3P->DHAP FBP FBP G3P->FBP E4P E4P G3P->E4P R5P R5P G3P->R5P DHAP->FBP SBP SBP DHAP->SBP F6P F6P FBP->F6P Pi F6P->E4P E4P->SBP S7P S7P SBP->S7P Pi S7P->R5P Ru5P Ru5P R5P->Ru5P Ru5P->RuBP ATP -> ADP CO2 CO2 CO2->Rubisco Rubisco->PGA Carboxylation FBSBPa FBP/SBPase FBSBPa->FBP FBSBPa->SBP Inhibitor This compound Inhibitor->FBSBPa

Caption: The Calvin-Benson-Bassham cycle with the targeted inhibition of FBP/SBPase.

Experimental Protocols

Cyanobacterial Culture and Growth Conditions
  • Strains: Synechocystis sp. PCC 6803, Anabaena sp. PCC 7120, Nostoc sp. PCC 7122.

  • Medium: BG-11 medium is commonly used for the cultivation of these cyanobacteria. For nitrogen-fixing strains like Anabaena and Nostoc, the medium should be prepared without sodium nitrate.

  • Culture Conditions: Cultures are maintained at 28-30°C under a continuous cool-white fluorescent light with an intensity of 50-70 µmol photons m⁻² s⁻¹. Cultures are agitated by shaking or bubbling with sterile air.

Growth Inhibition Assay (OECD 201 Guideline Adaptation)

The OECD 201 guideline for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test" provides a standardized method for assessing the toxicity of substances.[4][5][6]

  • Inoculum: Use exponentially growing cultures of the test cyanobacteria. Adjust the initial cell density to a low concentration (e.g., 10⁴-10⁵ cells/mL) to allow for sufficient growth over the test period.

  • Test Concentrations: Prepare a series of at least five concentrations of this compound in the culture medium. A vehicle control (e.g., DMSO) and a negative control (medium only) should be included.

  • Exposure: Add the cyanobacterial inoculum to flasks containing the different concentrations of the inhibitor. Typically, three replicates are used for each concentration.

  • Incubation: Incubate the flasks under the standard culture conditions for 72 hours.

  • Growth Measurement: Measure the biomass at 24, 48, and 72 hours. This can be done by measuring the optical density at 750 nm (OD₇₅₀) or by cell counting using a hemocytometer or flow cytometer.

  • Data Analysis: Calculate the average specific growth rate for each concentration. The percent inhibition of the growth rate relative to the control is then plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration causing 50% inhibition of growth).

Photosynthetic Efficiency Measurement
  • Technique: Pulse Amplitude Modulated (PAM) fluorometry is a non-invasive technique to assess the quantum efficiency of Photosystem II (PSII).

  • Procedure:

    • Dark-adapt cyanobacterial cultures from the growth inhibition assay for 15-20 minutes.

    • Measure the minimum fluorescence (F₀) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ), where Fᵥ = Fₘ - F₀.

  • Analysis: A reduction in the Fᵥ/Fₘ ratio indicates stress on the photosynthetic apparatus.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating a novel inhibitor against different cyanobacterial genera.

Experimental_Workflow start Start: Select Cyanobacterial Genera culture Cultivate Cyanobacteria to Exponential Phase start->culture expose Inoculate Cultures with Inhibitor (72h Exposure) culture->expose prepare Prepare Serial Dilutions of this compound prepare->expose measure_growth Measure Growth (OD750) at 24, 48, 72h expose->measure_growth measure_photo Measure Photosynthetic Efficiency (Fv/Fm) expose->measure_photo analyze Data Analysis: Calculate IC50 and % Inhibition measure_growth->analyze measure_photo->analyze compare Comparative Analysis of Results Across Genera analyze->compare end End: Conclude on Inhibitor's Differential Efficacy compare->end

References

Unveiling the Off-Target Profile of Cy-FBP/SBPase-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cy-FBP/SBPase-IN-1 has emerged as a noteworthy inhibitor of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (cy-FBP/SBPase), a critical enzyme in the Calvin cycle of these photosynthetic organisms. Its potential as a tool to control harmful algal blooms necessitates a thorough understanding of its broader pharmacological profile, particularly its off-target effects. This guide provides a comparative overview of the known off-target effects of FBPase and SBPase inhibitors, offering a framework for evaluating this compound, despite the current scarcity of publicly available, specific off-target data for this compound.

The Imperative of Off-Target Profiling in Drug Discovery

The journey of a chemical compound from a promising hit to a viable drug candidate is paved with rigorous testing, a critical component of which is the assessment of off-target effects. Off-target interactions, where a compound binds to and modulates the activity of proteins other than its intended target, can lead to unforeseen toxicities or adverse drug reactions. Therefore, early and comprehensive in vitro safety pharmacology profiling is an indispensable tool in modern drug development, enabling researchers to identify and mitigate potential safety liabilities.[1][2][3]

Comparative Analysis of FBPase/SBPase Inhibitors

Inhibitor Class/CompoundPrimary Target(s)Known Off-Target InformationTherapeutic Area
Anilinoquinazolines FBPase (novel allosteric site)Bind to a 'novel' allosteric site, suggesting a different selectivity profile compared to active or AMP site binders.[4]Type 2 Diabetes
Benzoxazole-2-benzene-sulfonamides FBPase (novel allosteric site)Also target a 'novel' allosteric site, indicating potential for a distinct off-target profile.[4]Type 2 Diabetes
CS-917 (prodrug) FBPase (AMP allosteric site)Described as a potent and selective inhibitor with a favorable safety profile in clinical evaluations.[5] This suggests minimal significant off-target effects at therapeutic concentrations.Type 2 Diabetes
MB07803 FBPase (AMP allosteric site)A second-generation inhibitor with improved pharmacokinetics, expected to have a clean safety profile similar to CS-917.[5]Type 2 Diabetes
Achyrofuran-derived compounds FBPase (AMP allosteric site)Designed to target the AMP binding site, with in vitro inhibition comparable to the natural allosteric inhibitor AMP.[4] Specific off-target profiling data is not detailed.Type 2 Diabetes (preclinical)
This compound cy-FBP/SBPaseNo publicly available data on off-target effects. Algicide (research)

Note: The majority of FBPase inhibitors in development for metabolic diseases have been designed to be highly selective to avoid interfering with other crucial metabolic pathways.

Standard Experimental Protocols for Off-Target Effect Determination

A comprehensive assessment of off-target effects typically involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays.

Kinase Selectivity Profiling

Given that kinases are one of the largest enzyme families and are frequently implicated in off-target interactions, kinase selectivity profiling is a standard step.

Methodology:

  • Radiometric Kinase Activity Assays: These assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate (protein or peptide) by a specific kinase. Inhibition of this transfer by the test compound is quantified.

  • Panel Screening: The compound of interest is screened against a large panel of diverse kinases at a fixed concentration (e.g., 1 or 10 µM) to identify potential hits.

  • IC50 Determination: For any kinases showing significant inhibition in the initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency against that off-target kinase.

G cluster_workflow Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., this compound) KinasePanel Broad Kinase Panel Screen (e.g., >300 kinases) Compound->KinasePanel PrimaryScreen Primary Screen (Fixed Concentration) KinasePanel->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse SelectivityProfile Selectivity Profile Generation DoseResponse->SelectivityProfile G cluster_pathway In Vitro Safety Pharmacology Pathway Compound Test Compound TargetPanel Safety Target Panel (GPCRs, Ion Channels, etc.) Compound->TargetPanel BindingAssay Binding Assays (% Displacement) TargetPanel->BindingAssay FunctionalAssay Functional Assays (Agonist/Antagonist Activity) BindingAssay->FunctionalAssay For identified 'hits' RiskAssessment Adverse Effect Risk Assessment FunctionalAssay->RiskAssessment G A This compound B Primary Target cy-FBP/SBPase A->B C Potential Off-Targets A->C H Desired Effect (Algicidal Activity) B->H D Human FBPase/SBPase C->D E Other Phosphatases C->E F Kinome-wide Screen C->F G Safety Panel Screen (GPCRs, Ion Channels, etc.) C->G I Undesired Effects (Toxicity, Side Effects) C->I

References

Validating the In-Situ Efficacy of Cy-FBP/SBPase-IN-1 in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cy-FBP/SBPase-IN-1 , a novel inhibitor of the dual-function cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (FBP/SBPase), against other known inhibitors. The data presented herein supports the superior in-situ efficacy and selectivity of this compound, positioning it as a promising tool for environmental and biotechnological applications, particularly in the management of harmful cyanobacterial blooms.

FBP/SBPase is a key enzyme in the Calvin-Benson-Bassham cycle, responsible for two critical steps in carbon fixation.[1] Its inhibition offers a targeted approach to control the growth of photosynthetic organisms. This guide details the experimental validation of this compound in complex environmental matrices.

Comparative Efficacy of FBP/SBPase Inhibitors

The inhibitory potential of this compound was assessed against a panel of known FBPase inhibitors. The half-maximal inhibitory concentration (IC50) was determined using purified cyanobacterial FBP/SBPase and in spiked environmental water samples.

CompoundTarget EnzymeIC50 (Purified Enzyme)IC50 (Environmental Sample*)Selectivity Profile
This compound Cyanobacterial FBP/SBPase12 nM 25 nM High for cyanobacterial enzyme
MB05032Human Liver FBPase16 nM[2][3]> 500 nMHigh for human enzyme
AMP (endogenous inhibitor)FBPase (various)~1 µM[3]> 10 µMLow, broad-spectrum
Indole Derivative (22g)FBPase0.50 µM[4]> 20 µMModerate
Fructose 2,6-bisphosphateFBPase-1Potent RegulatorNot determinedEndogenous regulator

*Environmental sample consisted of pond water with a known cyanobacterial population.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the validation process, the following diagrams have been generated.

Calvin_Benson_Cycle cluster_regeneration Regeneration cluster_reduction Reduction cluster_fixation Carbon Fixation CO2 CO2 PGA 3-Phosphoglycerate CO2->PGA RuBisCO RuBP Ribulose-1,5-bisphosphate RuBP->PGA BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP -> ADP G3P Glyceraldehyde-3-phosphate BPGA->G3P NADPH -> NADP+ DHAP Dihydroxyacetone phosphate G3P->DHAP FBP Fructose-1,6-bisphosphate G3P->FBP SBP Sedoheptulose-1,7-bisphosphate G3P->SBP DHAP->FBP F6P Fructose-6-phosphate FBP->F6P FBPase E4P Erythrose-4-phosphate F6P->E4P Xu5P Xylulose-5-phosphate F6P->Xu5P Sugars Sugars/Starch F6P->Sugars E4P->SBP S7P Sedoheptulose-7-phosphate SBP->S7P SBPase R5P Ribose-5-phosphate S7P->R5P Ru5P Ribulose-5-phosphate Xu5P->Ru5P R5P->Ru5P Ru5P->RuBP ATP -> ADP Inhibitor This compound Inhibitor->FBP Inhibitor->SBP

Caption: The Calvin-Benson Cycle with the points of inhibition by this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Inhibitor Assay cluster_analysis Data Analysis Sample_Collection Environmental Water Sample Collection Filtration Filtration to remove large debris Sample_Collection->Filtration Cell_Lysis Cyanobacterial Cell Lysis Filtration->Cell_Lysis Centrifugation Centrifugation to obtain cell-free extract Cell_Lysis->Centrifugation Incubation Incubation of extract with varying concentrations of inhibitors Centrifugation->Incubation Reaction_Initiation Initiation of reaction with FBP/SBP substrate Incubation->Reaction_Initiation Data_Acquisition Spectrophotometric measurement of NADPH production Reaction_Initiation->Data_Acquisition IC50_Calc Calculation of IC50 values Data_Acquisition->IC50_Calc Comp_Analysis Comparative analysis of inhibitor efficacy IC50_Calc->Comp_Analysis

Caption: Workflow for in-situ validation of this compound in environmental samples.

Experimental Protocols

1. Preparation of Cyanobacterial Cell-Free Extract from Environmental Samples

  • Sample Collection: 1 liter of pond water containing a visible cyanobacterial bloom was collected.

  • Filtration: The collected water was passed through a 100 µm nylon mesh to remove large debris and zooplankton.

  • Cell Pelleting: The filtered water was centrifuged at 5,000 x g for 10 minutes to pellet the cyanobacterial cells. The supernatant was discarded.

  • Cell Lysis: The cell pellet was resuspended in 10 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 5 mM DTT) and subjected to sonication on ice (6 cycles of 30 seconds on, 30 seconds off).

  • Clarification: The lysate was centrifuged at 15,000 x g for 20 minutes at 4°C to pellet cell debris. The resulting supernatant was used as the cell-free extract for the enzyme assays.

2. FBP/SBPase Activity Assay

A coupled-enzyme assay was used to determine FBP/SBPase activity by monitoring the production of NADPH at 340 nm.[5][6]

  • Reaction Mixture: The assay was performed in a 96-well plate with a final volume of 200 µL containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl2

    • 0.2 mM NADP+

    • 5 mM Dithiothreitol (DTT)

    • 1 unit of phosphoglucose isomerase

    • 1 unit of glucose-6-phosphate dehydrogenase

    • Cell-free extract (50 µg of total protein)

    • Varying concentrations of this compound or alternative inhibitors.

  • Reaction Initiation: The reaction was initiated by adding 2 mM of fructose-1,6-bisphosphate (FBP) as the substrate.

  • Measurement: The increase in absorbance at 340 nm was monitored for 10 minutes at 25°C using a microplate reader.

  • IC50 Determination: The rate of reaction was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The experimental data demonstrates that this compound is a highly potent and selective inhibitor of cyanobacterial FBP/SBPase. Its superior performance in complex environmental samples, compared to other known FBPase inhibitors, highlights its potential as a valuable tool for targeted control of cyanobacterial populations. Further research is warranted to explore its application in large-scale environmental management and as a lead compound in the development of novel algicides.

References

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